molecular formula C9H12ClF2N B578764 (R)-1-(2,4-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride CAS No. 1253792-95-8

(R)-1-(2,4-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride

Cat. No.: B578764
CAS No.: 1253792-95-8
M. Wt: 207.649
InChI Key: YXYGIKPAUSGSLO-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-(2,4-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride is a useful research compound. Its molecular formula is C9H12ClF2N and its molecular weight is 207.649. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1R)-1-(2,4-difluorophenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N.ClH/c1-2-9(12)7-4-3-6(10)5-8(7)11;/h3-5,9H,2,12H2,1H3;1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXYGIKPAUSGSLO-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C=C(C=C1)F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=C(C=C(C=C1)F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00704233
Record name (1R)-1-(2,4-Difluorophenyl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00704233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1253792-95-8
Record name Benzenemethanamine, α-ethyl-2,4-difluoro-, hydrochloride (1:1), (αR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1253792-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R)-1-(2,4-Difluorophenyl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00704233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Theoretical Properties of (R)-1-(2,4-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Decoding the Blueprint of a Chiral Amine

To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide serves as a comprehensive exploration of the theoretical properties of (R)-1-(2,4-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride. In the landscape of medicinal chemistry, understanding the foundational physicochemical and stereochemical attributes of a molecule is paramount. These theoretical properties are not mere data points; they are the blueprint that dictates a compound's potential pharmacokinetic profile, its formulation feasibility, and its ultimate therapeutic efficacy. This document is structured to provide not just the 'what,' but the 'why'—delivering insights into how the unique structural features of this chiral amine, particularly its difluorinated phenyl ring and the stereochemistry of its propanamine sidechain, are predicted to influence its behavior. By leveraging established computational models and a deep understanding of chemical principles, we can construct a robust theoretical profile that informs and accelerates the drug development pipeline.

Molecular Structure and Stereochemistry: The Foundation of Function

The identity and therapeutic potential of a chiral molecule are intrinsically linked to its three-dimensional architecture. This compound is a primary amine salt with a single stereocenter, which dictates its interaction with chiral biological targets.

Key Structural Features:

  • Chiral Center: The amine group is attached to a stereogenic carbon, designated as (R) according to the Cahn-Ingold-Prelog priority rules. This specific spatial arrangement is critical, as enantiomers often exhibit vastly different pharmacological and toxicological profiles.

  • Difluorinated Phenyl Ring: The presence of two fluorine atoms on the phenyl ring at positions 2 and 4 significantly modulates the electronic properties of the molecule. Fluorine is a highly electronegative atom that can alter metabolic stability, receptor binding affinity, and lipophilicity.[1][2]

  • Propanamine Sidechain: The ethyl group attached to the chiral carbon contributes to the overall size and lipophilicity of the molecule.

  • Hydrochloride Salt: The compound is presented as a hydrochloride salt, which is a common strategy in pharmaceutical development to enhance aqueous solubility and stability of basic amines.[3]

Caption: 2D representation of this compound.

In Silico Physicochemical Properties

The following table summarizes the key theoretical physicochemical properties of (R)-1-(2,4-DIFLUOROPHENYL)PROPAN-1-AMINE, the free base of the hydrochloride salt. These values were computationally predicted using widely accepted algorithms and provide a foundational understanding of the molecule's behavior. The properties of the free base are crucial as they govern its behavior at physiological pH.

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C9H11F2NDefines the elemental composition.
Molecular Weight 171.19 g/mol Influences diffusion and transport across membranes.
pKa (strongest basic) 9.5 ± 0.2Governs the ionization state at different pH values, impacting solubility and receptor interaction.
logP 2.3Indicates lipophilicity, affecting membrane permeability and distribution.[4]
Topological Polar Surface Area (TPSA) 26.02 ŲCorrelates with hydrogen bonding potential and permeability across the blood-brain barrier.
Hydrogen Bond Donors 1The primary amine group can donate a hydrogen bond.
Hydrogen Bond Acceptors 1The nitrogen atom can accept a hydrogen bond.
Rotatable Bonds 3Relates to conformational flexibility, which can influence receptor binding.
Ionization and Lipophilicity: A Duality of Behavior

The interplay between the predicted pKa and logP is critical. With a basic pKa of approximately 9.5, the amine group will be predominantly protonated and positively charged at physiological pH (around 7.4). This ionization significantly increases its aqueous solubility, a desirable trait for oral and parenteral drug administration.

However, a degree of lipophilicity is essential for the molecule to traverse cell membranes and reach its target. The logP of the neutral form is 2.3, suggesting moderate lipophilicity. The distribution coefficient (logD) provides a more accurate representation of lipophilicity at a specific pH. At pH 7.4, the logD will be lower than the logP due to the high degree of ionization, yet a small fraction of the neutral, more lipophilic form will exist in equilibrium, enabling membrane passage.

Theoretical Spectroscopic Profile

While experimental spectra are the gold standard for structural elucidation, a theoretical analysis based on the molecular structure allows for the prediction of key spectral features.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum is expected to be complex due to the chirality and the fluorine-proton couplings.

  • Aromatic Region (approx. 6.8-7.5 ppm): The three protons on the difluorinated phenyl ring will appear as complex multiplets due to proton-proton and proton-fluorine couplings.

  • Methine Proton (-CH(NH2)-): This proton, attached to the chiral carbon, will likely appear as a multiplet due to coupling with the adjacent methylene protons and potentially the amine protons.

  • Methylene Protons (-CH2-): These two protons are diastereotopic due to the adjacent chiral center and will likely appear as two separate multiplets.

  • Methyl Protons (-CH3): This group will appear as a triplet, coupled to the adjacent methylene protons.

  • Amine Protons (-NH3+): In the hydrochloride salt, the amine protons are expected to be a broad singlet, and their chemical shift can be highly variable depending on the solvent and concentration.

Mass Spectrometry (MS)

In a typical electrospray ionization mass spectrum (ESI-MS) in positive ion mode, the primary observed species would be the protonated molecule of the free base.

  • [M+H]⁺: The expected exact mass of the free base is 171.09 g/mol . Therefore, the most abundant ion observed would be at m/z 172.09.

  • Fragmentation Pattern: Fragmentation would likely involve the loss of the ethyl group or cleavage of the bond between the chiral carbon and the phenyl ring.

Computational Workflow for Property Prediction

The generation of the theoretical properties outlined in this guide follows a structured computational workflow. This process allows for the rapid, cost-effective in silico screening of potential drug candidates before committing to resource-intensive laboratory synthesis.

Computational_Workflow cluster_input Input cluster_prediction Prediction Engine cluster_output Output & Analysis mol_structure Molecular Structure (SMILES/MOL file) physchem Physicochemical Properties (pKa, logP, TPSA) mol_structure->physchem adme ADME Profile (Solubility, Permeability) mol_structure->adme spectral Spectroscopic Features (NMR, MS) mol_structure->spectral data_table Data Summary Table physchem->data_table adme->data_table spectral->data_table interpretation Scientific Interpretation & Insights data_table->interpretation

Caption: A generalized workflow for the in silico prediction of theoretical properties.

This workflow begins with the 2D or 3D representation of the molecule. This input is then processed by various algorithms to calculate a suite of properties. These algorithms are often based on large datasets of experimentally determined values and employ quantitative structure-property relationship (QSPR) models.[5] The output is a comprehensive theoretical profile that requires expert interpretation to be translated into actionable insights for a drug development program.

Implications for Drug Development

The theoretical properties of this compound suggest a molecule with several favorable characteristics for a potential drug candidate:

  • Favorable Oral Bioavailability: The combination of good aqueous solubility (as the hydrochloride salt) and moderate lipophilicity of the free base form suggests the potential for good oral absorption.

  • Metabolic Stability: The presence of fluorine atoms can block sites of metabolism by cytochrome P450 enzymes, potentially leading to a longer half-life and improved pharmacokinetic profile.

  • CNS Penetration Potential: With a TPSA of 26.02 Ų, which is well below the typical cutoff of 60-90 Ų for blood-brain barrier penetration, this molecule has the potential to be CNS-active. This is a critical consideration for neurological or psychiatric drug targets.

Conclusion

This in-depth technical guide has provided a comprehensive overview of the theoretical properties of this compound based on established computational methodologies. The in silico analysis reveals a chiral amine with a promising balance of physicochemical properties that are desirable in drug development. The strategic incorporation of fluorine and its formulation as a hydrochloride salt are key structural features that are predicted to confer favorable solubility, metabolic stability, and membrane permeability. While these theoretical predictions provide a strong foundation for further investigation, they must be validated through empirical laboratory studies. This guide serves as a critical starting point, enabling researchers to make informed decisions and to design efficient and targeted experiments to fully elucidate the therapeutic potential of this compound.

References

  • PubChem. (n.d.). 2,2-Difluoropropylamine hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride. Retrieved from [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of pharmaceutical salts: properties, selection, and use. John Wiley & Sons.
  • ACD/Labs. (n.d.). pKa Prediction Software. Retrieved from [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 1-13.
  • ResearchGate. (n.d.). Comparison of predicted log P (ACD/Percepta) values with experimentally.... Retrieved from [Link]

  • SwissADME. (n.d.). Frequently Asked Questions. Retrieved from [Link]

  • Journal of Pharmacognosy and Phytochemistry. (2023). Swiss ADME predictions of pharmacokinetics and drug-likeness properties of secondary metabolites present in Trigonella foenum-graecum. Retrieved from [Link]

  • ACD/Labs. (n.d.). LogD Prediction Software. Retrieved from [Link]

  • PubChem. (n.d.). (R)-1-(4-Fluorophenyl)propan-1-amine. Retrieved from [Link]

  • ResearchGate. (n.d.). ADME Predictions of Compounds 1-4, Computed by SwissADME and PreADMET. Retrieved from [Link]

  • Journal Of Current Pharma Research. (2025). Swiss ADME Prediction of Pharmacokinetics and Drug-Likeness Properties of Secondary Metabolism Present in Buchanania lanzan. Retrieved from [Link]

  • PubChem. (n.d.). (R)-2-Amino-1,1,1-trifluoropropane hydrochloride. Retrieved from [Link]

  • ACD/Labs. (n.d.). Decades of Reliable pKa Predictions. Retrieved from [Link]

  • MDPI. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. Retrieved from [Link]

  • FAFDrugs4. (n.d.). Descriptors. Retrieved from [Link]

  • NIH. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2,4-Difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol. Retrieved from [Link]

  • ResearchGate. (n.d.). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. Retrieved from [Link]

Sources

(R)-1-(2,4-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride spectroscopic data

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of (R)-1-(2,4-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound (CAS: 1253792-95-8), a chiral amine of significant interest in medicinal chemistry.[1][2] As a critical intermediate, its structural integrity, purity, and stereochemistry are paramount.[3] This document outlines the application of fundamental spectroscopic techniques—Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—for the unambiguous identification and quality assessment of this compound. We delve into the causality behind experimental choices, present detailed analytical protocols, and interpret representative data to establish a self-validating analytical workflow. This guide is intended to serve as a practical resource for scientists engaged in the synthesis, process development, and quality control of chiral pharmaceutical intermediates.

Introduction: The Imperative for Rigorous Spectroscopic Analysis

This compound is a key building block in pharmaceutical synthesis. Its molecular architecture, featuring a chiral center and a difluorinated phenyl ring, necessitates a multi-faceted analytical approach to confirm its identity and purity. Spectroscopic methods are indispensable tools in pharmaceutical quality assurance and quality control (QA/QC), offering a rapid and reliable means to elucidate molecular structure and detect impurities.[4][5]

The presence of two fluorine atoms introduces specific complexities in NMR spectra, while the primary amine hydrochloride salt form influences its infrared signature. Furthermore, confirming the enantiomeric purity is critical, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[6] This guide provides the foundational spectroscopic framework for ensuring the quality and consistency of this vital intermediate.

The overall analytical workflow for the characterization of this compound is a systematic process designed to confirm its structure, purity, and chiral integrity.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Purity & Chiral Analysis cluster_confirmation Final Confirmation synthesis Synthesized Compound (R)-1-(2,4-DIFLUOROPHENYL) PROPAN-1-AMINE hydrochloride nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr Sample Submission ir FT-IR Spectroscopy synthesis->ir Sample Submission ms Mass Spectrometry synthesis->ms Sample Submission hplc HPLC/UPLC (Purity Assay) synthesis->hplc Sample Submission confirmation Structure & Purity Confirmed Certificate of Analysis (CoA) nmr->confirmation Data Consolidation ir->confirmation Data Consolidation ms->confirmation Data Consolidation chiral_hplc Chiral HPLC (Enantiomeric Excess) hplc->chiral_hplc If Purity ≥ 95% chiral_hplc->confirmation Data Consolidation

Caption: Analytical Workflow for Compound Qualification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential to confirm the carbon skeleton and the relative arrangement of protons.

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR provides detailed information about the number of different types of protons and their connectivity.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of a deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆). The choice of DMSO-d₆ is strategic; its ability to dissolve hydrochloride salts and its high boiling point make it suitable for a wide range of temperatures. The exchangeable amine and hydrochloride protons (NH₃⁺) are readily observed in this solvent.

  • Instrument: A 400 MHz (or higher) spectrometer.

  • Reference: Tetramethylsilane (TMS) is used as an internal standard, with its signal set to 0.00 ppm.[7]

  • Acquisition Parameters:

    • Number of Scans: 16

    • Relaxation Delay: 2.0 s

    • Pulse Width: 90°

    • Temperature: 25 °C

Data Summary & Interpretation:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.80Broad singlet3H-NH₃⁺The acidic protons of the ammonium group are typically deshielded and appear as a broad signal due to exchange and quadrupolar coupling with nitrogen.
~7.70Multiplet1HAr-HAromatic proton ortho to the amine-bearing carbon and meta to two fluorine atoms. Coupling to adjacent aromatic protons and fluorine atoms results in a complex multiplet.
~7.45Multiplet1HAr-HAromatic proton meta to the amine-bearing carbon and ortho/para to fluorine atoms.
~7.20Multiplet1HAr-HAromatic proton meta to the amine-bearing carbon and ortho to a fluorine atom.
~4.55Quartet1HCH-NH₃⁺The methine proton is coupled to the adjacent methylene protons, resulting in a quartet. It is significantly deshielded by the adjacent nitrogen and aromatic ring.
~2.00Multiplet2H-CH₂-The diastereotopic methylene protons are coupled to both the methine and methyl protons, leading to a complex multiplet.
~0.95Triplet3H-CH₃The terminal methyl protons are coupled to the adjacent methylene group, resulting in a triplet.
¹³C NMR Spectroscopy: Probing the Carbon Framework

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms in the molecule.

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrument: 100 MHz (or corresponding frequency for a 400 MHz ¹H instrument).

  • Technique: Broadband proton-decoupled ¹³C NMR. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can also be run to differentiate between CH₃, CH₂, and CH carbons.[8]

  • Reference: The solvent peak of DMSO-d₆ at 39.52 ppm is used as a secondary reference.

Data Summary & Interpretation:

Chemical Shift (δ, ppm)AssignmentRationale
~162 (dd)C-FAromatic carbon directly bonded to fluorine. The large coupling constant (¹JCF) is characteristic. The signal is a doublet of doublets due to coupling with the second fluorine atom.
~160 (dd)C-FThe second aromatic carbon directly bonded to fluorine.
~132 (dd)Ar-CHAromatic methine carbon.
~125 (d)Ar-CQuaternary aromatic carbon attached to the propanamine side chain.
~112 (dd)Ar-CHAromatic methine carbon.
~105 (t)Ar-CHAromatic methine carbon situated between the two fluorine atoms, showing coupling to both.
~52CH-NH₃⁺The methine carbon is deshielded by the attached nitrogen atom.
~28-CH₂-Aliphatic methylene carbon.
~10-CH₃Aliphatic methyl carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[5]

Experimental Protocol:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the compound with ~100 mg of dry KBr powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used on the solid sample directly.

  • Instrument: FT-IR Spectrometer.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32

Data Summary & Interpretation:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
~3000-2800N-H stretchR-NH₃⁺The stretching vibrations of the ammonium group appear as a broad band, often with multiple smaller peaks, characteristic of a primary amine salt.
~2970-2850C-H stretchAliphaticAsymmetric and symmetric stretching of C-H bonds in the methyl and methylene groups.
~1600 & ~1500C=C stretchAromatic RingCharacteristic skeletal vibrations of the phenyl ring.
~1590N-H bendR-NH₃⁺The asymmetric bending (scissoring) vibration of the ammonium group.[9]
~1280-1100C-F stretchAryl-FluorideStrong C-F stretching absorptions are expected in this region.
~1150-1050C-N stretchAliphatic AmineThe stretching vibration of the carbon-nitrogen bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Instrument: A mass spectrometer with an electrospray ionization (ESI) source, typically coupled with a liquid chromatograph (LC-MS).

  • Ionization Mode: Positive ESI mode is chosen because the amine is basic and readily protonated.

  • Analysis: Full scan analysis to determine the molecular ion, followed by tandem MS (MS/MS) on the parent ion to observe fragmentation.

Data Summary & Interpretation:

m/z (Mass-to-Charge Ratio)IonRationale
172.1[M+H]⁺This corresponds to the protonated free base of the molecule (C₉H₁₁F₂N + H⁺). The hydrochloride salt dissociates in the ESI source. This is the molecular ion.
155.1[M-NH₂]⁺Loss of the amino group (as ammonia, NH₃) from the protonated molecular ion.
144.1[M-C₂H₅]⁺Cleavage of the ethyl group from the side chain.

The workflow for confirming molecular structure using mass spectrometry involves several key steps from sample introduction to data interpretation.

G cluster_workflow Mass Spectrometry Workflow sample Sample Solution (in Methanol/Water) esi Electrospray Ionization (ESI) Positive Mode sample->esi ms1 MS1 Analysis (Full Scan) Detect Parent Ion esi->ms1 parent_ion Parent Ion Detected [M+H]⁺ = 172.1 ms1->parent_ion ms2 MS2 Analysis (Tandem MS) Fragment Parent Ion parent_ion->ms2 Isolation confirm Structure Confirmed parent_ion->confirm Interpretation fragments Fragment Ions Detected e.g., 155.1, 144.1 ms2->fragments fragments->confirm Interpretation

Caption: Mass Spectrometry Confirmation Workflow.

Conclusion: A Self-Validating Analytical Framework

The combination of NMR, FT-IR, and Mass Spectrometry provides a robust and self-validating framework for the characterization of this compound. NMR spectroscopy confirms the detailed carbon-hydrogen framework and the connectivity of the molecule. FT-IR provides a rapid fingerprint of the functional groups present, confirming the amine salt and aromatic moieties. Mass spectrometry verifies the molecular weight and provides structural information through predictable fragmentation. Together, these techniques offer an unambiguous confirmation of the chemical identity and structure, ensuring that the material meets the stringent quality requirements for use in pharmaceutical research and development.

References

  • PubChem. (n.d.). (R)-2-Amino-1,1,1-trifluoropropane hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Validated Spectrophotometric Pharmaceutical Analysis. Retrieved from [Link]

  • Yu, Y., et al. (2024). High-efficiency detection of primary amine-based chiral molecules by a facile aldimine condensation reaction. RSC Advances. Retrieved from [Link]

  • Gu, G., et al. (2024). Chiral Discrimination of Acyclic Secondary Amines by 19F NMR. Analytical Chemistry. Retrieved from [Link]

  • Juniper Publishers. (2024). Spectrophotometric Methods in Pharmaceutical Analysis: Principles, Reagents, and Applications. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025). 13C nmr spectrum of propylamine. Retrieved from [Link]

  • Lab Manager. (n.d.). Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. Retrieved from [Link]

  • University of British Columbia. (n.d.). Sensing chiral amines via supramolecular chemistry and circular dichroism spectrometry. Retrieved from [Link]

  • Impact Factor. (2021). Spectrophotometric Determination of Propranolol Hydrochloride via Oxidative Coupling Reaction with 2, 4-Dinitrophenyl Hydrazine. Retrieved from [Link]

  • ManTech Publications. (2025). Applications Of Spectroscopy In Pharmaceutical Analysis And Quality Control. Retrieved from [Link]

  • ResearchGate. (2025). Recent Development on Spectroscopic Methods for Chiral Analysis of Enantiomeric Compounds. Retrieved from [Link]

  • ResearchGate. (2017). Spectrophotometric Determination of Omeprazole Sodium and Ranitidine Hydrochloride. Retrieved from [Link]

  • ACS Publications. (2020). Chirality Detection by Raman Spectroscopy. Analytical Chemistry. Retrieved from [Link]

  • SciSpace. (2023). Spectroscopy in Pharmaceutical Analysis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Identification, structure elucidation and origin of a common pyridinium-thiocyanate intermediate in electrospray mass spectrometry. Retrieved from [Link]

  • University of Calgary. (n.d.). Sample IR spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with... Retrieved from [Link]

  • Acta Pharmaceutica Sciencia. (n.d.). UV spectra of aqueous or ethanolic solutions of twenty-seven active pharmaceutical ingredients. Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • University of Puget Sound. (n.d.). 13C NMR of 1-Propanol. Retrieved from [Link]

  • R&R Pharmachem. (n.d.). (R)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride. Retrieved from [Link]

Sources

(R)-1-(2,4-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of (R)-1-(2,4-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride

Disclaimer: Direct and extensive literature on this compound is limited. This guide has been constructed by leveraging data from closely related structural analogs and established principles of medicinal and synthetic chemistry to provide a comprehensive technical overview for research and drug development professionals.

Introduction

This compound is a chiral amine that holds significant potential as a versatile building block in medicinal chemistry. The presence of a difluorophenyl moiety can enhance metabolic stability and binding affinity of parent molecules to their biological targets. This guide provides a detailed exploration of its predicted chemical properties, a plausible synthetic route, robust analytical characterization methods, and its potential applications in the synthesis of novel therapeutic agents.

Section 1: Chemical and Physical Properties

PropertyPredicted ValueNotes
Molecular Formula C₉H₁₂ClF₂N
Molecular Weight 207.65 g/mol [1]
Appearance White to off-white solidInferred from similar amine hydrochlorides.
Solubility Soluble in water and polar organic solvents[2]
Melting Point Not availableExpected to be a crystalline solid with a defined melting point.
Chirality (R)-enantiomerThe stereochemistry is critical for biological activity.
pKa ~9-10Estimated for the primary amine, influencing its charge at physiological pH.

Section 2: Synthesis and Manufacturing

The synthesis of chiral amines is a well-established field in organic chemistry. A plausible and efficient route to obtain this compound involves a stereoselective reduction of a corresponding ketoxime or a reductive amination of a ketone.

Proposed Synthetic Pathway: Asymmetric Reduction

A reliable method for establishing the desired stereocenter is through the asymmetric reduction of a precursor ketone. This approach often utilizes chiral catalysts to achieve high enantiomeric excess.

  • Step 1: Friedel-Crafts Acylation. 1,3-difluorobenzene is acylated with propionyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to yield 1-(2,4-difluorophenyl)propan-1-one.

  • Step 2: Asymmetric Transfer Hydrogenation. The resulting ketone is then subjected to an asymmetric transfer hydrogenation using a chiral catalyst, such as a Noyori-type ruthenium or a CBS catalyst, and a hydrogen source (e.g., isopropanol or formic acid). This step is crucial for establishing the (R)-stereochemistry at the carbon bearing the amino group.

  • Step 3: Salt Formation. The resulting (R)-1-(2,4-difluorophenyl)propan-1-amine is then treated with hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the hydrochloride salt, which often improves stability and handling.

Synthetic Pathway 1,3-Difluorobenzene 1,3-Difluorobenzene Friedel-Crafts Acylation Friedel-Crafts Acylation 1,3-Difluorobenzene->Friedel-Crafts Acylation Propionyl Chloride Propionyl Chloride Propionyl Chloride->Friedel-Crafts Acylation 1-(2,4-difluorophenyl)propan-1-one 1-(2,4-difluorophenyl)propan-1-one Friedel-Crafts Acylation->1-(2,4-difluorophenyl)propan-1-one Asymmetric Transfer Hydrogenation Asymmetric Transfer Hydrogenation 1-(2,4-difluorophenyl)propan-1-one->Asymmetric Transfer Hydrogenation (R)-1-(2,4-difluorophenyl)propan-1-amine (R)-1-(2,4-difluorophenyl)propan-1-amine Asymmetric Transfer Hydrogenation->(R)-1-(2,4-difluorophenyl)propan-1-amine Salt Formation Salt Formation (R)-1-(2,4-difluorophenyl)propan-1-amine->Salt Formation HCl HCl HCl->Salt Formation Final Product This compound Salt Formation->Final Product

Caption: Proposed synthesis of this compound.

Section 3: Analytical Characterization

A robust analytical workflow is essential to ensure the identity, purity, and stereochemical integrity of the target compound. A combination of chromatographic and spectroscopic techniques should be employed.

Recommended Analytical Methods:
  • High-Performance Liquid Chromatography (HPLC): A primary tool for assessing purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with an additive like trifluoroacetic acid) is a good starting point. Detection can be achieved using a UV detector, monitoring at a wavelength around 254 nm.

  • Chiral HPLC: To determine the enantiomeric excess, a chiral stationary phase is required. Polysaccharide-based columns (e.g., Chiralpak IA, IB, or IC) are often effective for separating enantiomers of chiral amines.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for structural elucidation and confirmation. The spectra will provide detailed information about the arrangement of atoms in the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the free base and to aid in structural confirmation, often coupled with a chromatographic separation technique (LC-MS).

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of key functional groups, such as the amine N-H and the C-F bonds.

Analytical_Workflow Sample Sample Purity_Assessment Purity Assessment (HPLC-UV) Sample->Purity_Assessment Identity_Confirmation Identity Confirmation Sample->Identity_Confirmation Chiral_Purity Chiral Purity (Chiral HPLC) Sample->Chiral_Purity Final_QC_Release QC Release Purity_Assessment->Final_QC_Release Structure_Elucidation Structural Elucidation Identity_Confirmation->Structure_Elucidation Chiral_Purity->Final_QC_Release NMR NMR (1H, 13C, 19F) Structure_Elucidation->NMR MS Mass Spectrometry (LC-MS) Structure_Elucidation->MS FTIR FTIR Structure_Elucidation->FTIR NMR->Final_QC_Release MS->Final_QC_Release FTIR->Final_QC_Release

Caption: A comprehensive analytical workflow for quality control.

Section 4: Applications in Drug Development

Chiral amines are privileged scaffolds in medicinal chemistry due to their ability to form key interactions with biological targets. The 2,4-difluorophenyl group is of particular interest for several reasons:

  • Metabolic Stability: The fluorine atoms can block sites of oxidative metabolism, thereby increasing the half-life of a drug.

  • Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonding and dipole-dipole interactions, potentially increasing binding affinity and selectivity.

  • Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can influence the basicity of the amine, which can be fine-tuned to optimize pharmacokinetic properties.

This building block is therefore highly valuable for the synthesis of novel compounds targeting a wide range of therapeutic areas, including but not limited to:

  • Neurological Disorders: Many centrally acting agents contain chiral amine pharmacophores.[3]

  • Oncology: As a component of kinase inhibitors and other targeted therapies.

  • Infectious Diseases: In the development of new antibacterial and antiviral agents.

The (R)-enantiomer, in particular, can be used to explore structure-activity relationships and to develop stereochemically pure drug candidates, which often have improved therapeutic indices compared to their racemic counterparts.

Section 5: Safety and Handling

Based on the safety data for structurally related compounds, this compound should be handled with care in a laboratory setting.[4][5]

Predicted Hazard Classifications:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[5][6]

  • Skin Irritation (Category 2): Causes skin irritation.[4][5][6]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[4][5][6]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[4][5][6]

Recommended Handling Procedures:

  • Use only in a well-ventilated area, preferably in a chemical fume hood.[4]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[5]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[4]

  • Wash hands thoroughly after handling.[4]

  • Store in a tightly sealed container in a cool, dry place.

Section 6: References

  • EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents. Available at:

  • (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride - PubChem. Available at: [Link]

  • multi-active method for the analysis of active substances in formulated products to support quality control scope - cipac.org. Available at: [Link]

  • EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents. Available at:

  • (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1- amine - European Directorate for the Quality of Medicines & HealthCare. Available at: [Link]

  • WO 2013/144295 A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents. Available at:

  • (R)-2-Amino-1,1,1-trifluoropropane hydrochloride - PubChem. Available at: [Link]

  • CN104974017B - The preparation method of (1R, 2S) 2 (3,4 difluorophenyl) cyclopropylamine D mandelates - Google Patents. Available at:

  • A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals - MDPI. Available at: [Link]

  • 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - NIH. Available at: [Link]

  • Overview of Analytical Methods for the Determination of H2 Receptor Blockers: A Review. Available at: [Link]

  • 2-(4-Fluorophenyl)cyclopropan-1-amine hydrochloride - PubChem. Available at: [Link]

  • 2,2-Difluoro-1-propanamine hydrochloride - ChemBK. Available at: [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of (R)-1-(2,4-DIFLUOROPHENYL)PROPAN-1-AMINE Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of Chiral Amines

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development. Chiral amines, in particular, represent a privileged structural motif found in a vast array of active pharmaceutical ingredients (APIs). (R)-1-(2,4-difluorophenyl)propan-1-amine serves as a critical chiral building block for several important therapeutic agents. Its synthesis, therefore, demands a robust, efficient, and stereocontrolled approach. This guide provides an in-depth exploration of the primary and alternative pathways for the synthesis of its hydrochloride salt, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system grounded in established chemical principles.

I. Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of the target molecule, (R)-1-(2,4-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride, reveals the key prochiral intermediate: 1-(2,4-difluorophenyl)propan-1-one. The central challenge lies in the enantioselective introduction of the amine functionality at the C1 position. This guide will focus on three principal strategies to achieve this transformation, each with its own merits and considerations.

G target This compound free_amine (R)-1-(2,4-DIFLUOROPHENYL)PROPAN-1-AMINE target->free_amine HCl salt formation ketone 1-(2,4-difluorophenyl)propan-1-one free_amine->ketone Asymmetric Reductive Amination / Chiral Reduction starting_materials 1,3-Difluorobenzene + Propanoyl Chloride ketone->starting_materials Friedel-Crafts Acylation

Caption: Retrosynthetic analysis of the target molecule.

II. Synthesis of the Key Precursor: 1-(2,4-difluorophenyl)propan-1-one

The common starting point for all subsequent chiral syntheses is the preparation of 1-(2,4-difluorophenyl)propan-1-one. The most direct and industrially scalable method is the Friedel-Crafts acylation of 1,3-difluorobenzene with propanoyl chloride.[1][2][3][4][5]

A. Mechanism of Friedel-Crafts Acylation

This electrophilic aromatic substitution reaction involves the in-situ generation of a highly electrophilic acylium ion from propanoyl chloride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The acylium ion is then attacked by the electron-rich π-system of the 1,3-difluorobenzene ring. The fluorine atoms are ortho, para-directing; however, the acylation occurs predominantly at the para-position (C4) relative to one fluorine and ortho- to the other, due to steric hindrance at the C2 position.

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution Propanoyl\nChloride Propanoyl Chloride Acylium\nIon Acylium Ion Propanoyl\nChloride->Acylium\nIon + AlCl₃ 1,3-Difluorobenzene 1,3-Difluorobenzene Sigma\nComplex Sigma Complex 1,3-Difluorobenzene->Sigma\nComplex + Acylium Ion 1-(2,4-difluorophenyl)propan-1-one 1-(2,4-difluorophenyl)propan-1-one Sigma\nComplex->1-(2,4-difluorophenyl)propan-1-one - H⁺

Caption: Friedel-Crafts Acylation Workflow.

B. Experimental Protocol: Friedel-Crafts Acylation

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
1,3-Difluorobenzene114.0911.41 g0.10
Propanoyl chloride92.529.71 g0.105
Aluminum chloride (anhydrous)133.3414.67 g0.11
Dichloromethane (anhydrous)-100 mL-
Hydrochloric acid (conc.)-50 mL-
Ice-100 g-

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (14.67 g, 0.11 mol) and anhydrous dichloromethane (50 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of propanoyl chloride (9.71 g, 0.105 mol) in anhydrous dichloromethane (25 mL) dropwise to the stirred suspension over 30 minutes.

  • After the addition is complete, add a solution of 1,3-difluorobenzene (11.41 g, 0.10 mol) in anhydrous dichloromethane (25 mL) dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • Carefully pour the reaction mixture into a beaker containing crushed ice (100 g) and concentrated hydrochloric acid (50 mL).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation to afford 1-(2,4-difluorophenyl)propan-1-one as a colorless oil.

Expected Yield: 75-85%

III. Enantioselective Synthesis of (R)-1-(2,4-difluorophenyl)propan-1-amine

This section details three distinct and robust methods for the stereoselective conversion of the prochiral ketone to the desired (R)-amine.

Pathway 1: Asymmetric Reductive Amination using Transaminases (Biocatalysis)

Biocatalysis offers an environmentally friendly and highly selective route to chiral amines.[6][7][8] Transaminases (TAs) are enzymes that catalyze the transfer of an amino group from an amine donor to a ketone substrate. The use of an (R)-selective transaminase will yield the desired enantiomer with high fidelity.

Causality of Experimental Choices:

  • Enzyme Selection: The choice of an (R)-selective transaminase is crucial for obtaining the desired stereoisomer.

  • Amine Donor: Isopropylamine is a common and efficient amine donor, as its co-product, acetone, is volatile and can be easily removed, driving the reaction equilibrium towards the product side.

  • PLP Cofactor: Pyridoxal-5'-phosphate (PLP) is an essential cofactor for most transaminases.

  • Buffer and pH: Maintaining an optimal pH is critical for enzyme activity and stability.

G cluster_0 Transaminase Catalytic Cycle Ketone Ketone Imine Intermediate Imine Intermediate Ketone->Imine Intermediate + Isopropylamine - Acetone PLP-Enzyme PLP-Enzyme Ketone->PLP-Enzyme (R)-Amine (R)-Amine Imine Intermediate->(R)-Amine Enzymatic Hydride Transfer PMP-Enzyme PMP-Enzyme Imine Intermediate->PMP-Enzyme PLP-Enzyme->Imine Intermediate PMP-Enzyme->(R)-Amine PMP-Enzyme->PLP-Enzyme + Isopropylamine - Acetone

Caption: Transaminase-mediated reductive amination workflow.

Experimental Protocol: Asymmetric Reductive Amination

Materials:

ReagentConcentration/Amount
1-(2,4-difluorophenyl)propan-1-one10 mM
Isopropylamine1 M
(R)-selective TransaminaseAs per manufacturer's recommendation
Pyridoxal-5'-phosphate (PLP)1 mM
Tris-HCl Buffer100 mM, pH 8.0
DMSO (co-solvent)10% (v/v)

Procedure:

  • In a temperature-controlled vessel, prepare the reaction buffer (100 mM Tris-HCl, pH 8.0) containing PLP (1 mM).

  • Add the (R)-selective transaminase to the buffer and allow it to dissolve.

  • Add isopropylamine to a final concentration of 1 M.

  • In a separate vial, dissolve 1-(2,4-difluorophenyl)propan-1-one in DMSO.

  • Add the ketone solution to the reaction mixture to a final concentration of 10 mM.

  • Incubate the reaction at 30 °C with gentle agitation for 24-48 hours.

  • Monitor the reaction progress by chiral HPLC.

  • Once the reaction is complete, basify the mixture to pH > 10 with NaOH and extract the product with ethyl acetate or methyl tert-butyl ether.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-1-(2,4-difluorophenyl)propan-1-amine.

Expected Yield: >90% Expected Enantiomeric Excess: >99%

Pathway 2: Asymmetric Reduction to Chiral Alcohol followed by Conversion to Amine

This widely used two-step approach involves the highly enantioselective Corey-Bakshi-Shibata (CBS) reduction of the ketone to the corresponding (R)-alcohol, followed by conversion to the amine with retention of stereochemistry.[9][10][11][12][13]

A. Step 1: CBS Reduction of 1-(2,4-difluorophenyl)propan-1-one

Mechanism of CBS Reduction: The CBS catalyst, a chiral oxazaborolidine, coordinates with borane to form a super-Lewis acidic complex. This complex then coordinates to the ketone in a sterically controlled manner, directing the hydride transfer from the borane to one face of the carbonyl group, resulting in the formation of the chiral alcohol with high enantioselectivity.

G CBS Catalyst CBS Catalyst Catalyst-Borane\nComplex Catalyst-Borane Complex CBS Catalyst->Catalyst-Borane\nComplex + Borane Ketone Ketone Coordinated\nKetone Coordinated Ketone Ketone->Coordinated\nKetone + Catalyst-Borane Complex (R)-Alcohol (R)-Alcohol Coordinated\nKetone->(R)-Alcohol Hydride Transfer

Caption: CBS Reduction Mechanism Overview.

Experimental Protocol: CBS Reduction

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
1-(2,4-difluorophenyl)propan-1-one172.168.61 g0.05
(R)-Methyl-CBS-oxazaborolidine-1 M in toluene, 5 mL0.005
Borane-dimethyl sulfide complex-10 M, 6 mL0.06
Tetrahydrofuran (anhydrous)-100 mL-
Methanol-20 mL-
Hydrochloric acid-1 M, 50 mL-

Procedure:

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add (R)-Methyl-CBS-oxazaborolidine (1 M in toluene, 5 mL, 0.005 mol).

  • Cool the flask to 0 °C in an ice bath and add anhydrous tetrahydrofuran (50 mL).

  • Slowly add borane-dimethyl sulfide complex (10 M, 6 mL, 0.06 mol) to the stirred solution.

  • In a separate flask, dissolve 1-(2,4-difluorophenyl)propan-1-one (8.61 g, 0.05 mol) in anhydrous tetrahydrofuran (50 mL).

  • Add the ketone solution dropwise to the catalyst-borane mixture at 0 °C over 30 minutes.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of methanol (20 mL).

  • Add 1 M hydrochloric acid (50 mL) and stir for 30 minutes.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford (R)-1-(2,4-difluorophenyl)propan-1-ol.

Expected Yield: 90-95% Expected Enantiomeric Excess: >98%

B. Step 2: Conversion of (R)-Alcohol to (R)-Amine

The conversion of the chiral alcohol to the corresponding amine can be achieved via a two-step process involving activation of the hydroxyl group followed by nucleophilic substitution with an azide, and subsequent reduction. To ensure retention of configuration, a double Sₙ2 reaction sequence is often employed. A more direct approach with retention is the Mitsunobu reaction.

Experimental Protocol: Mitsunobu Reaction

  • Dissolve (R)-1-(2,4-difluorophenyl)propan-1-ol (0.05 mol) and triphenylphosphine (1.2 eq.) in anhydrous THF.

  • Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD) (1.2 eq.) dropwise.

  • Add diphenylphosphoryl azide (DPPA) (1.2 eq.) and stir at room temperature overnight.

  • Concentrate the reaction mixture and purify the resulting azide by column chromatography.

  • Dissolve the azide in THF and add triphenylphosphine (1.1 eq.). Stir until nitrogen evolution ceases.

  • Add water and stir for several hours to hydrolyze the resulting iminophosphorane.

  • Extract the amine with an acidic aqueous solution, wash the aqueous layer with ether, basify, and extract the free amine with ether.

  • Dry the organic layer and concentrate to obtain the (R)-amine.

Pathway 3: Chiral Auxiliary-Mediated Synthesis

This classical approach involves the temporary attachment of a chiral auxiliary to a precursor, which directs the stereochemical outcome of a subsequent reaction.[1][14] For the synthesis of chiral amines, a common strategy is the diastereoselective reduction of an imine derived from the ketone and a chiral amine auxiliary, such as (R)-α-methylbenzylamine.

Experimental Protocol: Chiral Auxiliary Approach

  • Imine Formation: React 1-(2,4-difluorophenyl)propan-1-one with (R)-α-methylbenzylamine in the presence of a dehydrating agent (e.g., titanium(IV) chloride or molecular sieves) to form the corresponding chiral imine.

  • Diastereoselective Reduction: Reduce the imine with a suitable reducing agent, such as sodium borohydride. The chiral auxiliary will direct the hydride attack to one face of the imine, leading to a diastereomeric excess of the desired amine.

  • Auxiliary Cleavage: The chiral auxiliary is removed by hydrogenolysis (e.g., using H₂ and a palladium catalyst), which cleaves the N-benzyl bond to yield the free (R)-amine.

This method often requires careful optimization of the reduction conditions to achieve high diastereoselectivity and the final product may require purification to remove any minor diastereomer.

IV. Formation and Isolation of the Hydrochloride Salt

The final step is the conversion of the enantiomerically pure free amine to its hydrochloride salt, which is typically a stable, crystalline solid that is easier to handle and purify.

Experimental Protocol: Hydrochloride Salt Formation

  • Dissolve the purified (R)-1-(2,4-difluorophenyl)propan-1-amine in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

  • Cool the solution in an ice bath.

  • Slowly add a solution of anhydrous HCl in diethyl ether (commercially available or prepared by bubbling dry HCl gas through anhydrous ether) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

V. Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and enantiomeric excess of the final product.

A. Structural Confirmation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

B. Enantiomeric Excess (e.e.) Determination:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method for determining the enantiomeric excess.[15][16][17][18] A chiral stationary phase (e.g., a polysaccharide-based column) is used to separate the two enantiomers. The ratio of the peak areas of the (R)- and (S)-enantiomers is used to calculate the e.e.

Typical Chiral HPLC Conditions:

ParameterValue
Column Chiralcel OD-H or similar polysaccharide-based column
Mobile Phase Hexane/Isopropanol with a small amount of a basic modifier (e.g., diethylamine)
Flow Rate 1.0 mL/min
Detection UV at 254 nm

VI. Comparative Overview of Synthetic Pathways

PathwayKey TransformationAdvantagesDisadvantages
1. Biocatalysis Asymmetric Reductive AminationHigh enantioselectivity, mild reaction conditions, environmentally friendly.Enzyme availability and cost, requires optimization of biological parameters.
2. CBS Reduction Asymmetric Ketone ReductionHigh enantioselectivity, well-established and reliable, broad substrate scope.Requires stoichiometric borane reagents, multi-step process.
3. Chiral Auxiliary Diastereoselective Imine ReductionEstablished methodology, can provide high diastereoselectivity.Requires attachment and removal of the auxiliary, potentially lower overall yield.

VII. Conclusion

The synthesis of this compound can be achieved through several effective and stereocontrolled routes. The choice of the optimal pathway will depend on factors such as scale, cost, available equipment, and desired environmental impact. The biocatalytic approach using transaminases represents a modern, green, and highly efficient method. The CBS reduction followed by conversion to the amine is a robust and widely applicable classical chemical route. The chiral auxiliary method, while requiring more steps, remains a viable option. This guide provides the foundational knowledge and detailed protocols necessary for the successful laboratory synthesis and development of this important chiral building block.

VIII. References

  • Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. PMC - NIH. [Link]

  • (R)-1-Phenylethylamine as chiral auxiliary in the diastereoselective synthesis of tetrahydro-β-carboline derivatives. ResearchGate. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • The enantioselective reductions of aryl alkyl ketones. ResearchGate. [Link]

  • Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. [Link]

  • Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. Google Patents.

  • Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. Google Patents.

  • Enantiomeric excess values and absolute configurations of the reduction... ResearchGate. [Link]

  • Commercial Transaminases for the Asymmetric Synthesis of Bulky Amines. ResearchGate. [Link]

  • Convert propan-1-ol to propan-2-ol. Brainly.in. [Link]

  • Friedel-Crafts acylation of benzene. Chemguide. [Link]

  • Synthesis of chiral .alpha.-alkyl phenethylamines via organometallic addition to chiral 2-aryl-1,3-oxazolidines. The Journal of Organic Chemistry. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. [Link]

  • Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ACS Publications. [Link]

  • Asymmetric Reductive Amination of Structurally Diverse Ketones with an Engineered Amine Dehydrogenase. The Journal of Organic Chemistry. [Link]

  • How will you convert the following : Propan-1-ol to propan-2-ol. YouTube. [Link]

  • Method of using α-substituted benzylamine chiral auxiliary synthetic reagents. Google Patents.

  • Reagent of the month – CBS oxazaborolidine. SigutLabs. [Link]

  • Simultaneous synthesis of enantiomerically pure (R)-1-phenylethanol and (R)-alpha-methylbenzylamine from racemic alpha-methylbenzylamine using omega-transaminase/alcohol dehydrogenase/glucose dehydrogenase coupling reaction. PubMed. [Link]

  • Direct Asymmetric Reductive Amination of α-Keto Acetals. The Royal Society of Chemistry. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

  • ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine. MDPI. [Link]

  • 13 Friedel-Crafts Acylation. University of Wisconsin-Madison. [Link]

  • method for salt preparation. Google Patents.

  • Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. MDPI. [Link]

  • Write and explain reactions to convert propan-1-ol into propan-2-ol? Allen. [Link]

  • Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

  • Enzyme-catalyzed regio- and enantioselective ketone reductions. PubMed. [Link]

  • Enantioselective reduction of ketones. Wikipedia. [Link]

  • ASYMMETRIC SYNTHESIS OF (M)-2-HYDROXYMETHYL-1-(2-HYDROXY-4,6-DIMETHYLPHENYL)NAPHTHALENE VIA A CONFIGURATIONALLY UNSTABLE BIARYL LACTONE. Organic Syntheses. [Link]

  • Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. Google Patents.

  • How will you convert i Propene to propan1ol ii Ethanal class 12 chemistry. Vedantu. [Link]

  • Convert Propene to Propan-1-Ol. Unacademy. [Link]

Sources

(R)-1-(2,4-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride role as a chiral building block

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemists and Drug Development Professionals on the Synthesis and Application of 1-Arylpropan-1-amine Derivatives

Introduction: The Confluence of Chirality and Fluorine in Advanced Pharmaceutical Design

In the landscape of contemporary drug development, the pursuit of molecules with enhanced therapeutic profiles is a paramount objective. Two key strategies have emerged as powerful tools in this endeavor: the incorporation of fluorine atoms and the precise control of stereochemistry. Chiral amines, particularly those bearing fluorinated aromatic moieties, represent a critically important class of building blocks that embody the synergy of these two approaches.[1][2][3] The introduction of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability.[1][3][4] Its high electronegativity and relatively small size allow it to modulate the electronic properties and conformation of a drug candidate, often leading to improved potency and a more favorable pharmacokinetic profile.[1][3]

When this is combined with the stereochemical precision of a chiral center, as seen in molecules like (R)-1-(2,4-DIFLUOROPHENYL)PROPAN-1-AMINE, the result is a building block that can be used to construct highly specific and effective therapeutic agents. The distinct three-dimensional arrangement of enantiomers can lead to vastly different biological activities, making the synthesis of single-enantiomer drugs a crucial aspect of modern pharmaceutical development.[1][3] This guide provides an in-depth exploration of the synthesis, properties, and applications of chiral fluorinated 1-arylpropan-1-amines, offering a technical resource for researchers and scientists in the field.

Strategic Approaches to the Asymmetric Synthesis of Chiral Fluorinated Amines

The efficient and stereocontrolled synthesis of chiral fluorinated amines is a significant challenge in organic chemistry. Several robust methods have been developed to address this, each with its own advantages and considerations.

Asymmetric Hydrogenation of Imines and Enamines

Transition metal-catalyzed asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral amines from prochiral imines or enamines.[2] This approach typically involves the use of a chiral catalyst, often based on rhodium or ruthenium, to deliver hydrogen to one face of the C=N double bond with high selectivity.

A general workflow for this process is outlined below:

Asymmetric_Hydrogenation_Workflow ProchiralKetone Prochiral Ketone (e.g., 2,4-Difluorophenyl propan-1-one) ImineFormation Imine/Enamine Formation ProchiralKetone->ImineFormation NH3 or Amine Source ProchiralImine Prochiral Imine/ Enamine ImineFormation->ProchiralImine AsymmetricHydrogenation Asymmetric Hydrogenation ProchiralImine->AsymmetricHydrogenation H2, Chiral Catalyst (e.g., Ru-BINAP) ChiralAmine Enantioenriched Chiral Amine AsymmetricHydrogenation->ChiralAmine Purification Purification & Salt Formation (e.g., HCl) ChiralAmine->Purification FinalProduct (R)-1-(2,4-DIFLUOROPHENYL) PROPAN-1-AMINE hydrochloride Purification->FinalProduct

Caption: Asymmetric Hydrogenation Workflow

The choice of catalyst and reaction conditions is critical for achieving high enantioselectivity. For the synthesis of fluorinated phenylalanine derivatives, rhodium-MonoPhos complexes have been shown to be highly effective.[5]

Biocatalytic Asymmetric Amination

Enzymatic methods, particularly those employing transaminases, have gained significant traction for the synthesis of chiral amines due to their exceptional stereoselectivity and mild reaction conditions.[6][7][8][9] Transaminases catalyze the transfer of an amino group from a donor molecule (e.g., isopropylamine) to a prochiral ketone, generating the desired chiral amine with high enantiomeric excess.[6][10]

Recent advances in protein engineering have expanded the substrate scope and improved the catalytic efficiency of these biocatalysts, making them suitable for industrial-scale synthesis.[7]

Biocatalytic_Amination_Workflow ProchiralKetone Prochiral Ketone (e.g., 2,4-Difluorophenyl propan-1-one) BiocatalyticReaction Biocatalytic Asymmetric Amination ProchiralKetone->BiocatalyticReaction Transaminase (ATA) Amine Donor (e.g., Isopropylamine) Aqueous Buffer, PLP ChiralAmine Enantioenriched Chiral Amine BiocatalyticReaction->ChiralAmine Workup Extraction & Purification ChiralAmine->Workup FinalProduct Chiral Amine Product Workup->FinalProduct

Caption: Biocatalytic Amination Workflow

This method offers a green and efficient alternative to traditional chemical synthesis, often proceeding with near-perfect enantioselectivity (>99% ee).[6]

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. In this approach, a prochiral substrate is reacted with a chiral auxiliary to form a diastereomeric intermediate. Subsequent diastereoselective reactions and removal of the auxiliary provide the desired enantiomerically enriched product.

A prominent example is the use of N-tert-butylsulfinyl imines.[11] The sulfinyl group acts as a powerful chiral directing group, enabling the stereoselective addition of nucleophiles to the imine C=N bond.

Method Key Features Typical Enantiomeric Excess (ee) Advantages Considerations
Asymmetric Hydrogenation Transition metal catalysis (Ru, Rh)90-99%High atom economy, scalableCatalyst cost and sensitivity
Biocatalytic Amination Enzyme-catalyzed (Transaminase)>99%High selectivity, mild conditions, greenSubstrate scope limitations, enzyme cost
Chiral Auxiliary Use of removable chiral groups>98% (as de)Reliable, predictable stereochemistryRequires additional synthetic steps
Chiral Resolution Separation of enantiomersUp to >99.5%Applicable to racemic mixtures50% theoretical yield loss (without racemization)
Chiral Resolution of Racemic Amines

While asymmetric synthesis is often preferred, chiral resolution remains a viable and industrially relevant method for obtaining single enantiomers. This technique involves the separation of a racemic mixture into its constituent enantiomers.

Classical resolution involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as tartaric acid derivatives. The resulting diastereomers exhibit different physical properties (e.g., solubility), allowing for their separation by crystallization.

Modern approaches also include chromatographic separation on a chiral stationary phase (CSP), which can be highly effective for both analytical and preparative-scale separations.[12]

Applications in Drug Discovery and Development

Chiral fluorinated amines are key components in a wide range of pharmaceuticals. The 1-(2,4-difluorophenyl)propan-1-amine scaffold, for instance, is structurally related to intermediates used in the synthesis of various active pharmaceutical ingredients (APIs). The presence of the difluorophenyl group can enhance binding to target proteins and improve metabolic stability, while the chiral amine center provides the necessary stereochemical orientation for specific biological interactions.

These building blocks are particularly prevalent in drugs targeting the central nervous system (CNS), as well as in antifungal and antiviral agents. The strategic placement of fluorine can improve blood-brain barrier penetration, a critical factor for CNS-active drugs.

Experimental Protocols

The following protocols are representative examples of the synthetic methodologies discussed. Researchers should adapt these procedures based on the specific substrate and desired scale.

Protocol 1: Asymmetric Reductive Amination via Imine Formation

Objective: To synthesize (R)-1-(2,4-difluorophenyl)propan-1-amine hydrochloride from 2,4-difluorophenyl propan-1-one.

Step 1: Imine Formation

  • To a solution of 2,4-difluorophenyl propan-1-one (1.0 eq) in toluene, add a solution of ammonia in methanol (excess).

  • Heat the mixture to reflux with a Dean-Stark trap to remove water.

  • Monitor the reaction by TLC or GC-MS until complete conversion of the ketone.

  • Remove the solvent under reduced pressure to yield the crude imine.

Step 2: Asymmetric Hydrogenation

  • In an inert atmosphere, dissolve the crude imine in a suitable solvent (e.g., methanol).

  • Add a chiral ruthenium catalyst, such as a Ru-BINAP complex (0.01-0.1 mol%).

  • Pressurize the reactor with hydrogen gas (10-50 bar).

  • Stir the reaction at a controlled temperature (e.g., 50 °C) until hydrogen uptake ceases.

  • Cool the reaction, vent the hydrogen, and remove the solvent.

Step 3: Purification and Salt Formation

  • Purify the crude amine by column chromatography or distillation.

  • Dissolve the purified amine in a suitable solvent (e.g., diethyl ether).

  • Add a solution of HCl in ether or isopropanol dropwise until precipitation is complete.

  • Filter the solid, wash with cold ether, and dry under vacuum to obtain the hydrochloride salt.

Protocol 2: Enzymatic Asymmetric Amination

Objective: To synthesize (R)-1-(2,4-difluorophenyl)propan-1-amine using a transaminase.

  • Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.5).

  • Add the 2,4-difluorophenyl propan-1-one substrate (e.g., 50 mM).

  • Add the amine donor, isopropylamine (e.g., 1 M).

  • Add the cofactor pyridoxal 5'-phosphate (PLP) (e.g., 1 mM).

  • Initiate the reaction by adding a suitable (R)-selective transaminase.

  • Stir the mixture at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction for conversion and enantiomeric excess by chiral HPLC.

  • Once the reaction is complete, perform a workup by adjusting the pH to basic and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify the amine as described in Protocol 1.

Conclusion

Chiral fluorinated 1-arylpropan-1-amines are indispensable building blocks in modern medicinal chemistry. Their unique combination of stereochemical definition and the advantageous properties imparted by fluorine makes them highly valuable for the synthesis of advanced drug candidates. The continued development of efficient and selective synthetic methods, including asymmetric catalysis and biocatalysis, will further expand the utility of these important chiral synthons, enabling the discovery of next-generation therapeutics with improved efficacy and safety profiles.

References

  • Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades - ACS Publications. (2023, April 10).
  • Verapamil - Wikipedia.
  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC - NIH. (2024, June 25).
  • Preparation of fluorinated phenylalanine derivatives via asymmetric hydrogenation.
  • Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines - PubMed.
  • Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - NIH.
  • CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS | Ukrainian Chemistry Journal. (2025, March 25).
  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC - NIH.
  • WO2016133317A1 - Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives - Google Patents. (2016, August 25).
  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines - MDPI.
  • CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS | Request PDF - ResearchGate. (2025, August 11).
  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - Taylor & Francis Online.
  • Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex | ChemRxiv.
  • Electrochemical synthesis of chiral amines and amino acid derivatives.
  • Enzymatic synthesis of pharmaceutical drugs containing chiral amines. - ResearchGate.
  • The significance of chirality in contemporary drug discovery-a mini review - RSC Publishing. (2024, October 22).
  • Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product | Request PDF - ResearchGate.
  • New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - MDPI.
  • Design and Synthesis of Chiral Organic Molecules for Asymmetric Synthesis.
  • Enzymatic and chemo-enzymatic strategies to produce highly valuable chiral amines from biomass with ω-transaminases on 2D zeolites - Oxford Academic.
  • Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers - MDPI. (2024, August 2).
  • The Many Roles for Fluorine in Medicinal Chemistry - ACS Publications.
  • Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol - PMC - NIH.
  • Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach - The Innovation.
  • Chiral Auxiliaries and Optical Resolving Agents - TCI Chemicals.
  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - PMC - PubMed Central.
  • Chemicals Used In Pharmaceuticals | The Chemistry Blog. (2023, February 8).
  • 1-(2,4-difluorophenyl)propan-1-amine | CAS 623143-41-9 | AMERICAN ELEMENTS ®.

Sources

A Technical Guide to the Structure-Activity Relationship of (R)-1-phenylpropan-1-amine Analogs for Novel CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) for analogs of (R)-1-phenylpropan-1-amine, a chiral scaffold with significant potential for the development of novel central nervous system (CNS) active agents. While structurally related to the well-studied phenethylamines, this specific isomeric framework presents unique pharmacological profiles. This document delineates the critical role of stereochemistry and systematically examines how modifications to the phenyl ring, the propan-1-amine side chain, and the terminal amino group influence interactions with key biological targets, primarily the monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). We synthesize field-proven insights with established scientific literature to explain the causal relationships between chemical structure and biological function, covering mechanisms of action from reuptake inhibition to substrate-mediated release. Furthermore, this guide furnishes detailed, self-validating experimental protocols for the synthesis, in vitro characterization, in vivo assessment, and chiral analysis of novel analogs, providing researchers and drug development professionals with a practical and authoritative resource for advancing CNS drug discovery.

Introduction to the (R)-1-phenylpropan-1-amine Scaffold

Optically active amines are foundational building blocks in medicinal chemistry, representing privileged motifs in a vast array of pharmaceuticals due to their diverse and powerful physiological effects.[1] Within the broad class of compounds that modulate CNS activity, molecules based on a phenethylamine core are particularly prominent.[2] This family includes endogenous neurotransmitters like dopamine and norepinephrine, as well as synthetic compounds such as amphetamine.[2]

This guide focuses on a specific, less-explored chiral scaffold: (R)-1-phenylpropan-1-amine . Unlike its well-known isomer amphetamine ((RS)-1-phenylpropan-2-amine), where the amino group is at the second position of the propyl chain, the 1-phenylpropan-1-amine structure places the chiral center and the amino group at the benzylic position. This seemingly subtle isomeric difference can lead to profound changes in pharmacological activity, receptor selectivity, and metabolic stability.

The primary objective of this document is to establish a robust SAR framework for this scaffold. By understanding how discrete structural modifications impact biological activity, researchers can rationally design novel analogs with tailored pharmacological profiles, potentially leading to new therapeutics for conditions such as attention-deficit/hyperactivity disorder (ADHD), depression, narcolepsy, and other CNS disorders.[3][4] We will dissect the molecule into its key components, analyze the functional consequences of chemical alterations, and provide the experimental workflows necessary to validate these discoveries.

Core Pharmacology: Modulating Monoamine Transporters

The principal mechanism by which (R)-1-phenylpropan-1-amine analogs and related psychostimulants exert their CNS effects is through the modulation of monoamine transporters (MATs).[5] These transporter proteins—DAT, NET, and SERT—are responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft, thereby terminating their signaling.[5][6] Interference with this process increases the extracellular concentration of these neurotransmitters, enhancing monoaminergic signaling.[7]

There are two primary mechanisms of action at these transporters:

  • Reuptake Inhibition (Blockade): The drug binds to the transporter protein, often at the substrate recognition site, and physically obstructs the reuptake of the endogenous neurotransmitter. Cocaine is a classic example of a monoamine reuptake inhibitor.[7]

  • Substrate-Mediated Release (Releasing Agents): The drug acts as a substrate for the transporter and is translocated into the presynaptic neuron. Once inside, it disrupts the vesicular storage of neurotransmitters via interaction with the vesicular monoamine transporter 2 (VMAT2) and promotes reverse transport (efflux) of the neurotransmitter out of the neuron through the cell membrane transporter.[7] Amphetamines are archetypal releasing agents.[8]

The specific structural features of a given analog determine whether it functions as a blocker, a releaser, or has a mixed mechanism of action.[6] For instance, bulky substitutions on the nitrogen atom often favor a shift from a releasing mechanism to reuptake inhibition.[9]

Monoamine_Transporter_Modulation cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Synaptic Vesicle (Stores Monoamines) VMAT2 VMAT2 Vesicle->VMAT2 Loading Released_Monoamine Monoamine Vesicle->Released_Monoamine Exocytosis Monoamine Endogenous Monoamine (e.g., DA) VMAT2->Monoamine Packaging MAT Monoamine Transporter (DAT, NET, or SERT) MAT->Monoamine Released_Monoamine->MAT Reuptake Receptor Postsynaptic Receptor Released_Monoamine->Receptor Binding & Signal Releaser Releaser Analog (e.g., Amphetamine-like) Releaser->VMAT2 Disrupts Vesicular Storage Releaser->MAT Substrate for Reverse Transport Blocker Blocker Analog (e.g., Cocaine-like) Blocker->MAT Blocks Reuptake

Figure 1: Mechanisms of Monoamine Transporter Modulation.

Structure-Activity Relationship (SAR) Analysis

The pharmacological profile of (R)-1-phenylpropan-1-amine analogs is dictated by the interplay of its three main structural components: the phenyl ring, the propan-1-amine side chain, and the stereochemistry at the C1 carbon.

The Phenyl Ring

Substitutions on the aromatic ring are a powerful tool for modulating potency and selectivity. Insights from related synthetic cathinones and amphetamines provide a predictive framework.[9]

  • Position of Substitution: The para- (4-position) is often the most impactful substitution site. Para-substituents can enhance interactions with the monoamine transporters.[6]

  • Electronic Effects: Electron-withdrawing groups (e.g., halogens like F, Cl) can increase potency, particularly at DAT and NET. For example, para-halogenation of methcathinone has been shown to increase its mitochondrial toxicity.

  • Steric Bulk: Small, lipophilic groups like a methyl or ethyl group at the para-position are generally well-tolerated and can enhance potency. Larger, bulkier groups may decrease activity due to steric hindrance within the transporter binding pocket.

  • Methylenedioxy Ring: Fusion of a methylenedioxy ring (as seen in MDMA or methylone) typically shifts selectivity towards SERT, often imparting entactogenic properties.[10]

The Propan-1-amine Side Chain

Modifications to the side chain and the terminal amine are critical for defining the mechanism of action (releaser vs. blocker) and overall potency.

  • α-Ethyl Group: The ethyl group at the C1 position is a key feature distinguishing this scaffold from phenethylamines. Altering its length can significantly impact activity. Shortening it to a methyl group (creating a 1-phenylethan-1-amine) or lengthening it may alter the optimal fit within the transporter.

  • N-Alkylation: The primary amine is a crucial hydrogen bond donor.

    • N-Methylation: Adding a single methyl group often maintains or slightly enhances potency as a releasing agent.

    • N,N-Dimethylation & Larger Groups: Increasing the steric bulk on the nitrogen atom with larger alkyl groups (e.g., ethyl, propyl) or incorporating it into a ring system (e.g., a pyrrolidine ring, as in MDPV) is a classic strategy that consistently shifts the mechanism from a releasing agent to a potent reuptake inhibitor.[6] This is because the bulky substituent prevents the conformational changes in the transporter required for reverse transport.

The Critical Role of Stereochemistry

For chiral molecules interacting with chiral biological targets like transporters and receptors, stereochemistry is paramount. The (R)-configuration at the C1 carbon is expected to have a significantly different potency and selectivity profile compared to its (S)-enantiomer. In analogous compounds like amphetamine and cathinone, the (S)-enantiomer is generally the more potent CNS stimulant.[11] It is therefore essential to establish the stereochemical preference for this specific scaffold, as one enantiomer may be highly active while the other is weak or inactive. This determination is a primary goal in the initial stages of any SAR investigation.

SAR_Summary Key SAR Points for (R)-1-phenylpropan-1-amine Core Ring Phenyl Ring: - Para-substitution often optimal. - EWGs (F, Cl) can increase potency. - Small alkyl groups tolerated. - Methylenedioxy ring shifts SERT selectivity. Core->Ring 1 Stereo Stereocenter (C1): - (R)-configuration is critical. - Enantiomer (S) will likely have different potency and selectivity. Core->Stereo 2 Amine Amino Group (NH2): - Primary amine favors release. - N-Methylation maintains activity. - Bulky N-substituents (e.g., pyrrolidine) shift mechanism to reuptake inhibition. Core->Amine 3 Ethyl α-Ethyl Group: - Length and bulk influence fit within the transporter binding pocket. Core->Ethyl 4 Experimental_Workflow A 1. Analog Design & Synthesis (e.g., Chemoenzymatic Route) B 2. Purity & Chiral Analysis (Chiral HPLC/GC, NMR) A->B C 3. In Vitro Primary Screening (Monoamine Transporter Uptake Inhibition Assays) B->C D 4. Potency & Selectivity Determination (IC50 values for DAT, NET, SERT) C->D E 5. Mechanism of Action Study (In Vitro Release Assay) D->E For active compounds F 6. In Vivo Behavioral Assessment (Rodent Locomotor Activity) D->F For promising leads G 7. SAR Model Refinement (Integrate all data) E->G F->G G->A Iterative Design

Figure 3: Iterative Workflow for SAR Investigation.
Synthesis and Chiral Analysis of Analogs

The creation of enantiomerically pure analogs is the foundational step. Chemoenzymatic methods, which combine the robustness of chemical synthesis with the high selectivity of biocatalysts, are particularly effective. [12] Protocol Outline: Chemoenzymatic Synthesis

  • Ketone Formation: Synthesize the precursor propiophenone or a ring-substituted variant.

  • Asymmetric Biotransamination: Employ an (R)-selective amine transaminase (ATA) enzyme to convert the prochiral ketone directly into the desired (R)-amine with high enantiomeric excess. [13]3. Purification: Purify the resulting amine using standard chromatographic techniques.

  • N-Alkylation (if required): For secondary or tertiary amine analogs, perform reductive amination or other alkylation methods on the purified primary amine.

Protocol: Chiral Purity Analysis by HPLC

  • Objective: To determine the enantiomeric excess (ee) of the synthesized chiral amine.

  • Instrumentation: HPLC system with a UV detector.

  • Column: A chiral stationary phase (CSP) column suitable for amines (e.g., a cyclofructan-based or polysaccharide-based column). [14]* Mobile Phase: A non-polar mobile phase typical for normal-phase chromatography, such as hexane/isopropanol with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.

  • Procedure:

    • Prepare a standard solution of the racemic compound to establish the retention times of both the (R) and (S) enantiomers.

    • Prepare a dilute solution of the synthesized analog in the mobile phase.

    • Inject the sample onto the HPLC system.

    • Integrate the peak areas for the (R) and (S) enantiomers.

    • Calculate the enantiomeric excess using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] * 100.

  • Validation: The method is validated if the baseline separation of the two enantiomers in the racemic standard is achieved (Resolution > 1.5).

In Vitro Characterization: Monoamine Transporter Assays

Radiotracer uptake inhibition assays are the gold standard for determining a compound's potency at each of the three key monoamine transporters. [15][16] Protocol: [³H]Dopamine Uptake Inhibition Assay in hDAT-HEK293 Cells

  • Objective: To determine the potency (IC₅₀) of test compounds to inhibit dopamine uptake via the human dopamine transporter (hDAT).

  • Materials:

    • HEK293 cells stably transfected with hDAT.

    • [³H]Dopamine (radioligand).

    • Assay Buffer (e.g., Krebs-Ringer-HEPES buffer).

    • Test compounds and a reference inhibitor (e.g., cocaine or GBR-12909).

    • 96-well cell culture plates and a microplate scintillation counter.

  • Procedure:

    • Cell Plating: Seed hDAT-HEK293 cells in a 96-well plate and grow to ~90% confluency.

    • Preparation: On the day of the assay, wash the cells twice with pre-warmed assay buffer.

    • Pre-incubation: Add 100 µL of assay buffer containing various concentrations of the test compound (typically from 1 nM to 100 µM) or the reference compound to the wells. Incubate for 10-15 minutes at room temperature.

    • Initiation of Uptake: Add 100 µL of assay buffer containing [³H]Dopamine at a final concentration near its Kₘ value (e.g., 10-20 nM) to each well to initiate the uptake.

    • Incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at room temperature. This time must be within the linear range of uptake.

    • Termination: Rapidly terminate the uptake by washing the cells three times with ice-cold assay buffer.

    • Cell Lysis & Scintillation Counting: Lyse the cells with a lysis buffer and measure the tritium content in each well using a microplate scintillation counter.

    • Data Analysis:

      • Define "Total Uptake" as the signal in vehicle-treated wells.

      • Define "Non-specific Uptake" using a high concentration of a known DAT inhibitor (e.g., 10 µM cocaine).

      • Calculate "Specific Uptake" = Total Uptake - Non-specific Uptake.

      • Plot the percentage of specific uptake inhibition against the log concentration of the test compound.

      • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

  • Self-Validation: The assay is considered valid if the IC₅₀ value for the reference compound falls within its historically accepted range. Similar, parallel assays are run using hNET- and hSERT-transfected cells with [³H]Norepinephrine and [³H]Serotonin, respectively, to determine the full selectivity profile. [17] Table 1: Hypothetical In Vitro Data for (R)-1-phenylpropan-1-amine Analogs

CompoundR¹ (para-position)R² (N-substitution)DAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)DAT/SERT Selectivity
1 (Parent) HH1508012008.0
2 4-ClH452595021.1
3 4-CH₃H9560110011.6
4 HCH₃12070135011.3
5 HPyrrolidine251540016.0

Data are illustrative and intended to demonstrate SAR principles.

In Vivo Assessment: Rodent Locomotor Activity

An increase in spontaneous locomotor activity in rodents is a hallmark of CNS stimulant action and provides a robust, quantifiable measure of in vivo efficacy. [18] Protocol: Mouse Locomotor Activity Assay

  • Objective: To assess the CNS stimulant effect of a test compound by measuring changes in locomotor activity.

  • Animals: Male Swiss-Webster mice (or similar strain), habituated to the testing room.

  • Apparatus: An automated activity monitoring system (e.g., an actophotometer or an open-field arena with infrared beam tracking). [19]* Procedure:

    • Habituation: Place each mouse individually into a testing chamber and allow it to acclimate for 30-60 minutes until its baseline activity stabilizes.

    • Dosing: Administer the test compound (e.g., 1, 3, 10 mg/kg) or vehicle control via an appropriate route (e.g., intraperitoneal injection, i.p.). A positive control like d-amphetamine (e.g., 1-2 mg/kg, i.p.) should be included.

    • Data Acquisition: Immediately after dosing, return the animal to the chamber and record locomotor activity (e.g., total distance traveled, number of beam breaks) continuously for 1-2 hours.

    • Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the onset and duration of action. Calculate the total activity over the entire session. Use statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of the test compound to the vehicle and positive control groups.

  • Validation: The assay is validated if the positive control (d-amphetamine) produces a statistically significant increase in locomotor activity compared to the vehicle control.

Data Interpretation and Future Directions

The ultimate goal of an SAR study is to create a predictive model that guides future drug design. By integrating the data from the described workflows, a comprehensive picture emerges. For example, the hypothetical data in Table 1 suggests that a 4-chloro substitution (Compound 2) enhances potency at DAT and NET, while incorporating the nitrogen into a pyrrolidine ring (Compound 5) also significantly boosts potency, likely by shifting the mechanism to pure reuptake inhibition.

Future Directions:

  • Therapeutic Targeting: Analogs with high selectivity for DAT and NET but low SERT activity could be pursued as treatments for ADHD. [5]Conversely, compounds with a more balanced profile including significant SERT activity might be explored as novel antidepressants. [4]* Mechanism Elucidation: For the most promising leads, in vitro neurotransmitter release assays should be conducted to definitively classify them as releasers or reuptake inhibitors.

  • Metabolic Stability and Pharmacokinetics: Advanced studies should investigate the metabolic profile of lead compounds to ensure they have suitable half-lives and do not form reactive metabolites.

  • Exploring Novel Chemical Space: The SAR principles established here can be used to design analogs with entirely new ring systems or side-chain modifications, pushing the boundaries of discovery for this valuable scaffold.

By adhering to this rigorous, multi-disciplinary approach, researchers can effectively navigate the complex SAR landscape of (R)-1-phenylpropan-1-amine analogs and unlock their full potential as next-generation CNS therapeutics.

References

  • Baumann, M. H., et al. (2014). Neuropharmacology of Synthetic Cathinones. Current Topics in Behavioral Neurosciences, 1-23. Available from: [Link]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). Synthetic cathinones drug profile. EMCDDA. Available from: [Link]

  • Glennon, R. A. (2014). Structure-Activity Relationships of Synthetic Cathinones. Current Topics in Behavioral Neurosciences. Available from: [Link]

  • Wikipedia. Amphetamine. Wikipedia. Available from: [Link]

  • ResearchGate. Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. ResearchGate. Available from: [Link]

  • ResearchGate. Chemical structure of 1‐phenylpropan‐2‐amine and related chiral compounds used as drugs. ResearchGate. Available from: [Link]

  • Paillet-Loilier, M., et al. (2024). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. ACS Chemical Neuroscience. Available from: [Link]

  • RSC Publishing. (2025). Advances in chiral analysis: from classical methods to emerging technologies. RSC Publishing. Available from: [Link]

  • Gotor-Fernández, V., et al. (2021). Stereoselective Synthesis of 1-Arylpropan-2-amines from Allylbenzenes through a Wacker-Tsuji Oxidation/Transaminase-Catalysed Biotransamination Sequence. Advanced Synthesis & Catalysis. Available from: [Link]

  • Glennon, R. A., et al. (1984). Structure-activity studies on amphetamine analogs using drug discrimination methodology. Journal of Medicinal Chemistry. Available from: [Link]

  • Carvelli, L., et al. (2012). Caenorhabditis elegans as an in vivo model to assess amphetamine tolerance. Neuroscience. Available from: [Link]

  • Wikipedia. Substituted cathinone. Wikipedia. Available from: [Link]

  • Eshleman, A. J., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience. Available from: [Link]

  • Wikipedia. Cathinone. Wikipedia. Available from: [Link]

  • ResearchGate. Standard procedures for monoamine transporter and receptor-binding assays. ResearchGate. Available from: [Link]

  • Asian Journal of Pharmaceutical Research. (2021). Review Paper on Models for CNS Stimulant Drug Screening. Asian Journal of Pharmaceutical Research. Available from: [Link]

  • Reith, M. E. A. (2013). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Neuromethods. Available from: [Link]

  • National Center for Biotechnology Information. (2020). (1S)-1-phenylpropan-1-amine. PubChem. Available from: [Link]

  • Pałucha-Poniewiera, A., et al. (2012). Differential behavioral profiling of stimulant substances in the rat using the LABORAS™ system. Pharmacological Reports. Available from: [Link]

  • Restek. A Guide to the Analysis of Chiral Compounds by GC. Restek. Available from: [Link]

  • Gyan Sanchay. PRECLINICAL SCREENING OF CNS STIMULANTS & CNS DEPRESSANTS. Gyan Sanchay. Available from: [Link]

  • Boateng, C. A., et al. (2020). Discovery and Development of Monoamine Transporter Ligands. Molecules. Available from: [Link]

  • Nature. (2024). Enantioselective synthesis of chiral amides by carbene insertion into amide N–H bond. Nature Communications. Available from: [Link]

  • Gobbi, G., et al. (2019). Amphetamine-type Stimulants: Novel Insights into their Actions and use Patterns. Current Pharmaceutical Design. Available from: [Link]

  • Wikipedia. Serotonin–norepinephrine–dopamine reuptake inhibitor. Wikipedia. Available from: [Link]

  • Wiley Analytical Science. (2018). New GC investigation of chiral amine separation. Wiley Analytical Science. Available from: [Link]

  • National Institutes of Health. (2021). High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. Tetrahedron. Available from: [Link]

  • LCGC International. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Available from: [Link]

Sources

Methodological & Application

Application Notes and Protocols: Asymmetric Synthesis of (R)-1-(2,4-DIFLUOROPHENYL)PROPAN-1-AMINE

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for the asymmetric synthesis of (R)-1-(2,4-difluorophenyl)propan-1-amine, a critical chiral building block in the pharmaceutical industry. Chiral amines are integral to over 80% of all drugs and drug candidates, making their efficient and stereoselective synthesis a paramount objective.[1] This guide focuses on a highly efficient and selective biocatalytic approach utilizing an (R)-selective amine transaminase (ATA). The protocol is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the underlying principles, step-by-step experimental procedures, and robust analytical methods for product validation.

Introduction: The Significance of Chiral Amines

Chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals and bioactive molecules. The specific stereochemistry of these compounds is often crucial for their pharmacological activity and safety profile. (R)-1-(2,4-difluorophenyl)propan-1-amine serves as a key intermediate in the synthesis of various therapeutic agents, including those targeting central nervous system disorders and infectious diseases. The presence of the difluorophenyl group can enhance metabolic stability and binding affinity to biological targets.

The synthesis of enantiomerically pure amines presents a significant challenge. Traditional methods often rely on chiral resolution of racemic mixtures, which is inherently inefficient as it discards at least 50% of the material. Modern asymmetric synthesis seeks to overcome this limitation by directly producing the desired enantiomer in high yield and purity. This guide will focus on a state-of-the-art biocatalytic method that offers high enantioselectivity, mild reaction conditions, and a favorable environmental profile.[2]

Strategic Overview of Asymmetric Synthesis Routes

Several strategies have been developed for the enantioselective synthesis of chiral amines.[3][4] The choice of method depends on factors such as substrate scope, scalability, cost, and desired purity.

  • Biocatalytic Asymmetric Synthesis: This approach utilizes enzymes, such as amine transaminases (ATAs), to catalyze the stereoselective amination of a prochiral ketone.[5][6] ATAs are highly selective and operate under mild, aqueous conditions, making them an attractive green chemistry option.[2][6] The reaction involves the transfer of an amino group from an amine donor to the ketone substrate.[7]

  • Transition Metal-Catalyzed Asymmetric Hydrogenation: This method involves the hydrogenation of a prochiral imine or enamine using a chiral metal catalyst, often based on iridium, rhodium, or manganese.[8][9] The enantioselectivity is controlled by the chiral ligand coordinated to the metal center.[3][4]

  • Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary is removed. The Ellman lab, for instance, developed tert-butanesulfinamide as a versatile chiral auxiliary for amine synthesis.[1]

  • Chiral Resolution: This classical approach involves the separation of a racemic mixture of amines into its constituent enantiomers.[10][11] This is often achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation based on differences in solubility and subsequent liberation of the desired amine.[10][12]

For the synthesis of (R)-1-(2,4-difluorophenyl)propan-1-amine, the biocatalytic route using an (R)-selective transaminase is recommended due to its exceptional enantioselectivity and operational simplicity for this class of compounds.

Recommended Protocol: Biocatalytic Asymmetric Amination of 2,4-Difluoropropiophenone

This protocol details the asymmetric synthesis of the target amine from its corresponding prochiral ketone, 1-(2,4-difluorophenyl)propan-1-one.

Principle of the Reaction

The core of this protocol is the stereoselective transamination of 1-(2,4-difluorophenyl)propan-1-one catalyzed by an (R)-selective amine transaminase. The enzyme facilitates the transfer of an amino group from a suitable donor, such as isopropylamine, to the ketone substrate. The reaction equilibrium is often driven towards product formation by using a large excess of the amine donor or by removing the ketone by-product (e.g., acetone).

Biocatalytic_Asymmetric_Amination sub 1-(2,4-difluorophenyl)propan-1-one enzyme (R)-Selective Transaminase (ATA) + PLP (Cofactor) sub->enzyme Substrate Binding donor Isopropylamine (Amine Donor) donor->enzyme Donor Binding prod (R)-1-(2,4-difluorophenyl)propan-1-amine enzyme->prod Product Release byprod Acetone (By-product) enzyme->byprod By-product Release

Caption: Biocatalytic amination workflow.

Quantitative Data Summary
ParameterValueNotes
Substrate Concentration50-100 mMHigher concentrations may lead to substrate/product inhibition.
Amine DonorIsopropylamine10-20 equivalents or 0.5-1.0 M
Enzyme Loading1-5 mg/mLDependent on the specific activity of the enzyme preparation.
PLP Cofactor1 mMPyridoxal-5'-phosphate is essential for transaminase activity.
pH7.5 - 8.5Optimal pH for many (R)-selective transaminases.
Temperature30-40 °CBalances reaction rate and enzyme stability.
Reaction Time12-24 hoursMonitor by HPLC for reaction completion.
Expected Conversion>95%
Expected Enantiomeric Excess>99% ee
Isolated Yield85-95%
Detailed Experimental Protocol

Materials and Reagents:

  • 1-(2,4-difluorophenyl)propan-1-one

  • (R)-selective amine transaminase (commercially available)

  • Isopropylamine

  • Pyridoxal-5'-phosphate (PLP)

  • Potassium phosphate buffer (100 mM, pH 8.0)

  • Methyl tert-butyl ether (MTBE)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Jacketed glass reactor with overhead stirring and temperature control

  • pH meter

Procedure:

  • Reaction Setup:

    • To a jacketed glass reactor, add 100 mM potassium phosphate buffer (pH 8.0).

    • Dissolve pyridoxal-5'-phosphate (PLP) to a final concentration of 1 mM.

    • Add the (R)-selective amine transaminase to the desired loading (e.g., 2 mg/mL). Stir gently until the enzyme is fully dissolved.

  • Reagent Addition:

    • Add isopropylamine to a final concentration of 1.0 M.

    • Add 1-(2,4-difluorophenyl)propan-1-one substrate to a final concentration of 50 mM.

  • Reaction Execution:

    • Set the reactor temperature to 35 °C and stir the mixture at 200-300 RPM.

    • Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 2-4 hours) and analyzing them by HPLC to determine the conversion and enantiomeric excess.

  • Work-up and Extraction:

    • Once the reaction has reached completion (>95% conversion), cool the mixture to room temperature.

    • Adjust the pH of the reaction mixture to >11 using 1 M NaOH to ensure the product is in its free base form.

    • Extract the product with methyl tert-butyl ether (MTBE) (3 x 1 volume of the aqueous phase).

    • Combine the organic layers.

  • Purification:

    • Wash the combined organic layers with brine.

    • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude (R)-1-(2,4-difluorophenyl)propan-1-amine.

    • If further purification is required, the product can be purified by distillation under reduced pressure or by crystallization of a suitable salt (e.g., hydrochloride).

Analytical Characterization of the Final Product

Rigorous analytical testing is essential to confirm the identity, purity, and stereochemical integrity of the synthesized product.

Analytical Workflow

Analytical_Workflow start Crude Product hplc Chiral HPLC Analysis start->hplc Determine %ee nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) start->nmr Confirm Structure ms Mass Spectrometry start->ms Confirm MW final Verified (R)-Amine (>99% ee, >98% purity) hplc->final nmr->final ms->final

Caption: Analytical workflow for product validation.

Recommended Analytical Methods
  • Chiral High-Performance Liquid Chromatography (HPLC):

    • Purpose: To determine the enantiomeric excess (% ee) of the product.

    • Column: A chiral stationary phase column, such as one based on derivatized cellulose or amylose, is required.

    • Mobile Phase: Typically a mixture of hexane and isopropanol with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.

    • Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).

    • Expected Outcome: Two well-resolved peaks corresponding to the (R) and (S) enantiomers. The enantiomeric excess is calculated from the relative peak areas.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To confirm the chemical structure of the product.

    • ¹H NMR: Will show characteristic signals for the aromatic protons, the methine proton adjacent to the nitrogen, the ethyl group protons, and the amine protons.

    • ¹³C NMR: Will confirm the number and types of carbon atoms in the molecule.

    • ¹⁹F NMR: Will show two distinct signals for the two non-equivalent fluorine atoms on the phenyl ring.

  • Mass Spectrometry (MS):

    • Purpose: To confirm the molecular weight of the product.

    • Technique: Electrospray ionization (ESI) is commonly used.

    • Expected Outcome: A prominent peak corresponding to the protonated molecule [M+H]⁺.

Troubleshooting and Key Considerations

  • Low Conversion:

    • Cause: Enzyme inhibition by high concentrations of substrate or product.

    • Solution: Lower the initial substrate concentration or perform the reaction in a fed-batch mode. Ensure the pH is maintained within the optimal range for the enzyme.

  • Low Enantioselectivity:

    • Cause: The chosen transaminase may not be optimal for the substrate.

    • Solution: Screen a panel of different (R)-selective transaminases to identify the most suitable one. Some enzymes show improved selectivity at lower temperatures.

  • Enzyme Instability:

    • Cause: Sub-optimal pH, temperature, or the presence of organic co-solvents.

    • Solution: Operate within the recommended pH and temperature range for the specific enzyme. If a co-solvent is necessary to improve substrate solubility, use the minimum amount required and choose a solvent that is known to be compatible with the enzyme (e.g., DMSO up to 10-20%).

  • Equilibrium Limitation:

    • Cause: The reverse reaction (amination of the acetone by-product) can limit the final conversion.[13]

    • Solution: Use a large excess of the amine donor (isopropylamine). Alternatively, an enzyme-coupled system can be used to remove the acetone by-product as it is formed.

Conclusion

The biocatalytic asymmetric amination of 1-(2,4-difluorophenyl)propan-1-one using an (R)-selective transaminase offers a highly efficient, selective, and environmentally sustainable route to (R)-1-(2,4-difluorophenyl)propan-1-amine. This method avoids the use of heavy metals and harsh reaction conditions associated with some traditional synthetic methods. The protocol described in this guide provides a robust framework for the laboratory-scale synthesis and can be adapted for larger-scale production. The detailed analytical procedures ensure the high quality and purity of this valuable pharmaceutical intermediate.

References

  • Savile, C. K., Janey, J. M., Mundorff, E. C., Moore, J. C., Tam, S., Jarvis, W. R., ... & Hughes, G. J. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305-309. [Link]

  • Guo, F., & Berglund, P. (2017). Transaminase biocatalysis: from discovery and engineering to industrial applications. Green Chemistry, 19(2), 333-360. [Link]

  • Kelly, S. A., Pohle, S., & Turner, N. J. (2020). Recent advances in the discovery and engineering of transaminase biocatalysts for the asymmetric synthesis of chiral amines. Current Opinion in Chemical Biology, 55, 80-87. [Link]

  • Koszelewski, D., Müller, D., & Faber, K. (2010). Asymmetric synthesis of chiral amines using ω-transaminases: a new method for the removal of the inhibitory ketone by-product by using l-alanine as amino donor. Chemistry–A European Journal, 16(12), 3679-3682. [Link]

  • Borah, A. J., & Shang, M. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(22), 14047-14120. [Link]

  • Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research, 35(11), 984-995. [Link]

  • Cazares-Körner, A., & Bäckvall, J. E. (2012). Chemoenzymatic dynamic kinetic resolution of amines. Chemical Society Reviews, 41(3), 903-912. [Link]

  • Wang, X., & Reetz, M. T. (2018). Enantioselective C–C and C–N bond formation in asymmetric catalysis using chiral phosphoric acids. Chemical Society Reviews, 47(16), 6296-6310. [Link]

Sources

Application Notes and Protocols for the NMR Structural Elucidation of (R)-1-(2,4-DIFLUOROPHENYL)PROPAN-1-AMINE Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Chiral Fluorinated Amines

(R)-1-(2,4-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride is a chiral amine that incorporates a difluorinated phenyl ring, a common motif in contemporary medicinal chemistry. The presence of fluorine atoms can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. As such, unambiguous structural confirmation and stereochemical integrity are paramount during the synthesis and development of such pharmaceutical intermediates. Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both ¹H and ¹³C nuclei, stands as the cornerstone technique for the molecular-level structural verification of small organic molecules.

This comprehensive guide provides a detailed exploration of the ¹H and ¹³C NMR spectroscopic characteristics of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only standardized protocols for data acquisition but also a deep dive into the theoretical underpinnings of the spectral features, with a particular focus on the influence of the fluorine substituents and the protonated amine group.

Molecular Structure and Spectroscopic Considerations

The structure of this compound presents several key features that dictate its NMR spectra: a chiral center, a propyl chain, and a 2,4-disubstituted difluorophenyl ring. The protonation of the primary amine to an ammonium chloride salt further influences the electronic environment of neighboring nuclei.

Figure 1: Chemical structure of this compound.

I. ¹H NMR Spectroscopy: A Detailed Analysis

The ¹H NMR spectrum of this compound is anticipated to be complex due to proton-proton (H-H) and proton-fluorine (H-F) couplings. The electron-withdrawing nature of the fluorine atoms and the positively charged ammonium group will induce significant downfield shifts for adjacent protons.

Predicted ¹H NMR Spectral Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
NH₃⁺~8.0 - 9.0Broad singlet-
Ar-H (H6)~7.6 - 7.8dddJ(H-H) ≈ 8.8, J(H-F) ≈ 8.8, J(H-F) ≈ 0.5
Ar-H (H5)~7.2 - 7.4dddJ(H-H) ≈ 8.8, J(H-F) ≈ 10.0, J(H-H) ≈ 2.5
Ar-H (H3)~7.0 - 7.2dddJ(H-H) ≈ 8.8, J(H-F) ≈ 8.8, J(H-H) ≈ 2.5
CH-NH₃⁺ (Hα)~4.5 - 4.8mJ(H-H) ≈ 6.8
CH₂ (Hβ)~1.8 - 2.0mJ(H-H) ≈ 7.2
CH₃ (Hγ)~0.9 - 1.1tJ(H-H) ≈ 7.4

Causality behind Predicted Shifts and Couplings:

  • Ammonium Protons (NH₃⁺): These protons are highly deshielded due to the positive charge on the nitrogen and are often broad due to rapid exchange with trace amounts of water and quadrupolar relaxation of the ¹⁴N nucleus. Their chemical shift is also highly dependent on solvent and concentration[1][2]. In a non-protic solvent like DMSO-d₆, these protons are more likely to be observed as a distinct, albeit broad, signal.

  • Aromatic Protons (Ar-H): The aromatic region will display complex multiplets due to both H-H and H-F couplings. The electron-withdrawing fluorine atoms and the protonated aminoalkyl group deshield the aromatic protons, shifting them downfield[3]. The coupling constants between protons and fluorine atoms depend on the number of intervening bonds, with typical values for aromatic systems being: ³J(H-F) ≈ 7-10 Hz (ortho), ⁴J(H-F) ≈ 5-8 Hz (meta), and ⁵J(H-F) ≈ 0-3 Hz (para)[4].

  • Benzylic Proton (Hα): This proton is at a chiral center and is significantly deshielded by both the adjacent aromatic ring and the electron-withdrawing ammonium group. Its multiplicity will be complex (a multiplet) due to coupling with the diastereotopic protons of the adjacent methylene group (Hβ) and potentially long-range coupling to the aromatic protons and fluorine atoms.

  • Alkyl Protons (Hβ and Hγ): The methylene (Hβ) and methyl (Hγ) protons of the propyl chain will appear further upfield. The Hβ protons are diastereotopic due to the adjacent chiral center, which may lead to a more complex multiplet than a simple quartet. The terminal methyl group (Hγ) is expected to be a triplet due to coupling with the two Hβ protons.

II. ¹³C NMR Spectroscopy: Unraveling the Carbon Skeleton

The ¹³C NMR spectrum provides a direct map of the carbon framework. Due to the low natural abundance of ¹³C, carbon-carbon coupling is not observed. However, the presence of fluorine leads to significant C-F coupling, which can be a powerful diagnostic tool. Standard ¹³C NMR spectra are typically proton-decoupled, meaning C-H couplings are removed to simplify the spectrum.

Predicted ¹³C NMR Spectral Data (Proton-Decoupled):

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)Predicted Coupling Constants (J, Hz)
C-F (C2)~162 - 165dd¹J(C-F) ≈ 245-255, ²J(C-F) ≈ 12-16
C-F (C4)~160 - 163dd¹J(C-F) ≈ 245-255, ²J(C-F) ≈ 12-16
C-Ar (C1)~120 - 125dd²J(C-F) ≈ 15-20, ⁴J(C-F) ≈ 3-5
CH-Ar (C6)~130 - 133d³J(C-F) ≈ 5-8
CH-Ar (C5)~112 - 115dd²J(C-F) ≈ 20-25, ⁴J(C-F) ≈ 3-5
CH-Ar (C3)~104 - 107t²J(C-F) ≈ 25-30
CH-NH₃⁺~50 - 55s-
CH₂~28 - 32s-
CH₃~10 - 13s-

Causality behind Predicted Shifts and Couplings:

  • Aromatic Carbons: The carbons directly attached to fluorine (C2 and C4) will exhibit large one-bond coupling constants (¹J(C-F)), typically in the range of 240-260 Hz, and will appear as doublets of doublets due to coupling to both fluorine atoms[5]. The other aromatic carbons will show smaller two-, three-, and four-bond C-F couplings, resulting in doublets, triplets, or doublet of doublets, providing valuable information for unambiguous assignment[5]. The protonated aminoalkyl group will have a moderate deshielding effect on the attached aromatic carbon (C1).

  • Alkyl Carbons: The benzylic carbon (CH-NH₃⁺) is deshielded by the adjacent nitrogen and aromatic ring. The other alkyl carbons will appear in the typical aliphatic region of the spectrum.

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis

The quality of the NMR spectrum is highly dependent on proper sample preparation. For amine hydrochloride salts, care must be taken to choose a solvent that both solubilizes the salt and provides a stable deuterium lock signal for the spectrometer.

Figure 2: Workflow for preparing the amine hydrochloride sample for NMR analysis.

Step-by-Step Methodology:

  • Weighing the Sample: Accurately weigh 10-20 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.

  • Solvent Selection and Dissolution: Add 0.6-0.7 mL of a suitable deuterated solvent.

    • Recommended Solvents: Dimethyl sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄ (CD₃OD) are good choices for dissolving amine hydrochloride salts[6][7][8]. DMSO-d₆ is often preferred as it is less likely to exchange with the NH₃⁺ protons, allowing for their observation.

    • Avoid: Chloroform-d (CDCl₃) may not be a good solvent for the salt form. Deuterium oxide (D₂O) will lead to the rapid exchange and disappearance of the NH₃⁺ proton signals[6].

  • Filtration: To ensure a homogenous magnetic field and sharp NMR signals, it is crucial to remove any suspended particulate matter. Filter the solution through a pipette containing a small, tightly packed plug of glass wool directly into a high-quality 5 mm NMR tube[9][10].

  • Final Volume and Capping: Ensure the final sample height in the NMR tube is approximately 4-5 cm[11]. Cap the NMR tube securely to prevent solvent evaporation.

Protocol 2: ¹H NMR Data Acquisition
  • Instrument Setup: Tune and match the NMR probe for the ¹H frequency.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence is typically sufficient.

    • Spectral Width: Set a spectral width of approximately 16 ppm, centered around 8 ppm.

    • Acquisition Time: An acquisition time of at least 2 seconds is recommended for good digital resolution.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is usually adequate.

    • Number of Scans: 8 to 16 scans should provide a good signal-to-noise ratio.

  • D₂O Exchange (Optional): To confirm the assignment of the NH₃⁺ protons, a D₂O exchange experiment can be performed. After acquiring the initial spectrum, add a drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum. The signal corresponding to the NH₃⁺ protons will decrease in intensity or disappear completely.

Protocol 3: ¹³C NMR Data Acquisition
  • Instrument Setup: Tune and match the NMR probe for the ¹³C frequency.

  • Locking and Shimming: Use the same lock and shim values as for the ¹H spectrum.

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled single-pulse sequence (e.g., zgpg30) is used.

    • Spectral Width: A spectral width of approximately 240 ppm, centered around 120 ppm, is appropriate.

    • Acquisition Time: An acquisition time of 1-2 seconds is typical.

    • Relaxation Delay: A relaxation delay of 2 seconds is recommended.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

Data Processing and Interpretation

  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to the Free Induction Decay (FID) and perform a Fourier transform.

  • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Peak Picking and Integration (¹H NMR): Identify all peaks and integrate their areas to determine the relative proton ratios.

  • Coupling Constant Measurement: Measure the coupling constants (in Hz) for all multiplets to aid in structural assignment.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra is indispensable for the structural verification of this compound. By understanding the influence of the difluorophenyl ring and the protonated amine moiety on chemical shifts and coupling patterns, and by adhering to rigorous experimental protocols, researchers can confidently confirm the identity and purity of this important pharmaceutical building block. The predicted spectral data and detailed interpretations provided herein serve as a robust guide for scientists engaged in the synthesis and characterization of fluorinated organic compounds.

References

  • UCL Department of Chemistry. (n.d.). Chemical shifts. Retrieved from [Link]

  • Caroline, C. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Retrieved from [Link]

  • Luli, S., et al. (2016). NH NMR Shifts of New, Structurally Characterized fac-[Re(CO)3(polyamine)]n+ Complexes Probed via Outer-Sphere H-Bonding Interactions to Anions, Including the Paramagnetic [ReIVBr6]2−. Inorganic Chemistry, 55(15), 7547–7559.
  • Gahan, L. R., & Kennard, C. H. L. (1982). Chemical shifts of the ammine protons of Ru(NH3)63+ vs reciprocal absolute temperature. Inorganica Chimica Acta, 64, L239–L240.
  • Ren, Z., et al. (2022). Effects of NH3 addition on polycyclic aromatic hydrocarbon and soot formation in C2H4 co-flow diffusion flames. Combustion and Flame, 241, 112123.
  • Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83–756.
  • Aires-de-Sousa, M., Hemmer, J., & Gasteiger, J. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(1), 80–90.
  • ResearchGate. (2018, April 11). Can the salt form of my organic compound be determined using NMR? Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Barone, V., et al. (2002). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 106(51), 12351–12359.
  • Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

  • Sartori, F., et al. (2011). CO2 absorption by aqueous NH3 solutions: speciation of ammonium carbamate, bicarbonate and carbonate by a 13C NMR study. Green Chemistry, 13(8), 2147-2152.
  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

  • Peralta, J. E., et al. (2003). An experimental and theoretical study of spin-spin coupling constants for 1,2-, 1,3-, and 1,4-difluorobenzene. Magnetic Resonance in Chemistry, 41(9), 717–724.
  • Alfa Chemistry. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. Labinsights. Retrieved from [Link]

  • chemmunicate !. (2021, February 5). How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, November 12). 16: Multinuclear. Retrieved from [Link]

  • DB Infotech. (2023, September 10). How to Predict NMR in ChemDraw. YouTube. Retrieved from [Link]

  • Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]

  • Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 281.
  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

Sources

Application Notes and Protocols: Reaction Kinetics of (R)-1-(2,4-DIFLUOROPHENYL)PROPAN-1-AMINE Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(R)-1-(2,4-difluorophenyl)propan-1-amine is a chiral amine that serves as a critical building block in the synthesis of various pharmaceutical compounds. The stereochemistry of this intermediate is often crucial for the biological activity of the final active pharmaceutical ingredient (API). This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of (R)-1-(2,4-difluorophenyl)propan-1-amine hydrochloride, with a focus on the reaction kinetics of two prominent and highly stereoselective methods: Iridium-catalyzed Asymmetric Reductive Amination and Enzymatic Transamination.

This guide is structured to provide not only step-by-step protocols but also a deep understanding of the underlying reaction kinetics and the rationale behind experimental choices. By understanding the kinetics, researchers can optimize reaction conditions to achieve high yields, excellent enantioselectivity, and efficient production.

Part 1: Iridium-Catalyzed Asymmetric Reductive Amination

Asymmetric reductive amination has emerged as a powerful tool for the synthesis of chiral amines.[1] Among the various catalytic systems, iridium-based catalysts have shown remarkable efficiency and enantioselectivity for the reductive amination of ketones.[2][3] This section details the synthesis of this compound via this method.

Theoretical Background and Reaction Kinetics

The iridium-catalyzed asymmetric reductive amination of 1-(2,4-difluorophenyl)propan-1-one proceeds through the in-situ formation of an imine, which is then asymmetrically hydrogenated. The overall reaction is as follows:

Asymmetric Reductive Amination cluster_0 Reaction Ketone 1-(2,4-difluorophenyl)propan-1-one Imine Imine intermediate Ketone->Imine + NH3 Amine_Source Amine Source (e.g., NH4OAc) Product (R)-1-(2,4-difluorophenyl)propan-1-amine Final_Product (R)-1-(2,4-difluorophenyl)propan-1-amine HCl Product->Final_Product + HCl Imine->Product [Ir]-Catalyst, H2

Caption: Reaction scheme for the Iridium-catalyzed asymmetric reductive amination.

The kinetics of this reaction are complex and depend on several factors. The mechanism often involves an outer-sphere hydrogen transfer from an iridium-hydride species to the imine substrate.[4] Density functional theory (DFT) studies on similar systems suggest that the hydride addition occurs via an outer-sphere transition state.[4]

The rate of the reaction can be influenced by:

  • Substrate Concentration: At low concentrations of the ketone and amine source, the reaction rate is typically dependent on both. However, at higher concentrations, the reaction may become zero-order with respect to one or both reactants as the catalyst becomes saturated.

  • Catalyst Loading: The reaction rate is generally proportional to the catalyst concentration, assuming the catalyst does not undergo deactivation.

  • Hydrogen Pressure: The concentration of the active iridium-hydride species is dependent on the hydrogen pressure. Therefore, higher pressures generally lead to faster reaction rates, up to a certain point where other steps become rate-limiting.

  • Temperature: Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to catalyst decomposition and a decrease in enantioselectivity.

A simplified kinetic model can often be represented by a rate law that is first-order in the catalyst and the hydrogen concentration, and can have varying orders with respect to the ketone and amine source depending on the specific conditions and the rate-determining step.

Experimental Protocol: Asymmetric Reductive Amination

This protocol is a representative procedure based on established methods for the asymmetric reductive amination of aryl ketones.[5]

Materials:

  • 1-(2,4-difluorophenyl)propan-1-one

  • Ammonium acetate (NH₄OAc)

  • [Ir(cod)Cl]₂ (cod = 1,5-cyclooctadiene)

  • Chiral ligand (e.g., (S)-C3-TunePhos)

  • Trifluoroethanol (TFE)

  • Hydrogen gas (H₂)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl) in diethyl ether or isopropanol

Procedure:

  • Catalyst Preparation: In a glovebox, to a flame-dried Schlenk tube, add [Ir(cod)Cl]₂ (0.5 mol%) and the chiral ligand (1.1 mol%). Add degassed TFE (1 mL) and stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • Reaction Setup: To the catalyst solution, add 1-(2,4-difluorophenyl)propan-1-one (1.0 eq) and ammonium acetate (2.0 eq).

  • Hydrogenation: Seal the Schlenk tube, remove it from the glovebox, and connect it to a hydrogen line. Purge the system with hydrogen gas three times. Pressurize the reactor to the desired pressure (e.g., 50 bar) and place it in a pre-heated oil bath at the desired temperature (e.g., 80 °C).

  • Reaction Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or HPLC to determine the conversion of the ketone and the enantiomeric excess of the product amine.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully release the hydrogen pressure. Quench the reaction mixture by adding saturated aqueous NaHCO₃ solution.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification and Salt Formation: Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude (R)-1-(2,4-difluorophenyl)propan-1-amine. Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol). Slowly add a solution of HCl in the same solvent until precipitation is complete. Filter the resulting solid, wash with cold solvent, and dry under vacuum to yield this compound as a white solid.

Data Presentation:

ParameterConditionExpected Outcome
Catalyst Loading 0.5 - 1.0 mol%Higher loading increases rate, but also cost.
Hydrogen Pressure 50 - 80 barHigher pressure generally increases rate.
Temperature 60 - 100 °CHigher temperature increases rate; may affect ee.
Yield >90%Dependent on complete conversion and work-up.
Enantiomeric Excess (ee) >95%Highly dependent on the choice of chiral ligand.

Part 2: Enzymatic Transamination

Enzymatic transamination offers a green and highly selective alternative for the synthesis of chiral amines.[1] Transaminases (TAs), also known as aminotransferases, catalyze the transfer of an amino group from an amine donor to a ketone acceptor.[6]

Theoretical Background and Reaction Kinetics

The enzymatic synthesis of (R)-1-(2,4-difluorophenyl)propan-1-amine is achieved by using an (R)-selective transaminase. The reaction involves the transfer of an amino group from an amine donor (e.g., isopropylamine) to 1-(2,4-difluorophenyl)propan-1-one.

Enzymatic Transamination cluster_1 Biocatalytic Reaction Ketone 1-(2,4-difluorophenyl)propan-1-one Product (R)-1-(2,4-difluorophenyl)propan-1-amine Ketone->Product (R)-Transaminase, PLP Byproduct Acetone Ketone->Byproduct (R)-Transaminase, PLP Amine_Donor Amine Donor (e.g., Isopropylamine) Amine_Donor->Product (R)-Transaminase, PLP Amine_Donor->Byproduct (R)-Transaminase, PLP Final_Product (R)-1-(2,4-difluorophenyl)propan-1-amine HCl Product->Final_Product + HCl

Caption: Reaction scheme for the Enzymatic Transamination.

The kinetics of transaminase-catalyzed reactions are typically described by the Michaelis-Menten model .[7][8] The reaction rate (v) is given by:

v = (Vₘₐₓ * [S]) / (Kₘ + [S])

Where:

  • Vₘₐₓ is the maximum reaction rate.

  • [S] is the substrate (ketone) concentration.

  • Kₘ is the Michaelis constant, which is the substrate concentration at which the reaction rate is half of Vₘₐₓ. A lower Kₘ indicates a higher affinity of the enzyme for the substrate.

The reaction is often reversible, and the equilibrium can be shifted towards product formation by using a large excess of the amine donor or by removing the ketone byproduct (e.g., acetone) from the reaction mixture.[9] The reaction rate is also highly dependent on pH and temperature, with each enzyme having an optimal range for these parameters.

Experimental Protocol: Enzymatic Transamination

This protocol is a general procedure based on established methods for the transamination of prochiral ketones.[1]

Materials:

  • 1-(2,4-difluorophenyl)propan-1-one

  • (R)-selective transaminase (e.g., from Arthrobacter sp.)

  • Isopropylamine (amine donor)

  • Pyridoxal 5'-phosphate (PLP, co-factor)

  • Phosphate buffer (e.g., 100 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO, co-solvent)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl) in diethyl ether or isopropanol

Procedure:

  • Reaction Setup: In a temperature-controlled vessel, prepare a solution of phosphate buffer containing PLP (e.g., 1 mM). Add the (R)-selective transaminase to the desired concentration.

  • Substrate Addition: Add isopropylamine (e.g., 5-10 eq) to the buffer solution. Dissolve 1-(2,4-difluorophenyl)propan-1-one (1.0 eq) in a minimal amount of DMSO and add it to the reaction mixture.

  • Reaction: Stir the mixture at the optimal temperature for the enzyme (e.g., 30-40 °C).

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or HPLC to determine the conversion of the ketone and the enantiomeric excess of the product amine.

  • Work-up: Once the reaction has reached equilibrium or the desired conversion, stop the reaction by adding a sufficient amount of saturated aqueous NaHCO₃ to raise the pH.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Purification and Salt Formation: Filter the solution and concentrate the filtrate under reduced pressure. The subsequent purification and hydrochloride salt formation can be carried out as described in the asymmetric reductive amination protocol.

Data Presentation:

ParameterConditionExpected Outcome
Enzyme (R)-selective transaminaseHigh enantioselectivity (>99% ee).
Amine Donor Isopropylamine (5-10 eq)High excess shifts equilibrium towards product.
pH 7.0 - 8.5Optimal pH is enzyme-specific.
Temperature 30 - 50 °COptimal temperature is enzyme-specific.
Conversion >90%Dependent on equilibrium position.
Enantiomeric Excess (ee) >99%Typically very high for enzymatic reactions.

Conclusion

Both Iridium-catalyzed asymmetric reductive amination and enzymatic transamination are highly effective methods for the synthesis of this compound with excellent enantioselectivity. The choice between the two methods will depend on factors such as cost, scale, available equipment, and downstream processing requirements.

A thorough understanding of the reaction kinetics for each method is essential for process optimization. For the iridium-catalyzed reaction, controlling parameters such as hydrogen pressure, temperature, and catalyst loading is key to achieving high reaction rates and selectivity. For the enzymatic reaction, optimizing pH, temperature, and substrate/co-substrate concentrations according to Michaelis-Menten kinetics will lead to efficient and highly stereoselective synthesis.

This guide provides a comprehensive framework for researchers to develop and optimize the synthesis of this important chiral amine, enabling the advancement of pharmaceutical research and development.

References

  • Carlson, R., Lejon, T., Lundstedt, T., & Le Clouerec, E. (1993). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Acta Chemica Scandinavica, 47, 1046-1049.
  • Wu, Z., Wang, W., Guo, H., Gao, G., Huang, H., & Chang, M. (2022). Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources.
  • Enzyme Kinetics - Structure - Function - Michaelis-Menten Kinetics. TeachMe Physiology. (2024, April 8).
  • Purific
  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimiz
  • Iridium-catalyzed asymmetric reductive amination of C2-acylpyridines. (2025). RSC Publishing.
  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogen
  • On the Mechanism of Iridium-Catalyzed Asymmetric Hydrogenation of Imines and Alkenes: A Theoretical Study. (2011). Organometallics.
  • Process Considerations for the Asymmetric Synthesis of Chiral Amines Using Transaminases. (2025). Request PDF.
  • Michaelis–Menten kinetics. Wikipedia.
  • Creation of (R)-Amine Transaminase Activity within an α-Amino Acid Transaminase Scaffold. (2020). ACS Chemical Biology.
  • Iridium-catalysed asymmetric hydrogenation of allylic alcohols via dynamic kinetic resolution. (2025). Request PDF.
  • Hydrochloride salt of amine. Reddit.
  • Using Steady-State Kinetics to Quantitate Substrate Selectivity and Specificity: A Case Study with Two Human Transaminases. (2022). PubMed Central.
  • Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. (2018). Journal of the American Chemical Society.
  • Michaelis-Menten Kinetics. (2014).
  • Ir-catalyzed reductive amination and transfer hydrogenation of diketones: access to β- and γ-amino alcohols. (2024).
  • Bulky alkali metal cations enabled highly efficient iridium-catalyzed asymmetric hydrogenation for C–N axial chirality via dynamic kinetic resolution. (2025). PubMed Central.
  • Amine and HCl - salt form
  • Mechanism and examples of transamin
  • An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction. (1993). SciSpace.
  • Iridium-Catalyzed Asymmetric Hydrogenation of α-Fluoro Ketones via a Dynamic Kinetic Resolution Str
  • method for salt preparation. (2010).
  • Transamin
  • enzyme kinetics & the Michaelis-Menten equ

Sources

Application Notes and Protocols: Leveraging (R)-1-(2,4-DIFLUOROPHENYL)PROPAN-1-AMINE in Parallel Synthesis for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Chiral Fluorinated Amines in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine and chiral centers into molecular scaffolds is a proven method for enhancing pharmacological properties. Fluorine, with its high electronegativity and small size, can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2] Concurrently, the introduction of chirality is fundamental to achieving selectivity for biological targets, thereby increasing therapeutic efficacy and reducing off-target effects.

(R)-1-(2,4-DIFLUOROPHENYL)PROPAN-1-AMINE emerges as a building block of significant interest, combining the benefits of a chiral amine with a difluorinated phenyl ring. This unique combination makes it an invaluable synthon for the generation of diverse compound libraries through parallel synthesis, a cornerstone of high-throughput screening and hit-to-lead optimization.[3] Parallel synthesis allows for the rapid creation of a multitude of distinct compounds, significantly accelerating the discovery timeline.[3]

This guide provides detailed application notes and protocols for the effective utilization of (R)-1-(2,4-DIFLUOROPHENYL)PROPAN-1-AMINE in key parallel synthesis workflows, including amide library synthesis and reductive amination. The methodologies are designed to be robust and adaptable for researchers, scientists, and drug development professionals.

Physicochemical Properties of (R)-1-(2,4-DIFLUOROPHENYL)PROPAN-1-AMINE

A thorough understanding of the starting material's properties is critical for successful reaction design and optimization.

PropertyValueSource
Molecular Formula C₉H₁₁F₂N
Molecular Weight 171.19 g/mol
Appearance Colorless to light yellow liquidSupplier Data
Boiling Point Approx. 205-207 °CSupplier Data
Chirality (R)-enantiomerSupplier Data

Application 1: Parallel Synthesis of an Amide Library

Amide bond formation is one of the most prevalent reactions in medicinal chemistry. This protocol details a solution-phase parallel synthesis approach to generate a diverse amide library from (R)-1-(2,4-DIFLUOROPHENYL)PROPAN-1-AMINE and a selection of carboxylic acids.

Causality of Experimental Choices
  • Solution-Phase Synthesis: Chosen for its direct translation from traditional organic synthesis, allowing for easier reaction monitoring and scalability compared to solid-phase synthesis.[4] It also avoids potential issues with linker cleavage and resin-bound impurities.

  • HATU as Coupling Agent: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) is a highly efficient and widely used peptide coupling reagent that minimizes racemization and is effective for a broad range of carboxylic acids and amines.[5]

  • DIPEA as Base: Diisopropylethylamine (DIPEA) is a non-nucleophilic base that effectively neutralizes the acid formed during the reaction without competing in the coupling reaction.[5]

  • DMF as Solvent: N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent that solubilizes a wide array of reactants and reagents.

Experimental Workflow Diagram

Amide_Library_Synthesis cluster_prep Reagent Preparation cluster_reaction Parallel Synthesis cluster_workup Work-up & Isolation cluster_analysis Analysis & Purification Carboxylic_Acids Carboxylic Acid Stock Solutions (in DMF) Dispense_Acids Dispense Carboxylic Acids to Wells Carboxylic_Acids->Dispense_Acids Amine (R)-1-(2,4-DIFLUOROPHENYL) PROPAN-1-AMINE Stock Solution (in DMF) Dispense_Amine Dispense Amine to Wells Amine->Dispense_Amine HATU_DIPEA HATU/DIPEA Stock Solution (in DMF) Dispense_Coupling Dispense HATU/DIPEA to Initiate Reaction HATU_DIPEA->Dispense_Coupling Reaction_Plate 96-Well Reaction Plate Dispense_Acids->Dispense_Amine Dispense_Amine->Dispense_Coupling Incubate Incubate with Shaking (Room Temperature, 16h) Dispense_Coupling->Incubate Quench Quench with Aqueous NaHCO₃ Incubate->Quench Extract Liquid-Liquid Extraction (Ethyl Acetate) Quench->Extract Evaporate Evaporate Solvent Extract->Evaporate LCMS_Analysis LC-MS Analysis (Purity Check) Evaporate->LCMS_Analysis Prep_HPLC Preparative HPLC (Purification) LCMS_Analysis->Prep_HPLC Final_Product Pure Amide Library Prep_HPLC->Final_Product Reductive_Amination_Workflow cluster_prep Reagent Preparation cluster_reaction Parallel Synthesis cluster_workup Work-up & Isolation cluster_analysis Analysis & Purification Aldehydes Aldehyde Stock Solutions (in DCE) Dispense_Aldehydes Dispense Aldehydes to Wells Aldehydes->Dispense_Aldehydes Amine (R)-1-(2,4-DIFLUOROPHENYL) PROPAN-1-AMINE Stock Solution (in DCE) Dispense_Amine Dispense Amine to Wells Amine->Dispense_Amine Reaction_Plate 96-Well Reaction Plate Dispense_Aldehydes->Dispense_Amine Add_STAB Add Sodium Triacetoxyborohydride Dispense_Amine->Add_STAB Incubate Incubate with Shaking (Room Temperature, 12h) Add_STAB->Incubate Quench Quench with Aqueous NaOH Incubate->Quench Extract Liquid-Liquid Extraction (Dichloromethane) Quench->Extract Evaporate Evaporate Solvent Extract->Evaporate LCMS_Analysis LC-MS Analysis (Purity Check) Evaporate->LCMS_Analysis Prep_HPLC Preparative HPLC (Purification) LCMS_Analysis->Prep_HPLC Final_Product Pure Secondary Amine Library Prep_HPLC->Final_Product

Caption: Workflow for Parallel Reductive Amination.

Detailed Protocol
  • Reagent Plate Preparation:

    • In a 96-well deep-well plate, dispense 100 µL of a 0.2 M solution of each unique aldehyde in 1,2-dichloroethane (DCE) into individual wells.

  • Amine Addition:

    • To each well containing an aldehyde, add 100 µL of a 0.2 M solution of (R)-1-(2,4-DIFLUOROPHENYL)PROPAN-1-AMINE in DCE (1.0 equivalent).

  • Addition of Reducing Agent:

    • To each well, add sodium triacetoxyborohydride (STAB) (1.2 equivalents) as a solid or as a freshly prepared slurry in DCE.

  • Reaction Incubation:

    • Seal the reaction plate and shake at room temperature for 12 hours.

  • Work-up:

    • Quench the reactions by adding 500 µL of a 1 M aqueous solution of sodium hydroxide to each well.

    • Perform a liquid-liquid extraction by adding 500 µL of dichloromethane to each well, sealing the plate, shaking vigorously, and then centrifuging to separate the layers.

    • Carefully transfer the organic layer to a new 96-well plate.

    • Evaporate the solvent under a stream of nitrogen or using a centrifugal evaporator.

  • Analysis and Purification:

    • Dissolve the crude product in each well in a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water).

    • Analyze the purity of each compound using LC-MS. [6] * Purify the desired products using mass-directed preparative HPLC. [7][8]

Expected Results and Characterization
AldehydeProduct Mass (m/z) [M+H]⁺Purity by LC-MS (UV @ 254 nm)
Benzaldehyde262.1>90%
4-Chlorobenzaldehyde296.1>90%
2-Thiophenecarboxaldehyde268.1>85%
Isovaleraldehyde242.2>95%

Conclusion: A Versatile Building Block for Diverse Libraries

(R)-1-(2,4-DIFLUOROPHENYL)PROPAN-1-AMINE is a highly valuable and versatile building block for parallel synthesis in drug discovery. Its inherent chirality and the presence of the difluorophenyl motif provide a strong foundation for creating novel compound libraries with desirable physicochemical and pharmacological properties. The robust protocols for amide bond formation and reductive amination presented herein offer reliable and efficient methods for leveraging this synthon to accelerate the identification of new lead compounds. The adaptability of these solution-phase methods allows for straightforward scale-up and further derivatization, making (R)-1-(2,4-DIFLUOROPHENYL)PROPAN-1-AMINE a key component in the medicinal chemist's toolbox.

References

  • Google Patents. (2013). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)
  • University of Warwick. Principles in preparative HPLC. [Link]

  • Hogan, J. C., Jr. (2002). Peer Reviewed: High-Throughput Characterization of Combinatorial Libraries Generated by Parallel Synthesis. Analytical Chemistry, 74(23), 678A-685A. [Link]

  • Bradley, J.-C., et al. (2007). Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling. Journal of Visualized Experiments, (5), e223. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Lee, S., et al. (2013). Column chromatography-free solution-phase synthesis of a natural piper-amide-like compound library. Molecular BioSystems, 9(6), 1139-1143. [Link]

  • Isidro-Llobet, A., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science, 22(11), 586-601. [Link]

  • Nicolaou, K. C., et al. (2000). Parallel solid-phase synthesis and structural characterization of a library of highly substituted chiral 1,3-oxazolidines. Organic Letters, 2(26), 4173-4176. [Link]

  • Agilent. Strategy for Preparative LC Purification. [Link]

  • JoVE. (2022). Optimization: Ugi Reaction Using Parallel Synthesis & Automated Liquid Handling l Protocol Preview. [Link]

  • Kumar, V. A., et al. (2018). Facile Protocol for the Synthesis of Self-assembling Polyamine-based Peptide Amphiphiles (PPAs) and Related Biomaterials. Journal of Visualized Experiments, (136), e57790. [Link]

  • BioDuro. Parallel Synthesis. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). The Many Roles for Fluorine in Medicinal Chemistry. Science, 317(5846), 1881-1886. [Link]

  • Technology Networks. A Mild Protocol for Parallel Solution Phase Synthesis of Cyclic Imides. [Link]

  • Taros Chemicals. HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. [Link]

  • Wang, Y., et al. (2010). Preparative isolation and purification of chemical constituents of Belamcanda by MPLC, HSCCC and Prep-HPLC. Journal of Chromatographic Science, 48(9), 743-747. [Link]

  • Wessjohann, L. A., et al. (2007). Single-Step Ugi Multicomponent Reaction for the Synthesis of Phosphopeptidomimetics. The Journal of Organic Chemistry, 72(23), 8631-8643. [Link]

  • da Silva, A. B., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Molecules, 27(23), 8345. [Link]

  • G. A. Valaskovic, et al. (1996). Rapid characterization of combinatorial libraries using electrospray ionization Fourier transform ion cyclotron resonance mass spectrometry. Journal of the American Chemical Society, 118(40), 9710-9711. [Link]

  • Ivanova, N. V., et al. (2010). Reductive Amination with a Scavenger: The Most “Combinatorial” of Two-Component Reactions. Russian Journal of General Chemistry, 80(12), 2617-2627. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • Welch Materials. (2025). Key Concepts and Considerations of Preparative Liquid Chromatography. [Link]

  • JoVE. (2022). Split-And-Pool Synthesis & Characterization Of Peptide Tertiary Amide Library l Protocol Preview. [Link]

  • University of Leeds. Combinatorial libraries: strategies and methods for 'lead' discovery. [Link]

  • Organic Chemistry Portal. Ugi Reaction. [Link]

  • da Silva, A. B., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Molecules, 27(23), 8345. [Link]

  • Ghorai, P., & Das, K. (2022). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of Chemical Sciences, 134(1), 2. [Link]

  • JoVE. (2023). Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling. [Link]

  • AKTU Digital Education. (2022). Combinatorial Chemistry: Solution Phase Synthesis. [Link]

  • Protti, S., et al. (2022). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Molbank, 2022(4), M1501. [Link]

  • ScienceDirect. Pharmacological activity of furan derivatives. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of (R)-1-(2,4-DIFLUOROPHENYL)PROPAN-1-AMINE Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of (R)-1-(2,4-difluorophenyl)propan-1-amine hydrochloride. The content is structured to address common challenges and frequently asked questions, moving from general principles to specific troubleshooting protocols. Our focus is on explaining the causality behind experimental choices to empower users to adapt and optimize these procedures for their specific needs.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the purification strategy and quality control for this compound.

Q1: What are the critical quality attributes (CQAs) for this active pharmaceutical ingredient (API) intermediate?

A1: The primary CQAs for this compound are:

  • Enantiomeric Purity: The enantiomeric excess (%ee) must be very high, typically >99%, to ensure the stereospecificity of the final drug product.[1] The undesired (S)-enantiomer is considered a chiral impurity.

  • Chemical Purity: The product must be free from process-related impurities, such as starting materials, by-products from the synthesis, and reagents. Regulatory guidelines often require that any impurity above 0.1% be identified and characterized.[2]

  • Polymorphism/Crystal Form: The crystalline form of the hydrochloride salt must be consistent, as different polymorphs can affect stability, solubility, and downstream processing.

  • Residual Solvents: The levels of residual solvents used during purification must be below the limits specified by the International Council for Harmonisation (ICH).

  • Assay and Stoichiometry: The material should be the correct hydrochloride salt with a defined potency or assay value.

Q2: What is the most common and scalable method for the chiral resolution of the racemic amine?

A2: The most established and industrially scalable method is diastereomeric salt resolution . This process involves reacting the racemic amine (a mixture of R and S enantiomers) with a single enantiomer of a chiral acid, known as a resolving agent.[3] This reaction forms two diastereomeric salts which, unlike enantiomers, have different physical properties, most importantly, different solubilities in a given solvent system. This solubility difference allows for their separation by fractional crystallization.

A common choice for resolving basic amines is an O,O'-diacyltartaric acid derivative, such as (+)-O,O'-Dibenzoyl-D-tartaric acid (DBTA).[1] The desired (R)-amine-(+)-DBTA salt will preferentially crystallize from the solution, leaving the (S)-amine-(+)-DBTA salt in the mother liquor.

Q3: Why is the final product isolated as a hydrochloride salt?

A3: The free amine of (R)-1-(2,4-difluorophenyl)propan-1-amine is typically a liquid or low-melting solid that can be difficult to handle and purify on a large scale. Converting it to the hydrochloride salt offers several key advantages:

  • Enhanced Stability: Amine salts are generally more stable to air and oxidation compared to the free base.[4] Storing the compound as a salt can prevent degradation and discoloration.

  • Improved Handling: The salt is a crystalline solid, which is much easier to filter, dry, weigh, and store than an oil.

  • Aqueous Solubility: The hydrochloride salt significantly increases the aqueous solubility of the compound, which can be beneficial for certain downstream reactions or formulation processes.[5]

  • Purification: The process of salt formation and crystallization is itself a powerful purification step, effectively removing non-basic impurities that do not form salts.[6]

Q4: What are the likely chemical impurities I should be monitoring?

A4: Impurities can originate from the synthetic route used to produce the racemic amine.[7][8] For a typical synthesis involving the reduction of a corresponding ketone or oxime, potential impurities include:

  • Unreacted Starting Material: Residual 1-(2,4-difluorophenyl)propan-1-one.

  • Over-reduction Products: If the aromatic ring is susceptible to reduction under the chosen conditions, impurities with a partially or fully reduced phenyl ring could form.

  • By-products: Side-reaction products specific to the synthetic pathway.

  • Degradation Products: Aromatic amines can be susceptible to oxidation, leading to colored impurities.[4]

Troubleshooting Guide

This section provides solutions to specific problems that may be encountered during the purification process.

Problem 1: Low Enantiomeric Excess (%ee) After Chiral Resolution

Symptoms: Chiral HPLC analysis of the isolated (R)-amine hydrochloride shows a significant peak for the (S)-enantiomer, resulting in an %ee below the desired specification (e.g., <99%).

Possible Causes & Solutions:

Cause Scientific Explanation Recommended Action
Insufficient Purity of Resolving Agent The resolving agent itself must be enantiomerically pure. Any contamination with the opposite enantiomer will lead to the crystallization of the undesired diastereomeric salt.Verify the enantiomeric purity of the chiral resolving agent (e.g., DBTA) by a suitable analytical method before use.
Incorrect Solvent System The solubility difference between the two diastereomeric salts is highly dependent on the solvent. An inappropriate solvent or solvent ratio can lead to co-precipitation.Screen different solvent systems (e.g., methanol, ethanol, isopropanol, acetonitrile, or mixtures with water) to maximize the solubility difference. A good starting point is often an alcohol/water mixture.
Equilibration During Crystallization If the crystallization is performed too slowly or at too high a temperature, the system may reach thermodynamic equilibrium where both salts are present in the solid phase.Optimize the cooling profile. A controlled, gradual cooling often yields better results than rapid crashing out of the solid.
Insufficient Number of Recrystallizations A single crystallization may not be sufficient to achieve >99% ee. The initial crop may be an "enriched" mixture.Perform one or more recrystallizations of the diastereomeric salt. Monitor the %ee of the solid after each step to determine the point of diminishing returns.
Problem 2: Product Discoloration (Yellow or Brown Tint)

Symptoms: The final this compound product is not a white or off-white solid.

Possible Causes & Solutions:

Cause Scientific Explanation Recommended Action
Oxidation of the Amine Aromatic amines can be sensitive to air oxidation, especially the free base form, which can generate colored impurities.[4] This is often accelerated by heat or light.During the workup step where the free amine is liberated from the diastereomeric salt, minimize its exposure to high temperatures and air. Work under an inert atmosphere (Nitrogen or Argon) if possible.
Reaction with Aldehyde/Ketone Impurities Trace aldehyde or ketone impurities, either from solvents or process equipment, can react with the primary amine to form imines (Schiff bases), which are often colored.[9]Ensure solvents are of high purity and free from aldehyde contaminants. Use clean equipment.
Carryover of Colored Impurities If the crude racemic amine is highly colored, the color may persist through the purification.Consider a pre-purification step for the crude amine before resolution, such as a charcoal treatment or a simple distillation if the amine is thermally stable.
Problem 3: Poor Yield During Final HCl Salt Crystallization

Symptoms: A significant amount of the product remains in the mother liquor after crystallization of the hydrochloride salt.

Possible Causes & Solutions:

Cause Scientific Explanation Recommended Action
Incorrect Solvent/Anti-Solvent Ratio For a successful crystallization, the product should be soluble in the "solvent" and insoluble in the "anti-solvent". Too much solvent will keep the product dissolved.[10]Systematically evaluate the optimal ratio. A common system is Isopropanol (solvent) and a non-polar solvent like Heptane or MTBE (anti-solvent).
Water Content Too High The hydrochloride salt is often highly soluble in water.[5] Excess water in the solvent system can prevent efficient crystallization.Ensure the liberated free amine is thoroughly dried before the salt formation step. Use anhydrous solvents for the crystallization.
pH is Not Optimal The hydrochloride salt will not form or crystallize if the solution is not sufficiently acidic.Ensure at least one full equivalent of HCl is added. A slight excess can sometimes improve crystallization, but a large excess may increase solubility. Monitor the pH of the solution.

Experimental Workflows & Protocols

Workflow 1: Overall Purification Strategy

The following diagram illustrates the logical flow for the purification of this compound from a racemic mixture.

G cluster_0 Chiral Resolution cluster_1 Salt Breaking and Final Crystallization Racemic Racemic Amine (R/S Mixture) Salt_Formation Diastereomeric Salt Formation (e.g., with (+)-DBTA) Racemic->Salt_Formation Crystallization_1 Fractional Crystallization Salt_Formation->Crystallization_1 Filtration_1 Filtration Crystallization_1->Filtration_1 Diast_Salt Enriched (R)-Amine Diastereomeric Salt Filtration_1->Diast_Salt Solid Mother_Liquor_1 Mother Liquor (Contains (S)-Amine Salt) Filtration_1->Mother_Liquor_1 Liquid Salt_Break Salt Break (Aqueous Base, e.g., NaOH) Diast_Salt->Salt_Break Extraction Organic Extraction (e.g., with MTBE) Salt_Break->Extraction Free_Base (R)-Amine Free Base (in Organic Solvent) Extraction->Free_Base HCl_Addition HCl Addition (e.g., HCl in Isopropanol) Free_Base->HCl_Addition Crystallization_2 Crystallization HCl_Addition->Crystallization_2 Final_Product (R)-Amine HCl (>99% ee) Crystallization_2->Final_Product

Caption: Purification workflow from racemic amine to final enantiopure HCl salt.

Protocol 1: Chiral Resolution via Diastereomeric Salt Formation

Causality: This protocol leverages the differential solubility of diastereomeric salts formed between the racemic amine and a chiral acid to isolate one enantiomer.

  • Dissolution: Dissolve 1.0 equivalent of racemic 1-(2,4-difluorophenyl)propan-1-amine in a suitable solvent (e.g., 10 volumes of ethanol).

  • Resolving Agent Addition: In a separate vessel, dissolve 0.5 equivalents of (+)-O,O'-Dibenzoyl-D-tartaric acid (DBTA) in the same solvent (e.g., 5 volumes of ethanol). Rationale: Using 0.5 equivalents ensures that only one enantiomer can crystallize as the salt, maximizing the theoretical yield and purity.

  • Salt Formation: Slowly add the DBTA solution to the amine solution with stirring. A precipitate may form immediately.

  • Maturation: Heat the mixture to reflux to ensure complete dissolution and then allow it to cool slowly to room temperature over 2-4 hours. Continue stirring at room temperature for an additional 12-16 hours. This "maturation" period is critical for allowing the less soluble diastereomer to selectively crystallize.

  • Isolation: Filter the resulting solid and wash the cake with a small amount of cold ethanol.

  • Analysis: Dry the solid and analyze its enantiomeric purity via chiral HPLC after liberating the free amine on a small scale. If the %ee is below the target, proceed to a recrystallization from the same solvent system.

Protocol 2: Analytical Chiral HPLC Method

Causality: This method separates the two enantiomers based on their differential interaction with a chiral stationary phase, allowing for their accurate quantification.

Parameter Value Rationale
Column Chiralpak® IC or equivalent cellulose-based columnThese phases provide excellent enantioselective recognition for many chiral amines.[5]
Mobile Phase Hexane:Isopropanol:Diethylamine (85:15:0.1)A non-polar mobile phase is typical for normal-phase chiral separations. Diethylamine is added to improve peak shape by competing with the amine analyte for active sites on the silica surface.[11]
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Detection UV at 254 nmThe difluorophenyl group provides a strong chromophore for UV detection.
Column Temp. 25 °CTemperature is controlled to ensure reproducible retention times.

References

  • American Elements. (n.d.). 1-(2,4-difluorophenyl)propan-1-amine. Retrieved from [Link]

  • Google Patents. (2016). WO2016133317A1 - Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives.
  • Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. Retrieved from [Link]

  • Google Patents. (2013). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • PubChem. (n.d.). (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride. Retrieved from [Link]

  • Google Patents. (2013). WO 2013/144295 A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • Raghava Reddy, A. V., et al. (2015). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Scientia Pharmaceutica, 83(1), 49–63. Retrieved from [Link]

  • Al-Qaisi, J. A., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations, 8(10), 165. Retrieved from [Link]

  • Google Patents. (2012). EP2436381A1 - Crystallization of hydrohalides of pharmaceutical compounds.
  • Wang, X., et al. (2019). Synthesis and Crystal Structure of [a-(2,4-Difluorophenyl)-a-(1H-1,2,4-triazole-1-ylmethyl) Silane Copper(II) Complex. Journal of Chemical Research, 43(9-10), 345-348. Retrieved from [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 21(8), 1043-1054. Retrieved from [Link]

  • Wu, Y., et al. (2011). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. AAPS PharmSciTech, 12(4), 1248–1263. Retrieved from [Link]

  • Han, Z. S., et al. (2007). Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. Organic Process Research & Development, 11(4), 605-609. Retrieved from [Link]

  • Scafato, P., et al. (2017). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 22(12), 2095. Retrieved from [Link]

  • Zhang, M., et al. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules, 21(11), 1590. Retrieved from [Link]

  • European Union. (2023). Overview on PFAS analytical methods. Publications Office of the European Union. Retrieved from [Link]

  • Google Patents. (2017). US9663507B1 - Crystallisation of thiamine hydrochloride.
  • Raghava Reddy, A. V., et al. (2015). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Scientia Pharmaceutica, 83(1), 49–63. Retrieved from [Link]

  • Lead Sciences. (n.d.). (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride. Retrieved from [Link]

Sources

Technical Support Center: Recrystallization of (R)-1-(2,4-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (R)-1-(2,4-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting, and frequently asked questions (FAQs) related to the recrystallization of this chiral amine salt. Our goal is to equip you with the scientific principles and practical methodologies to achieve high purity and yield.

Introduction to this compound

This compound is a chiral amine salt that often serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). The stereochemical purity and overall chemical purity of this compound are critical for the efficacy and safety of the final drug product. Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds, including chiral amine hydrochlorides.[1] This process relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. A successful recrystallization protocol will maximize the recovery of the desired enantiomer in high purity while leaving impurities dissolved in the mother liquor.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for developing a robust recrystallization protocol.

PropertyValueSource
CAS Number 1253792-95-8
Molecular Formula C₉H₁₂ClF₂N
Molecular Weight 207.65 g/mol ,
Appearance Likely a white to off-white solidInferred from similar compounds

Recommended Recrystallization Protocol

The following is a generalized protocol for the recrystallization of this compound. This protocol is based on the principles of recrystallizing amine salts and should be considered a starting point for optimization.

Solvent Selection: The Cornerstone of Recrystallization

The choice of solvent is the most critical parameter in a successful recrystallization. An ideal solvent should:

  • Exhibit high solubility for the compound at elevated temperatures.

  • Exhibit low solubility for the compound at low temperatures.

  • Either not dissolve impurities at all or dissolve them very well even at low temperatures.

  • Be chemically inert to the compound.

  • Be easily removable from the purified crystals.

For amine hydrochlorides, polar protic solvents such as alcohols are often a good starting point. Mixed solvent systems can also be highly effective.[2]

Recommended Solvents for Screening:

Solvent/SystemRationale and Expected Behavior
Isopropanol (IPA) A common choice for recrystallizing amine hydrochlorides. It is less polar than methanol and ethanol, which may provide a better solubility profile.
Ethanol Another excellent candidate, often used for its favorable solubility characteristics with polar compounds.[2]
Acetone A polar aprotic solvent that can be effective, sometimes in combination with an alcohol or water.[3]
Water As a highly polar solvent, it may be suitable, especially for a salt. However, solubility might be high even at room temperature, potentially leading to lower yields.[2]
IPA/Water or Ethanol/Water A mixed solvent system can be fine-tuned to achieve the optimal solubility gradient. The water acts as an anti-solvent.
Step-by-Step Recrystallization Procedure

Recrystallization_Workflow cluster_protocol Recrystallization Protocol Start Start with Crude Product Dissolution 1. Dissolution Dissolve in minimal hot solvent Start->Dissolution HotFiltration 2. Hot Filtration (Optional) Remove insoluble impurities Dissolution->HotFiltration If solution is not clear Crystallization 3. Cooling & Crystallization Slow cooling to form crystals Dissolution->Crystallization If solution is clear HotFiltration->Crystallization Isolation 4. Isolation Vacuum filtration Crystallization->Isolation Drying 5. Drying Dry under vacuum Isolation->Drying End Pure Crystals Drying->End

A general workflow for the recrystallization process.

  • Dissolution: In a suitable flask, add the crude this compound. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved. Note: It is crucial to use the minimum amount of hot solvent to ensure a good yield.

  • Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, particulates), perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Troubleshooting Guide and FAQs

This section addresses common issues encountered during the recrystallization of this compound.

Troubleshooting_Recrystallization cluster_troubleshooting Troubleshooting Common Recrystallization Problems cluster_solutions_no_crystals Solutions for 'No Crystals Form' cluster_solutions_oiling_out Solutions for 'Oiling Out' cluster_solutions_low_yield Solutions for 'Low Yield' cluster_solutions_poor_purity Solutions for 'Poor Purity' Problem Problem Encountered NoCrystals No Crystals Form Problem->NoCrystals OilingOut Oiling Out Problem->OilingOut LowYield Low Yield Problem->LowYield PoorPurity Poor Purity Problem->PoorPurity NoCrystals_Sol1 Scratch inner surface of flask NoCrystals->NoCrystals_Sol1 NoCrystals_Sol2 Add a seed crystal NoCrystals->NoCrystals_Sol2 NoCrystals_Sol3 Boil off some solvent NoCrystals->NoCrystals_Sol3 NoCrystals_Sol4 Cool in an ice-salt bath NoCrystals->NoCrystals_Sol4 OilingOut_Sol1 Reheat and add more solvent OilingOut->OilingOut_Sol1 OilingOut_Sol2 Switch to a lower boiling solvent OilingOut->OilingOut_Sol2 OilingOut_Sol3 Use a mixed solvent system OilingOut->OilingOut_Sol3 LowYield_Sol1 Ensure minimum hot solvent was used LowYield->LowYield_Sol1 LowYield_Sol2 Ensure adequate cooling time LowYield->LowYield_Sol2 LowYield_Sol3 Minimize washing of crystals LowYield->LowYield_Sol3 PoorPurity_Sol1 Ensure slow cooling PoorPurity->PoorPurity_Sol1 PoorPurity_Sol2 Perform a second recrystallization PoorPurity->PoorPurity_Sol2 PoorPurity_Sol3 Consider a different solvent PoorPurity->PoorPurity_Sol3

A decision tree for troubleshooting common recrystallization issues.

Q1: My compound is not dissolving in the hot solvent.

  • A1: You may not have added enough solvent. Continue adding small portions of the hot solvent until the compound dissolves completely. If a very large volume of solvent is required, it may be a poor solvent for your compound. Consider trying a different solvent from the recommended list.

Q2: No crystals are forming upon cooling.

  • A2: This is a common issue that can arise from several factors:

    • Supersaturation: The solution may be supersaturated. Try scratching the inner surface of the flask with a glass rod to induce nucleation.

    • Seed Crystals: If you have a small amount of pure product, add a seed crystal to the solution to initiate crystallization.

    • Too Much Solvent: You may have used too much solvent. Gently heat the solution to boil off some of the solvent and then allow it to cool again.

    • Insufficient Cooling: Ensure the solution has been given ample time to cool and has been placed in an ice bath for at least 30 minutes.

Q3: My compound is "oiling out" instead of forming crystals.

  • A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the melting point of your compound is lower than the boiling point of the solvent, or if there are significant impurities.

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent and allow it to cool slowly.

    • Change Solvents: Consider using a lower-boiling point solvent.

    • Use a Mixed Solvent System: Adding a co-solvent in which the compound is less soluble can sometimes promote crystallization over oiling out.

Q4: My yield is very low.

  • A4: Low yield can be due to several factors:

    • Using too much solvent: As mentioned, using the minimum amount of hot solvent is key.

    • Premature crystallization: If the compound crystallizes during hot filtration, this will result in product loss.

    • Incomplete crystallization: Ensure the solution is cooled for a sufficient amount of time.

    • Washing with too much cold solvent: Use a minimal amount of ice-cold solvent to wash the crystals.

Q5: The final product is not pure enough.

  • A5: Impurities can be trapped in the crystal lattice if crystallization occurs too quickly.

    • Slow Down Cooling: Ensure the solution cools slowly and undisturbed to room temperature before placing it in an ice bath.

    • Second Recrystallization: A second recrystallization will often significantly improve purity.

    • Solvent Choice: The chosen solvent may not be effective at separating the specific impurities present. Experiment with a different solvent system.

Q6: What are the likely impurities in my crude product?

  • A6: The impurities will depend on the synthetic route used to prepare the compound. Common impurities in the synthesis of chiral amines can include:

    • The opposite enantiomer.

    • Starting materials from the synthesis.

    • By-products from side reactions.

    • Residual solvents from the reaction work-up.

References

  • 1-Aminopropan-2-ol. In Wikipedia; 2023. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]

  • (R)-2-Amino-1,1,1-trifluoropropane hydrochloride. PubChem. [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]

  • Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • Purine and Related Compound Purification Strategies. Teledyne ISCO. [Link]

  • Process for recovery of amines and volatile acids
  • Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society. [Link]

  • Ghosh, et al. A Review on Impurity Profile of Pharmaceuticals. International Journal of Pharmaceutical Sciences and Research. 2014; 5(10): 4078-4108. [Link]

  • Crystallization of hydrohalides of pharmaceutical compounds.
  • Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • Acetone. PubChem. [Link]

  • Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica. [Link]

  • Isopropanol. PubChem. [Link]

Sources

Stability of (R)-1-(2,4-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (R)-1-(2,4-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability studies of this compound. The following information is synthesized from established scientific principles and regulatory guidelines to ensure the integrity of your experimental outcomes.

Introduction to Stability Challenges

This compound, as an amine salt, possesses inherent chemical characteristics that can influence its stability under various experimental and storage conditions. Understanding its potential degradation pathways is crucial for the development of robust formulations and analytical methods. This guide will address common questions and issues encountered during the stability assessment of this and similar compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My assay results for this compound show a decrease in potency over time, even under standard storage conditions. What are the likely causes?

A decrease in potency, or assay value, is a primary indicator of chemical degradation. For an amine hydrochloride, several factors could be at play. The most common degradation mechanisms are hydrolysis, oxidation, and photolysis.

Troubleshooting Steps:

  • Review Storage Conditions:

    • Temperature: Ensure the compound is stored at the recommended temperature. Elevated temperatures can accelerate the degradation of amine salts.[1]

    • Humidity: The hydrochloride salt form can be hygroscopic. Moisture absorption can facilitate hydrolytic degradation. Store in a desiccated environment.

    • Light: Protect the compound from light, as photolytic degradation can occur, especially for aromatic compounds.[2][3][4][5]

  • Evaluate Excipient Compatibility:

    • If the compound is in a formulation, consider potential interactions with excipients. For instance, excipients with high water content or reactive functional groups can promote degradation.

  • Analytical Method Validation:

    • Ensure your analytical method is stability-indicating. A non-specific method may not be able to separate the parent compound from its degradation products, leading to inaccurate assay results. A stability-indicating method is crucial for accurate quantification.[6][7][8][9][10]

FAQ 2: I am designing a forced degradation study for this compound. What conditions should I include?

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[8][11][12] Based on the structure of an amine hydrochloride, the following conditions are recommended as per ICH guidelines[11][13][14][15]:

  • Acid Hydrolysis: Treatment with an acid (e.g., 0.1 M HCl) can reveal susceptibility to degradation in acidic environments.[16] While amine hydrochlorides are generally more stable in acidic conditions due to the protonated amine group, degradation can still occur under harsh conditions.

  • Base Hydrolysis: Exposure to a base (e.g., 0.1 M NaOH) is critical. The free amine is more susceptible to oxidation and other reactions.

  • Oxidative Degradation: The amine functional group can be susceptible to oxidation.[17] Using an oxidizing agent like hydrogen peroxide (H₂O₂) is a standard approach.

  • Thermal Degradation: Heating the solid compound or a solution at elevated temperatures (e.g., 60-80°C) can identify thermally labile components.[1]

  • Photodegradation: Exposing the compound to UV and visible light is crucial, as aromatic rings and amine groups can be photosensitive.[2][3][4][5][18]

The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without completely consuming the parent compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric Acid (HCl), 0.1 M

  • Sodium Hydroxide (NaOH), 0.1 M

  • Hydrogen Peroxide (H₂O₂), 3% v/v

  • Validated stability-indicating HPLC method

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal parts of the stock solution and 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Before analysis, neutralize with an equivalent amount of 0.1 M NaOH.[16]

    • Base Hydrolysis: Mix equal parts of the stock solution and 0.1 M NaOH. Keep at room temperature or heat gently (e.g., 40°C) for a specified time. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix equal parts of the stock solution and 3% H₂O₂. Keep at room temperature for a specified time.

    • Thermal Degradation (Solution): Heat the stock solution at 70°C for a specified time.

    • Thermal Degradation (Solid): Expose the solid compound to 70°C in an oven. Periodically dissolve a sample in the mobile phase for analysis.

    • Photolytic Degradation: Expose the stock solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2][3][4][5][18] A control sample should be kept in the dark under the same temperature conditions.[16]

  • Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method. Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.

Data Presentation

Forced degradation results should be summarized in a clear and concise table to facilitate comparison.

Table 1: Summary of Forced Degradation Results

Stress ConditionReagent/ConditionDurationTemperature% DegradationNumber of Degradants
Acid Hydrolysis0.1 M HCl24 hours60°CReport ValueReport Value
Base Hydrolysis0.1 M NaOH8 hours40°CReport ValueReport Value
Oxidation3% H₂O₂24 hoursRoom TempReport ValueReport Value
Thermal (Solution)-48 hours70°CReport ValueReport Value
Thermal (Solid)-7 days70°CReport ValueReport Value
Photolytic (Solution)ICH Q1B-Room TempReport ValueReport Value
Photolytic (Solid)ICH Q1B-Room TempReport ValueReport Value

Note: The conditions and durations provided are starting points and should be optimized for this compound to achieve the target degradation of 5-20%.

Visualizing Experimental Workflows

Forced Degradation Workflow

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose base Base Hydrolysis (0.1 M NaOH, 40°C) stock->base Expose oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose thermal Thermal (70°C, Solid & Solution) stock->thermal Expose photo Photolytic (ICH Q1B) stock->photo Expose neutralize Neutralize (if applicable) acid->neutralize base->neutralize hplc Stability-Indicating HPLC Analysis oxidation->hplc thermal->hplc photo->hplc neutralize->hplc data Data Interpretation (% Degradation, Degradant Peaks) hplc->data

Caption: Workflow for a forced degradation study.

Potential Degradation Pathways

Degradation_Pathways cluster_products Potential Degradation Products parent (R)-1-(2,4-DIFLUOROPHENYL) PROPAN-1-AMINE hydrochloride oxide N-Oxide parent->oxide Oxidation (H2O2) deamination Deamination Product (Ketone/Alcohol) parent->deamination Hydrolysis (Acid/Base) ring_mod Ring Modification (e.g., Hydroxylation) parent->ring_mod Photolysis/Oxidation

Caption: Plausible degradation pathways for the target compound.

Advanced Troubleshooting

Issue: I observe "heat stable salts" in my formulation. What are they and how do they affect stability?

Heat stable salts (HSS) are salts formed from the reaction of an amine with a strong acid.[19] Unlike the hydrochloride salt, which can sometimes dissociate back to the free amine and HCl, HSS are thermally very stable. Their formation can be an issue in industrial processes involving amines, but in a pharmaceutical context, it's more about understanding their potential to form and impact the product.

  • Formation: HSS can form if there are acidic impurities in your excipients or if degradation of other components generates strong acids.

  • Impact: The formation of HSS can lead to a decrease in the pH of the formulation, which in turn can affect the stability of the parent compound or other excipients. They can also potentially impact the solubility and bioavailability of the drug.

  • Troubleshooting: If you suspect HSS formation, meticulous analysis of your excipients for acidic impurities is necessary. Ion chromatography can be a useful technique for identifying and quantifying the anions associated with HSS.

Issue: My compound shows significant degradation under photolytic conditions. How can I mitigate this?

Photodegradation is a common issue for many active pharmaceutical ingredients.[2][3][4][5][18]

  • Formulation Strategies:

    • UV Absorbers: Incorporating a pharmaceutically acceptable UV absorber into your formulation can help protect the drug substance.

    • Antioxidants: If the photodegradation involves an oxidative pathway, the inclusion of an antioxidant may be beneficial.

    • pH Adjustment: The pH of the formulation can sometimes influence the rate of photodegradation.

  • Packaging:

    • Amber Vials/Containers: Using amber-colored containers that block UV light is a primary and effective measure.

    • Opaque Packaging: For highly sensitive compounds, opaque secondary packaging may be necessary.

  • Manufacturing and Handling:

    • Ensure that the manufacturing process is conducted under controlled lighting conditions (e.g., using sodium lamps that do not emit UV radiation).

    • Clearly label the product with instructions to protect from light.

References

  • Forced degradation studies and stability-indicating liquid chromatography method for determination of tirofiban hydrochloride and synthetic impurities. (2025). ResearchGate. Retrieved from [Link]

  • Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. (n.d.). MatheO. Retrieved from [Link]

  • Forced degradation of fentanyl: identification and analysis of impurities and degradants. (2010). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Impact of Solvent on the Thermal Stability of Amines. (n.d.). ACS Publications. Retrieved from [Link]

  • ICH Q1 Guideline on stability testing of drug substances and drug products. (2023). European Medicines Agency. Retrieved from [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (1996). ICH. Retrieved from [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (1998). European Medicines Agency. Retrieved from [Link]

  • Q1A(R2) Guideline. (2003). ICH. Retrieved from [Link]

  • Degradation studies of amines and alkanolamines during sour gas treatment process. (2011). ResearchGate. Retrieved from [Link]

  • Amine system problems arising from heat stable salts and solutions to improve system performance. (2019). ResearchGate. Retrieved from [Link]

  • Forced degradation studies and stability-indicating liquid chromatography method for determination of tirofiban hydrochloride and synthetic impurities. (2019). SciELO Colombia. Retrieved from [Link]

  • Q1B Photostability Testing of New Drug Substances and Products. (1996). FDA. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2012). NIH. Retrieved from [Link]

  • "Basics" of Acidic Heat Stable Amine Salts: Part 1. (2021). YouTube. Retrieved from [Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products. (1998). European Medicines Agency. Retrieved from [Link]

  • Chemical Properties of Amines. Bases and Salt Formation. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. (2010). UM Research Repository. Retrieved from [Link]

  • Stability Testing of Drug Substances and Drug Products. (1998). FDA. Retrieved from [Link]

  • Analytical Method Development and Stability Indicating an RP-HPLC Method for Determination of Mebeverine HCl and Chlordiazepoxid. (2018). International Journal of Pharmacy and Pharmaceutical Research. Retrieved from [Link]

  • (R)-2-Amino-1,1,1-trifluoropropane hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • stability-indicating rp-hplc method: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]

  • On the thermal stability of some ammonium salts. (2001). Sciencemadness.org. Retrieved from [Link]

  • RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. (n.d.). Caron Scientific. Retrieved from [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2023). Drug Development & Delivery. Retrieved from [Link]

  • Stability testing of existing active substances and related finished products. (2023). European Medicines Agency. Retrieved from [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (2022). NIH. Retrieved from [Link]

  • Significance of Stability Studies on Degradation Product. (2019). Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Understanding the chemical basis of drug stability and degradation. (2010). The Pharmaceutical Journal. Retrieved from [Link]

  • Forced degradation study of efonidipine HCl ethanolate, characterization of degradation products by LC-Q-TOF-MS and NMR. (2020). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride. (n.d.). PubChem. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Enantiomeric Purity of (R)-1-(2,4-Difluorophenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, chemists, and process development scientists focused on the chiral resolution of 1-(2,4-difluorophenyl)propan-1-amine. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the challenges of improving the enantiomeric excess (e.e.) of the desired (R)-enantiomer.

Introduction: The Importance of Enantiomeric Purity

(R)-1-(2,4-Difluorophenyl)propan-1-amine is a key chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). As enantiomers of a drug candidate can exhibit significantly different pharmacological and toxicological profiles, achieving high enantiomeric purity is a critical aspect of drug development and manufacturing. This guide explores the three primary methods for chiral resolution: diastereomeric salt resolution, enzymatic kinetic resolution, and chiral High-Performance Liquid Chromatography (HPLC).

Section 1: Diastereomeric Salt Resolution

This classical and industrially scalable method involves the reaction of the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts. These salts, having different physical properties, can then be separated by fractional crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common chiral resolving agents for primary amines like 1-(2,4-difluorophenyl)propan-1-amine?

A1: For the resolution of primary amines, chiral carboxylic acids are the most effective resolving agents. Tartaric acid and its derivatives, such as O,O'-dibenzoyl-tartaric acid (DBTA) and O,O'-di-p-toluoyl-tartaric acid (DPTTA), are widely used due to their commercial availability, cost-effectiveness, and a high success rate in forming crystalline diastereomeric salts with amines.[1] The rigid structure of agents like (-)-camphoric acid can also lead to well-defined crystal packing, potentially offering high diastereoselectivity.[2]

Q2: How do I choose the right solvent for the crystallization of diastereomeric salts?

A2: Solvent selection is a critical parameter that significantly influences the differential solubility of the diastereomeric salts. The ideal solvent should provide a significant difference in the solubility of the two diastereomeric salts at a given temperature. A common approach is to screen a range of solvents with varying polarities, such as alcohols (methanol, ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and aqueous mixtures. The goal is to find a solvent system where one diastereomer is sparingly soluble and crystallizes out, while the other remains in the mother liquor.

Q3: What is the optimal molar ratio of the resolving agent to the racemic amine?

A3: While a 1:1 molar ratio is a common starting point, it is not always optimal. The stoichiometry of the salt formation can be more complex, sometimes forming hemi-salts or other non-stoichiometric adducts. It is advisable to screen different molar ratios, for example, from 0.5 to 1.5 equivalents of the resolving agent, to find the conditions that give the best balance of yield and enantiomeric excess.

Troubleshooting Guide
Problem Potential Cause Recommended Solution
No crystallization occurs. The diastereomeric salts are too soluble in the chosen solvent. The concentration of the solution is too low.Systematically try less polar solvents or mixtures of solvents. Concentrate the solution by slowly evaporating the solvent. Try cooling the solution to induce crystallization. Scratch the inside of the flask with a glass rod to create nucleation sites.
Both diastereomers co-crystallize, resulting in low e.e. The solubility difference between the diastereomeric salts is insufficient in the chosen solvent system. The cooling rate is too fast.Screen for a more selective solvent system. Employ a slower cooling rate to allow for more selective crystallization of the less soluble diastereomer. Consider using a different chiral resolving agent.
The isolated amine has a low yield. A significant amount of the desired diastereomeric salt remains in the mother liquor. Multiple recrystallization steps to improve e.e. have led to material loss.Optimize the solvent and temperature profile to maximize the precipitation of the desired diastereomer. Analyze the mother liquor to quantify the loss and consider reworking it to recover more product.
The recovered resolving agent is contaminated. Incomplete separation of the amine and resolving agent during the salt-breaking step.Ensure complete basification of the solution to deprotonate the amine fully. Perform multiple extractions with an organic solvent to ensure complete removal of the free amine.
Experimental Protocol: Diastereomeric Salt Resolution

This protocol provides a general workflow for the resolution of racemic 1-(2,4-difluorophenyl)propan-1-amine using a tartaric acid derivative.

  • Salt Formation:

    • Dissolve one equivalent of the racemic amine in a suitable solvent (e.g., methanol or ethanol).

    • In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent (e.g., L-(-)-dibenzoyltartaric acid) in the same solvent, gently warming if necessary.

    • Slowly add the resolving agent solution to the amine solution with stirring.

    • Stir the mixture at room temperature or a slightly elevated temperature for a set period (e.g., 1-2 hours) to ensure complete salt formation.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C) to induce crystallization.

    • If no crystals form, try adding a seed crystal of the desired diastereomeric salt or slowly adding an anti-solvent.

  • Isolation and Purification:

    • Collect the precipitated crystals by filtration and wash them with a small amount of the cold crystallization solvent.

    • Dry the crystals under vacuum.

    • To improve the enantiomeric excess, a recrystallization step can be performed by dissolving the crystals in a minimal amount of hot solvent and allowing them to recrystallize.[3]

  • Liberation of the Free Amine:

    • Suspend the diastereomerically pure salt in a biphasic system of water and an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Add an aqueous base (e.g., 2M NaOH or K₂CO₃ solution) and stir until the solid dissolves completely.

    • Separate the organic layer, and extract the aqueous layer a few more times with the organic solvent.

    • Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.

  • Analysis:

    • Determine the enantiomeric excess of the resulting amine using chiral HPLC (see Section 3).

Diagram of Diastereomeric Salt Resolution Workflow

G cluster_0 Salt Formation cluster_1 Crystallization & Isolation cluster_2 Liberation of Free Amine cluster_3 Final Product racemic_amine Racemic Amine in Solvent mixing Mixing and Stirring racemic_amine->mixing resolving_agent Chiral Resolving Agent in Solvent resolving_agent->mixing crystallization Cooling & Crystallization mixing->crystallization filtration Filtration crystallization->filtration crystals Diastereomerically Enriched Crystals (Solid) filtration->crystals mother_liquor Mother Liquor (Liquid) (Enriched in other diastereomer) filtration->mother_liquor salt_breaking Dissolve in Water/Organic Solvent + Aqueous Base crystals->salt_breaking extraction Liquid-Liquid Extraction salt_breaking->extraction organic_phase Organic Phase with (R)-Amine extraction->organic_phase aqueous_phase Aqueous Phase with Resolving Agent Salt extraction->aqueous_phase drying Drying and Concentration organic_phase->drying final_product Enantiomerically Enriched (R)-Amine drying->final_product

Workflow for Diastereomeric Salt Resolution

Section 2: Enzymatic Kinetic Resolution (EKR)

EKR utilizes the stereoselectivity of enzymes to preferentially react with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer from the product. Lipases are commonly employed for the resolution of amines through enantioselective acylation.

Frequently Asked Questions (FAQs)

Q1: Which enzymes are suitable for the kinetic resolution of 1-(2,4-difluorophenyl)propan-1-amine?

A1: Lipases are the most frequently used enzymes for the kinetic resolution of amines. Candida antarctica lipase B (CALB), often immobilized as Novozym 435, and lipases from Candida rugosa and Burkholderia cepacia (formerly Pseudomonas cepacia) are excellent candidates.[2][4] These enzymes are known to catalyze the acylation of the amine with high enantioselectivity.

Q2: What are common acylating agents for the enzymatic resolution of amines?

A2: Simple esters like ethyl acetate or isopropyl acetate are commonly used as acyl donors.[2] For irreversible acylation, which can improve the reaction rate and enantioselectivity, activated esters such as isopropenyl acetate or vinyl acetate are often employed.

Q3: My kinetic resolution stops at around 50% conversion, and the yield of my desired (R)-amine is limited. How can I overcome this?

A3: This is an inherent limitation of kinetic resolution. To surpass the 50% theoretical yield for the unreacted enantiomer, a technique called Dynamic Kinetic Resolution (DKR) can be employed. DKR combines the enzymatic resolution with an in-situ racemization of the unreactive enantiomer.[2] This is often achieved by using a metal catalyst, such as a ruthenium or palladium complex, that can racemize the slower-reacting enantiomer, thereby continuously feeding it back into the enzymatic resolution cycle.[2][4]

Troubleshooting Guide
Problem Potential Cause Recommended Solution
Low or no enzyme activity. The enzyme is denatured or inhibited by the solvent or reaction conditions. The pH of the reaction medium is not optimal.Screen different organic solvents; non-polar solvents like toluene or hexane are often suitable. Ensure the reaction temperature is within the optimal range for the chosen lipase (typically 30-50°C). If using an aqueous-organic biphasic system, ensure the pH of the aqueous phase is buffered to the enzyme's optimal pH (usually near neutral).
Poor enantioselectivity (low e.e. of both product and remaining substrate). The chosen enzyme is not selective for the substrate. The acylating agent is not suitable. The reaction temperature is too high.Screen a panel of different lipases. Try different acylating agents; sometimes a bulkier ester can enhance selectivity. Lower the reaction temperature, as higher temperatures can sometimes reduce enantioselectivity.
The reaction is very slow. Poor enzyme activity. Insufficient mixing in a heterogeneous system (immobilized enzyme).Increase the enzyme loading. Ensure vigorous stirring to minimize mass transfer limitations, especially with immobilized enzymes.
Difficulty in separating the product (acylated amine) from the unreacted amine. The product and starting material have similar physical properties.Standard chromatographic techniques like flash column chromatography are typically effective for this separation.
Experimental Protocol: Enzymatic Kinetic Resolution

This protocol outlines a general procedure for the kinetic resolution of racemic 1-(2,4-difluorophenyl)propan-1-amine using an immobilized lipase.

  • Reaction Setup:

    • To a flask, add the racemic amine, a non-polar organic solvent (e.g., toluene), and the acylating agent (e.g., 1.5 equivalents of isopropenyl acetate).

    • Add the immobilized lipase (e.g., Novozym 435, typically 10-50 mg per mmol of amine).

  • Incubation:

    • Seal the flask and incubate the mixture in a shaker or with stirring at a controlled temperature (e.g., 40°C).

    • Monitor the reaction progress by periodically taking small aliquots, filtering off the enzyme, and analyzing the samples by chiral HPLC to determine the conversion and the e.e. of the remaining amine.

  • Work-up:

    • When the desired conversion (ideally close to 50%) and e.e. are reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.

    • Evaporate the solvent from the filtrate under reduced pressure.

  • Purification:

    • Separate the unreacted (R)-amine from the acylated (S)-amine using flash column chromatography on silica gel.

  • Analysis:

    • Confirm the enantiomeric excess of the purified (R)-amine using chiral HPLC.

Diagram of Enzymatic Kinetic Resolution Workflow

G cluster_0 Reaction cluster_1 Monitoring & Work-up cluster_2 Purification racemic_amine Racemic Amine + Acylating Agent + Solvent incubation Incubation with Stirring racemic_amine->incubation enzyme Immobilized Lipase enzyme->incubation monitoring Reaction Monitoring (Chiral HPLC) incubation->monitoring filtration Filtration monitoring->filtration At ~50% conversion enzyme_recycled Recycled Enzyme filtration->enzyme_recycled filtrate Filtrate: (R)-Amine + (S)-Amide filtration->filtrate chromatography Column Chromatography filtrate->chromatography r_amine Enriched (R)-Amine chromatography->r_amine s_amide Acylated (S)-Amine chromatography->s_amide

Sources

Technical Support Center: A Guide to Residual Solvent Removal from (R)-1-(2,4-DIFLUOROPHENYL)PROPAN-1-AMINE HCl

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with residual solvents in (R)-1-(2,4-difluorophenyl)propan-1-amine HCl. The following information is structured to address common issues through a practical, question-and-answer format, supplemented with detailed protocols and troubleshooting advice. Our approach is grounded in established regulatory standards and proven laboratory techniques to ensure the integrity and safety of your active pharmaceutical ingredient (API).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is the removal of residual solvents from my API critically important?

The removal of residual solvents is a mandatory step in pharmaceutical manufacturing for three primary reasons: safety, product stability, and regulatory compliance.[1][2]

  • Safety: Many organic solvents are toxic or are considered environmental hazards.[1][3] Their presence in a final drug product, even at trace levels, can pose a risk to patient health. Regulatory bodies, guided by documents like the ICH Q3C guideline, set strict limits on the acceptable daily intake of these solvents.[3][4]

  • Product Stability and Quality: Residual solvents can affect the physicochemical properties of the API. They can alter crystal structure (polymorphism), reduce the melting point, and potentially degrade the API over time, thus compromising the product's stability and shelf-life.

  • Regulatory Compliance: Global regulatory agencies, including the FDA and EMA, require comprehensive control and documentation of residual solvents.[5] Adherence to the International Council for Harmonisation (ICH) Q3C guidelines is the industry standard for ensuring that residual solvent levels are below toxicologically acceptable limits.[1][6]

Q2: What are the most common residual solvents I might encounter with an amine HCl salt like this one?

The synthesis and purification of amine hydrochloride salts often involve a variety of organic solvents. Based on common synthetic routes for similar compounds, you are most likely to encounter solvents from the following categories[5][7][8]:

  • Alcohols: Isopropyl alcohol, Methanol, Ethanol.

  • Ketones: Acetone.

  • Esters: Ethyl acetate.

  • Ethers: Tetrahydrofuran (THF).

  • Aromatic Hydrocarbons: Toluene.

  • Halogenated Hydrocarbons: Dichloromethane.

The specific solvents present will depend entirely on the final steps of your manufacturing or purification process.[1] It is crucial to review your process to identify all solvents used.

Q3: How do I determine the acceptable limit for a specific residual solvent?

The ICH Q3C guideline provides a framework by classifying solvents into three classes based on their toxicity and risk to human health.[3][9]

ClassDescriptionExamplesConcentration Limit Guideline (ppm)
Class 1 Solvents to be avoided; known or suspected human carcinogens and environmental hazards. Their use should be restricted unless strongly justified in a risk-benefit assessment.[1][3][9]Benzene, Carbon tetrachloride< 2
Class 2 Solvents to be limited; nongenotoxic animal carcinogens or agents with irreversible toxicity.[1][3]Toluene, Methanol, Dichloromethane890 (Toluene), 3000 (Methanol)
Class 3 Solvents with low toxic potential. Acceptable amounts are considered to be 50 mg per day or less (corresponding to 5000 ppm).[9]Acetone, Ethanol, Isopropyl Alcohol≤ 5000

This table provides a summary. For a complete list, refer to the official ICH Q3C(R8) guideline.[3]

Q4: My analytical results indicate high levels of a residual solvent. What is my first course of action?

When faced with unacceptable levels of residual solvents, a systematic approach is necessary. The primary goal is to reduce the solvent content to below the ICH limit without compromising the API's purity or stability. The following decision workflow can guide your strategy.

Solvent Removal Workflow start High Residual Solvent Detected check_solvent Identify the Solvent(s) and Boiling Point(s) start->check_solvent check_api Assess API Thermal Stability (Melting Point, Degradation Profile) check_solvent->check_api vacuum_drying Proceed with Vacuum Drying check_api->vacuum_drying API is Thermally Labile OR Solvent has Low-Medium BP recrystallization Consider Recrystallization check_api->recrystallization API is Thermally Stable AND Vacuum Drying is Ineffective end_point Analyze for Residual Solvents (GC-HS) vacuum_drying->end_point final_drying Final Drying Step (Vacuum Oven) recrystallization->final_drying final_drying->end_point Vacuum Drying Process cluster_0 Preparation cluster_1 Drying Cycle cluster_2 Completion prep1 Spread API thinly on a drying tray prep2 Place in vacuum oven prep1->prep2 dry1 Seal oven and start vacuum pump dry2 Set conservative temperature (e.g., 40-50°C) dry1->dry2 dry3 Monitor vacuum level (<1 mbar) dry2->dry3 dry4 Dry for 12-24 hours dry3->dry4 comp1 Cool oven to RT comp2 Break vacuum with inert gas (N2) comp1->comp2 comp3 Remove dry sample comp2->comp3

Caption: Step-by-step workflow for the vacuum drying protocol.

Step-by-Step Methodology:

  • Preparation: Spread the (R)-1-(2,4-DIFLUOROPHENYL)PROPAN-1-AMINE HCl powder in a thin, even layer on a clean, shallow glass or stainless steel tray. This maximizes the surface area for efficient solvent evaporation.

  • Loading: Place the tray inside the vacuum oven on a shelf. Ensure the oven door has a proper seal.

  • Evacuation: Close the oven door and begin to slowly apply vacuum. A gradual decrease in pressure helps prevent the fine powder from being aspirated into the vacuum line. Aim for a pressure below 1 mbar.

  • Heating: Once a stable vacuum is achieved, begin heating the oven to your predetermined safe temperature (e.g., 40-50°C).

  • Drying Period: Maintain the temperature and vacuum for a sufficient period (typically 12-24 hours). The duration depends on the specific solvent, its boiling point under vacuum, and the amount of material.

  • Cooling and Venting: Turn off the heat and allow the oven to cool to room temperature while maintaining the vacuum. Once cool, slowly vent the oven with an inert gas like nitrogen.

  • Unloading: Remove the tray containing the dry API and promptly transfer the material to a sealed container.

  • Validation: Send a sample for analysis (e.g., by Gas Chromatography with Headspace, GC-HS) to confirm the residual solvent content is below the required limit.

Method 2: Recrystallization for Purification and Solvent Removal

This protocol is suitable when vacuum drying alone is insufficient, or when purification to remove other impurities is also required.

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent system in which the API is highly soluble at elevated temperatures but poorly soluble at low temperatures. A common strategy for amine HCl salts is to use a polar solvent for dissolution (e.g., ethanol, isopropanol) and a non-polar anti-solvent for precipitation (e.g., hexane, ethyl acetate). [10]2. Dissolution: In a flask equipped with a condenser, add the minimum amount of the hot primary solvent (e.g., isopropanol) required to fully dissolve the (R)-1-(2,4-DIFLUOROPHENYL)PROPAN-1-AMINE HCl with stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel to remove them.

  • Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly towards room temperature. Crystal formation should begin. Cooling can be aided by an ice bath once the solution has reached ambient temperature. If using an anti-solvent, it can be added slowly at this stage until the solution becomes cloudy, then rewarmed until clear before slow cooling.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of the cold anti-solvent or a cold mixture of the solvent system to remove any remaining dissolved impurities.

  • Final Drying: The wet crystals must be thoroughly dried to remove the recrystallization solvents. Transfer the cake to a drying tray and use the Optimized Vacuum Drying protocol described in Method 1. This final drying step is critical.

References

  • Google Patents. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • Google Patents. US5227483A - Process for recovery of amines and volatile acids from amine salts.
  • International Council for Harmonisation (ICH). Impurities: Guideline for Residual Solvents Q3C(R8). Available at: [Link]

  • Equilibar. APIs and Vacuum Drying. Available at: [Link]

  • Outsourced Pharma. 11 Critical Steps To Manage Solvents During API Manufacturing. Available at: [Link]

  • European Medicines Agency (EMA). ICH Q3C (R9) Residual solvents - Scientific guideline. Available at: [Link]

  • SINOTHERMO. Overcoming Challenges in Drying Heat-Sensitive Pharmaceuticals: A Deep Dive into Vacuum Drying Techniques. Available at: [Link]

  • LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. Available at: [Link]

  • ResearchGate. (PDF) Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. Available at: [Link]

  • VORTEX Mixers. Efficient Pharmaceutical Processing with Vacuum Mixing and Drying. Available at: [Link]

  • PubChem. (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride. Available at: [Link]

  • Therapeutic Goods Administration (TGA). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Available at: [Link]

  • Organomation. What is Solvent Removal?. Available at: [Link]

  • ECA Academy. ICH Q3C: New Version of the Guideline for Residual Solvents published. Available at: [Link]

  • AZoM. Understanding Vacuum Drying Processes and Vacuum Tray Dryers in Pharmaceutical Manufacturing. Available at: [Link]

  • Powder Systems. Drying Machines for API (Active Pharmaceutical Ingredient): Types and Applications. Available at: [Link]

  • Semantic Scholar. Residual Solvent Analysis in Hydrochloride Salts of Active Pharmaceutical Ingredients. Available at: [Link]

  • European Medicines Agency (EMA). ICH Q3C (R9) Guideline on impurities. Available at: [Link]

  • Acta Poloniae Pharmaceutica. ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. Available at: [Link]

  • Reddit. Ways of crashing out amines. Available at: [Link]

  • PubChem. (R)-2-Amino-1,1,1-trifluoropropane hydrochloride. Available at: [Link]

  • ResearchGate. (PDF) Reaction of N-acetylbenzamides with hydroxylamine hydrochloride: synthesis of 3-methyl-5-aryl-1,2,4-oxadiazoles. Available at: [Link]

  • International Union of Pure and Applied Chemistry. SOLUBILITY DATA SERIES. Available at: [Link]

  • Phenomenex. SOLVENT MISCIBILITY TABLE. Available at: [Link]

Sources

Technical Support Center: Safe Handling of Reagents for Difluorophenylpropanamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

From the Desk of the Senior Application Scientist:

Welcome to the Technical Support Center. The synthesis of difluorophenylpropanamine and its derivatives is a cornerstone of many pharmaceutical development programs. The fluorinated phenylpropanamine scaffold is a privileged structure in medicinal chemistry, but its synthesis involves reagents and reaction conditions that demand rigorous safety protocols. This guide is structured to provide direct, actionable answers to common safety and troubleshooting questions encountered in the laboratory. It is designed not just to prescribe steps, but to explain the chemical reasoning behind them, empowering you to make informed, safe decisions during your research.

Section 1: Starting Materials & Initial Reaction Phase (Henry Reaction)

The common route to difluorophenylpropanamine involves a nitroaldol (Henry) reaction between a difluorobenzaldehyde and a nitroalkane, followed by reduction. This section focuses on the initial reagents.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards of 3,4-difluorobenzaldehyde?

A1: 3,4-Difluorobenzaldehyde is a combustible liquid that is irritating to the skin and eyes.[1][2] It is also sensitive to air and should be stored under an inert atmosphere.[2] All handling should be performed in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical splash goggles, a flame-resistant lab coat, and compatible gloves.[1][3]

Q2: 2-Nitropropane is often used in this synthesis. What are the critical safety concerns with this reagent?

A2: 2-Nitropropane is a flammable liquid and must be handled with extreme caution as it is classified as a probable human carcinogen (Group B2) by the EPA.[4][5] Inhalation can cause severe liver and kidney damage, irritation to the respiratory system, and other systemic effects.[5][6] All manipulations must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4] Due to its carcinogenicity, reducing all contact to the lowest possible level is essential.[4]

Q3: What kind of PPE is mandatory when working with fluorinated aromatics and nitroalkanes?

A3: A multi-layered approach to PPE is crucial.

  • Eye Protection: Chemical splash goggles are the minimum requirement. When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[3][7]

  • Hand Protection: Chemically resistant gloves are required. It is critical to consult the glove manufacturer's compatibility chart for the specific solvents and reagents being used. Double-gloving is recommended for enhanced protection.[3][8]

  • Body Protection: A flame-resistant lab coat is required at all times.[3][7] For larger scale operations, a chemical-resistant apron should be worn over the lab coat.[3]

  • Footwear: Closed-toe shoes are mandatory in the laboratory.[9]

Troubleshooting Guide: The Henry Reaction

Q4: I'm not seeing good conversion in my Henry reaction. Is it safe to increase the temperature?

A4: While gentle heating can sometimes facilitate the reaction, it also significantly increases the risk of side reactions. The primary competing reaction is the dehydration of the desired β-nitro alcohol product to form a nitroalkene.[10][11] This is often thermodynamically favored. Furthermore, with aldehydes lacking alpha-hydrogens, like 3,4-difluorobenzaldehyde, there is a risk of a base-catalyzed disproportionation (Cannizzaro reaction) at higher temperatures.[10][12]

  • Causality: The Henry reaction is reversible.[10][13] Pushing it with excessive heat can favor the reverse reaction or elimination.

  • Recommendation: Before increasing temperature, ensure your base catalyst is active and your reagents are pure. Consider extending the reaction time at a lower temperature. If you must heat the reaction, do so cautiously with vigilant monitoring.

Q5: My reaction mixture turned dark brown immediately after adding the base. What happened?

A5: A rapid color change to dark brown or black often indicates decomposition or polymerization side reactions.

  • Causality: Strong bases can promote side reactions, including aldol condensations of the aldehyde with itself or other undesired pathways, especially if there are impurities.[12] The nitroalkane itself can also undergo decomposition under harsh basic conditions.

  • Recommendation:

    • Ensure your aldehyde is free of acidic impurities (e.g., difluorobenzoic acid), which can interfere with the reaction.

    • Add the base slowly and at a reduced temperature (e.g., 0 °C) to control the initial exotherm and minimize side reactions.

    • Consider using a milder base or a phase-transfer catalyst system, which can provide a more controlled reaction environment.[12]

Section 2: The Reduction Step - Handling Highly Reactive Reagents

The conversion of the nitro group to the primary amine is the most hazardous step of this synthesis. Common methods include catalytic hydrogenation (e.g., Palladium on Carbon with H₂ gas) or chemical reduction with metal hydrides (e.g., Lithium Aluminum Hydride).

Frequently Asked Questions (FAQs)

Q6: What are the main fire hazards associated with Palladium on Carbon (Pd/C) hydrogenation?

A6: Pd/C is a highly effective hydrogenation catalyst but poses a significant fire risk. It is pyrophoric, especially after use when it is saturated with hydrogen, and can ignite flammable solvents upon exposure to air.[8][14][15]

  • Key Precautions:

    • Never add dry Pd/C to a flask containing flammable solvent and air. The flask must be inerted first (e.g., with argon or nitrogen).[14][16]

    • The catalyst should be wetted with a small amount of solvent under an inert atmosphere before the bulk of the solvent and substrate are added.[8]

    • The reaction workup is equally hazardous. The catalyst must be filtered carefully, and the filter cake should never be allowed to dry in the open air, as it is more flammable after adsorbing hydrogen.[17] It should be quenched with water while still wet.

Q7: What are the dangers of Lithium Aluminum Hydride (LAH) and how should it be handled?

A7: Lithium Aluminum Hydride (LAH) is a powerful reducing agent that reacts violently with water, alcohols, and other protic solvents, releasing flammable hydrogen gas.[18][19]

  • Corrosivity: LAH dust is highly corrosive to the skin, eyes, and respiratory tract because it reacts with moisture to form lithium hydroxide.[20]

  • Fire Hazard: It can ignite spontaneously in moist air or from friction.[18] Conventional ABC fire extinguishers must never be used on an LAH fire, as they will intensify it. Only a Class D extinguisher or dry sand should be used.[18]

  • Handling: All transfers of solid LAH should be done under an inert atmosphere, for instance in a glovebox or glove bag.[18][20] Use plastic or ceramic spatulas, as metal spatulas have been reported to cause fires from static discharge or friction.[20]

Troubleshooting Guide: Reduction & Workup

Q8: I am performing a catalytic hydrogenation and the reaction has stalled. Is it safe to add more Pd/C catalyst?

A8: No. Never add fresh catalyst to a reaction that is already under a hydrogen atmosphere.[17]

  • Causality: Adding the dry, reactive catalyst to a solvent- and hydrogen-rich environment creates a high risk of a flash fire or explosion.[16] The finely divided metal can catalyze the ignition of the hydrogen/air mixture.

  • Recommendation: If the reaction has stalled, you must first purge the reaction vessel thoroughly with an inert gas (argon or nitrogen).[15] Only after the hydrogen has been completely removed is it safe to open the flask. The best practice is to filter the existing catalyst and restart the reaction with fresh catalyst and newly purged solvent and hydrogen.[17]

Q9: I'm quenching my LAH reaction and it's becoming violently exothermic and releasing a lot of gas. What did I do wrong and how do I proceed?

A9: This is a critical situation indicating that the quenching agent was added too quickly.

  • Causality: The reaction of excess LAH with a protic quenching agent (like water) is extremely exothermic and rapidly generates hydrogen gas. Uncontrolled addition can lead to the solvent boiling over, pressure buildup, and potentially a fire.

  • Immediate Response: If the reaction is running away, ensure the fume hood sash is lowered and be prepared to use a Class D fire extinguisher or sand. Do not add more quenching agent. Let the reaction cool down.

  • Correct Procedure (Fieser Method): A widely accepted and safer method for quenching LAH reactions involves the slow, sequential, and dropwise addition of reagents at 0 °C. For 'x' grams of LAH used, add:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water This procedure is designed to precipitate manageable aluminum salts that are easy to filter.[21] Alternatively, slow addition of ethyl acetate can be used to consume excess LAH before the aqueous quench.[20][22]

Section 3: Hazard Communication & Data Tables

Understanding the hazards of each chemical is a prerequisite for safe handling. The NFPA 704 diamond provides a rapid, at-a-glance summary of the primary hazards.[23][24]

NFPA 704 Hazard Identification

The NFPA 704 system uses a color-coded diamond to indicate health (blue), flammability (red), and instability (yellow) hazards on a scale of 0 (minimal hazard) to 4 (severe hazard).[24][25]

NFPA_Explanation

Reagent Hazard & Property Summary
ReagentCAS No.Boiling Point (°C)Flash Point (°C)Key HazardsNFPA 704 Ratings (H/F/I)
3,4-Difluorobenzaldehyde 34036-07-218066Skin/eye irritant, combustible, air sensitive[2]2 / 2 / 0
2-Nitropropane 79-46-912025Flammable, probable carcinogen, toxic by inhalation[4][5]2 / 3 / 1
Lithium Aluminum Hydride 16853-85-3N/A (decomposes)N/AWater-reactive (flammable gas), corrosive[18][20]3 / 2 / 2 (W)
Palladium on Carbon (10%) 7440-05-3N/AN/AFlammable solid, pyrophoric when dry or used[8][14]0 / 3 / 0

Section 4: Experimental Workflow & Safety Protocols

Adherence to a validated workflow with integrated safety checks is paramount.

Protocol: Safe Setup for Catalytic Hydrogenation
  • Vessel Preparation: Select a three-necked round-bottom flask equipped with a magnetic stir bar.

  • Inerting: Assemble the glassware. Evacuate the flask and backfill with an inert gas (e.g., Argon) at least three times.[15]

  • Catalyst Addition: Under a positive pressure of inert gas, add the weighed amount of Pd/C catalyst to the flask.

  • Solvent Addition: Add a small portion of the reaction solvent to wet the catalyst and form a slurry.[8] This minimizes the risk of ignition.

  • Reagent Addition: Add the remaining solvent and the substrate to be hydrogenated.

  • Hydrogen Introduction: Connect a hydrogen-filled balloon via a three-way stopcock. Evacuate the flask one final time (gently, to avoid bumping) and then switch to the hydrogen line to fill the flask.[15]

  • Reaction: Begin stirring to initiate the reaction.

Hydrogenation_Setup

References

  • A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Publications. [Link]

  • 2-NITROPROPANE HAZARD SUMMARY. New Jersey Department of Health. [Link]

  • EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • Standard Operating Procedures - Hydrogenations Using Heterogeneous Catalysts. The Sarpong Group, UC Berkeley. [Link]

  • NFPA 704. Wikipedia. [Link]

  • Hazardous Materials Identification. National Fire Protection Association (NFPA). [Link]

  • Personal Protective Equipment. Environmental Health & Safety Services, The University of Texas at Austin. [Link]

  • Quenching Reactions: Lithium Aluminium Hydride. Chemistry LibreTexts. [Link]

  • A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ResearchGate. [Link]

  • (PDF) HENRY REACTION (Mini-review). ResearchGate. [Link]

  • 2-Nitropropane. U.S. Environmental Protection Agency (EPA). [Link]

  • Lithium Aluminum Hydride. Princeton University Environmental Health & Safety. [Link]

  • Hydrogenation SOP. University of Wisconsin-Madison. [Link]

  • Personal Protective Equipment in Chemistry. Dartmouth College Environmental Health and Safety. [Link]

  • NFPA 704 GUIDANCE DOCUMENT FREQUENTLY ASKED QUESTIONS (FAQ). Riverside County Department of Environmental Health. [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. [Link]

  • Personal Protective Equipment and Chemistry. Chemical Safety Facts. [Link]

  • Recent Developments in the Direct Synthesis of Unprotected Primary Amines. ResearchGate. [Link]

  • Quenching of Water Reactive Materials. University of California, Berkeley. [Link]

  • Hydrogenation (atmospheric pressure) with Pd/C. Nagoya University. [Link]

  • Experiment 5 Reductions with Lithium Aluminium Hydride. University of the West Indies at Mona, Jamaica. [Link]

  • NFPA Chemicals. New Environment Inc.. [Link]

  • Personal Protective Equipment Requirements for Laboratories. University of Washington Environmental Health and Safety. [Link]

  • 2-Nitropropane. NIOSH Pocket Guide to Chemical Hazards, CDC. [Link]

  • Henry reaction. Wikipedia. [Link]

  • Henry Reaction. Scribd. [Link]

  • Can anyone suggest the best method for lithium aluminium hydride work up?. ResearchGate. [Link]

  • 1-amino-3-(4-fluorophenoxy)propan-2-ol. AMERICAN ELEMENTS. [Link]

  • NFPA 704, 2007 Edition, Standard System for the Identification of the Hazards of Materials for Emergency Response. ResearchGate. [Link]

  • Quenching of Water Reactive Materials. The Sarpong Group, UC Berkeley. [Link]

  • Henry Reaction - Common Conditions. Organic Chemistry Portal. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of (R)-1-(2,4-DIFLUOROPHENYL)PROPAN-1-AMINE

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

(R)-1-(2,4-difluorophenyl)propan-1-amine is a chiral amine of significant interest in the pharmaceutical industry, often serving as a key building block in the synthesis of active pharmaceutical ingredients (APIs). The stereochemistry at the C1 position is crucial for the biological activity and efficacy of the final drug substance. Consequently, the development of efficient, scalable, and enantioselective synthetic routes to this compound is of paramount importance. This guide provides a comparative analysis of the primary synthetic strategies for obtaining (R)-1-(2,4-difluorophenyl)propan-1-amine, offering insights into the underlying principles, experimental considerations, and relative merits of each approach.

Introduction to Chiral Amine Synthesis

The synthesis of enantiomerically pure amines is a cornerstone of modern medicinal chemistry. Chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals. The biological activity of these molecules is often highly dependent on their stereochemistry, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even responsible for adverse effects. This necessitates the development of robust and efficient methods for accessing single-enantiomer amine intermediates.

This guide will explore three principal strategies for the synthesis of (R)-1-(2,4-difluorophenyl)propan-1-amine:

  • Asymmetric Synthesis: Building the chiral center directly from a prochiral precursor.

  • Biocatalysis: Employing enzymes to catalyze the enantioselective synthesis.

  • Chiral Resolution: Separating the desired enantiomer from a racemic mixture.

Each of these routes presents a unique set of advantages and challenges in terms of enantioselectivity, yield, scalability, cost, and environmental impact.

Asymmetric Synthesis Routes

Asymmetric synthesis aims to create the desired stereocenter in a controlled manner, starting from a prochiral ketone, 1-(2,4-difluorophenyl)propan-1-one. The primary methods in this category are catalytic asymmetric reduction and asymmetric reductive amination.

Catalytic Asymmetric Reduction of 1-(2,4-difluorophenyl)propan-1-one

This approach involves the enantioselective reduction of the prochiral ketone to the corresponding chiral alcohol, (R)-1-(2,4-difluorophenyl)propan-1-ol, which is then converted to the amine. A key technology in this area is asymmetric transfer hydrogenation (ATH).

Mechanism & Rationale: Asymmetric transfer hydrogenation typically utilizes a transition metal catalyst, such as Ruthenium or Rhodium, complexed with a chiral ligand.[1] The reaction involves the transfer of hydrogen from a hydrogen donor, commonly isopropanol or formic acid, to the ketone. The chiral ligand creates a chiral environment around the metal center, directing the hydride transfer to one face of the ketone, leading to the preferential formation of one enantiomer of the alcohol. The subsequent conversion of the alcohol to the amine can be achieved through various methods, such as a Mitsunobu reaction followed by hydrolysis or conversion to a sulfonate ester and displacement with an amine source.

Asymmetric_Transfer_Hydrogenation Ketone 1-(2,4-difluorophenyl)propan-1-one Alcohol (R)-1-(2,4-difluorophenyl)propan-1-ol Ketone->Alcohol Asymmetric Transfer Hydrogenation Catalyst [Ru(p-cymene)Cl2]2 / Chiral Ligand H_donor Isopropanol Amine (R)-1-(2,4-difluorophenyl)propan-1-amine Alcohol->Amine 2 steps Conversion Activation & Amination

Figure 1: Asymmetric Transfer Hydrogenation Workflow.

Experimental Protocol (General Example): A representative procedure for the asymmetric transfer hydrogenation of a ketone is as follows:

  • A solution of the chiral catalyst, for instance, a pre-formed Ru(II) complex with a chiral diamine ligand, is prepared in a suitable solvent like isopropanol.

  • The ketone, 1-(2,4-difluorophenyl)propan-1-one, is added to the catalyst solution.

  • The reaction mixture is heated to a specified temperature (e.g., 50-80 °C) and stirred for a period of time until complete conversion of the ketone is observed by techniques like TLC or GC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting chiral alcohol is then purified, typically by column chromatography.

  • The purified alcohol is then converted to the amine in a two-step sequence, for example, by mesylation followed by reaction with sodium azide and subsequent reduction.

Asymmetric Reductive Amination

Direct asymmetric reductive amination offers a more atom-economical route by converting the ketone directly to the amine in a single step.

Mechanism & Rationale: This reaction involves the condensation of the ketone with an ammonia source to form an intermediate imine. This imine is then asymmetrically reduced in situ by a chiral catalyst. The success of this method hinges on the ability of the catalyst to effectively differentiate between the two prochiral faces of the imine. While conceptually straightforward, direct reductive amination of simple ketones with ammonia can be challenging due to the instability of the intermediate imines and catalyst inhibition.

Asymmetric_Reductive_Amination Ketone 1-(2,4-difluorophenyl)propan-1-one Imine Intermediate Imine Ketone->Imine Ammonia Ammonia Source Ammonia->Imine Amine (R)-1-(2,4-difluorophenyl)propan-1-amine Imine->Amine Asymmetric Hydrogenation Catalyst Chiral Catalyst (e.g., Ir-complex) H2 H2

Figure 2: Asymmetric Reductive Amination Pathway.

Biocatalytic Synthesis

Biocatalysis has emerged as a powerful and "green" alternative for the synthesis of chiral amines.[2] Transaminases (TAs), also known as aminotransferases, are particularly well-suited for this transformation.

Mechanism & Rationale: Transaminases catalyze the transfer of an amino group from a donor molecule, typically a simple chiral amine like isopropylamine or alanine, to a ketone acceptor.[1] The reaction is reversible, but the equilibrium can be driven towards the product amine by using a large excess of the amine donor or by removing the ketone co-product (e.g., acetone when using isopropylamine). The high enantioselectivity of these enzymes stems from the specific three-dimensional arrangement of amino acid residues in the active site, which precisely orients the ketone for the stereospecific addition of the amino group.

Biocatalytic_Transamination Ketone 1-(2,4-difluorophenyl)propan-1-one Amine (R)-1-(2,4-difluorophenyl)propan-1-amine Ketone->Amine Amine_Donor Amine Donor (e.g., Isopropylamine) Amine_Donor->Amine Transaminase Transaminase (ω-TA) Coproduct Ketone Coproduct (e.g., Acetone) Amine->Coproduct

Figure 3: Biocatalytic Transamination Process.

Experimental Protocol (General Example): A typical biocatalytic reductive amination using a transaminase is performed as follows:

  • A buffered aqueous solution is prepared, and the pH is adjusted to the optimal range for the chosen transaminase (often slightly alkaline).

  • The transaminase enzyme (as a lyophilized powder or immobilized on a solid support) and the cofactor pyridoxal 5'-phosphate (PLP) are added.

  • The ketone substrate, 1-(2,4-difluorophenyl)propan-1-one, and a suitable amine donor (e.g., isopropylamine) are added to the reaction mixture. A co-solvent such as DMSO may be used to improve substrate solubility.

  • The reaction is incubated at a controlled temperature (e.g., 30-40 °C) with gentle agitation.

  • The progress of the reaction is monitored by HPLC or GC to determine the conversion and enantiomeric excess.

  • Upon completion, the product is extracted from the aqueous phase with an organic solvent.

  • The crude product is then purified, for example, by distillation or crystallization of a salt.

Chiral Resolution

Chiral resolution is a classical and still widely used method for obtaining enantiomerically pure compounds. This strategy involves the synthesis of the racemic amine, followed by the separation of the two enantiomers.

Diastereomeric Salt Formation

Mechanism & Rationale: This method relies on the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[3] Diastereomers have different physical properties, including solubility. By carefully selecting the resolving agent and the crystallization solvent, one of the diastereomeric salts can be selectively precipitated, leaving the other in solution. The desired enantiomer of the amine is then liberated from the crystallized salt by treatment with a base.

Diastereomeric_Salt_Resolution Racemic_Amine Racemic 1-(2,4-difluorophenyl)propan-1-amine Diastereomeric_Salts Diastereomeric Salts (R-amine-R-acid & S-amine-R-acid) Racemic_Amine->Diastereomeric_Salts Resolving_Agent Chiral Acid (e.g., Tartaric Acid) Resolving_Agent->Diastereomeric_Salts Crystallization Fractional Crystallization Diastereomeric_Salts->Crystallization Less_Soluble_Salt Less Soluble Salt (e.g., R-amine-R-acid) Crystallization->Less_Soluble_Salt Precipitation More_Soluble_Salt More Soluble Salt (in solution) Crystallization->More_Soluble_Salt Base_Treatment Base Treatment Less_Soluble_Salt->Base_Treatment R_Amine (R)-1-(2,4-difluorophenyl)propan-1-amine Base_Treatment->R_Amine

Figure 4: Chiral Resolution via Diastereomeric Salt Formation.

Enzymatic Kinetic Resolution

Mechanism & Rationale: Kinetic resolution utilizes an enzyme, often a lipase, that selectively reacts with one enantiomer of the racemic amine at a much faster rate than the other.[4] For example, a lipase can be used to acylate the amine. If the (S)-enantiomer is acylated much more rapidly than the (R)-enantiomer, the reaction can be stopped at approximately 50% conversion, yielding a mixture of the unreacted (R)-amine and the acylated (S)-amine. These two compounds can then be easily separated.

Comparison of Synthesis Routes

FeatureCatalytic Asymmetric SynthesisBiocatalysis (Transaminase)Chiral Resolution (Diastereomeric Salt)
Enantioselectivity Good to excellent (often >90% ee)Excellent (often >99% ee)Variable, depends on resolving agent and conditions
Yield Potentially high (up to 100% theoretical)High, but can be limited by equilibriumMaximum 50% theoretical yield (without racemization of the unwanted enantiomer)
Scalability Generally good, but catalyst cost can be a factorCan be highly scalable, especially with immobilized enzymesWell-established for large-scale production
Process Complexity Can require specialized catalysts and high-pressure equipmentRequires handling of biological materials and aqueous mediaOften involves multiple crystallization steps
Cost-Effectiveness Catalyst cost can be high, but high turnover numbers can mitigate thisEnzyme cost can be significant, but reusability of immobilized enzymes is an advantageCost of resolving agent and solvent usage can be high
Safety & Environment May involve flammable solvents, high pressures, and heavy metalsGenerally considered "greener" with milder reaction conditions and aqueous mediaCan involve large volumes of organic solvents

Conclusion

The choice of the optimal synthesis route for (R)-1-(2,4-difluorophenyl)propan-1-amine depends on a variety of factors, including the desired scale of production, cost considerations, and available infrastructure.

  • Catalytic asymmetric synthesis offers the potential for high yields and good enantioselectivity in a direct manner. However, the development and optimization of a suitable catalytic system can be resource-intensive.

  • Biocatalysis using transaminases represents a highly attractive, environmentally friendly option that can provide excellent enantioselectivity. The scalability of biocatalytic processes is continually improving, making them increasingly viable for industrial applications.

  • Chiral resolution via diastereomeric salt formation is a well-established and robust method, particularly for large-scale manufacturing. While the theoretical yield is limited to 50%, this can be overcome by implementing a racemization and recycling process for the unwanted enantiomer.

For drug development professionals, a thorough evaluation of each of these routes is crucial. Early-stage development may favor the flexibility of asymmetric synthesis or the high enantiopurity offered by biocatalysis. For large-scale commercial production, the robustness and established nature of chiral resolution may be preferred, especially if an efficient racemization process can be developed. Ultimately, a combination of economic and technical factors will guide the selection of the most appropriate synthetic strategy.

References

  • Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry. (2024). [Link]

  • Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI. (2017). [Link]

  • Asymmetric reductive amination of ketones.
  • Biomimetic Asymmetric Reduction Based on the Regenerable Coenzyme NAD(P)H Models. ACS Publications. (2023). [Link]

  • Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives.
  • Biocatalysis: Enzymatic Synthesis for Industrial Applications. National Center for Biotechnology Information. (2019). [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. (2021). [Link]

Sources

A Comparative Guide to the Stereospecific Biological Activity of 1-(2,4-difluorophenyl)propan-1-amine Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Chirality in Bioactivity

In the realm of drug discovery and development, the three-dimensional structure of a molecule is paramount to its biological function. For chiral molecules, which exist as non-superimposable mirror images known as enantiomers, this structural nuance can lead to profound differences in pharmacological and toxicological profiles. One such molecule of interest is 1-(2,4-difluorophenyl)propan-1-amine, a chiral amine with potential applications in medicinal chemistry. This guide provides a framework for understanding and evaluating the distinct biological activities of its (R)- and (S)-enantiomers.

While direct comparative biological data for the enantiomers of 1-(2,4-difluorophenyl)propan-1-amine is not extensively available in peer-reviewed literature, this guide will leverage established principles of stereopharmacology and data from structurally related compounds to underscore the importance of chiral separation and individual enantiomer evaluation. The body, with its own chiral environment of proteins, enzymes, and receptors, often interacts differently with each enantiomer. One enantiomer may elicit the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).[1][2] Therefore, a comprehensive understanding of the individual enantiomers is not merely an academic exercise but a crucial step in developing safe and effective therapeutic agents.

This guide will delve into the imperative of chiral separation, present detailed experimental protocols for achieving this and for subsequent biological evaluation, and provide a template for the presentation and interpretation of the resulting data.

The Imperative of Chiral Separation: Why Enantiomers are Not Equal

The differential biological activity of enantiomers is a well-established principle in pharmacology. For instance, the (S)-enantiomer of the non-steroidal anti-inflammatory drug naproxen is a potent analgesic, while the (R)-enantiomer is a liver toxin with no therapeutic benefit.[1] Similarly, for the antitumor agent irofulven, the (-)-enantiomer is significantly more toxic to adenocarcinoma cells than the (+)-enantiomer.[3] These examples highlight the potential for stereoselectivity in both pharmacodynamics (the effect of the drug on the body) and pharmacokinetics (the effect of the body on the drug).

For 1-(2,4-difluorophenyl)propan-1-amine, the presence of a stereocenter at the carbon bearing the amine group suggests that its enantiomers are likely to exhibit different biological activities. The difluorophenyl moiety is a common feature in many bioactive compounds, including antifungal agents and kinase inhibitors. It is plausible that the specific spatial arrangement of the amine, propyl, and difluorophenyl groups around the chiral center will dictate the molecule's ability to bind to its biological target.

The following diagram illustrates the conceptual interaction of two enantiomers with a chiral biological receptor. The (R)-enantiomer, in this hypothetical case, has a three-point interaction with the receptor, leading to a stable binding and a biological response. The (S)-enantiomer, being a mirror image, cannot achieve the same complementary fit, resulting in weaker or no interaction.

G cluster_R (R)-Enantiomer Interaction cluster_S (S)-Enantiomer Mismatch R_enantiomer R receptor_A A R_enantiomer->receptor_A Interaction 1 receptor_B B R_enantiomer->receptor_B Interaction 2 receptor_C C R_enantiomer->receptor_C Interaction 3 S_enantiomer S receptor_A2 A S_enantiomer->receptor_A2 Interaction 1 receptor_B2 B S_enantiomer->receptor_B2 Mismatch receptor_C2 C S_enantiomer->receptor_C2 Mismatch G racemic Racemic Mixture of 1-(2,4-difluorophenyl)propan-1-amine hplc Chiral HPLC Separation racemic->hplc r_enantiomer (R)-Enantiomer hplc->r_enantiomer s_enantiomer (S)-Enantiomer hplc->s_enantiomer bio_assay_r Biological Assay (e.g., Receptor Binding) r_enantiomer->bio_assay_r bio_assay_s Biological Assay (e.g., Receptor Binding) s_enantiomer->bio_assay_s data_analysis Comparative Data Analysis (Ki, IC50, etc.) bio_assay_r->data_analysis bio_assay_s->data_analysis

Sources

Author: BenchChem Technical Support Team. Date: February 2026

In modern drug development and chiral chemistry, the precise structural confirmation of enantiomerically pure building blocks is paramount. (R)-1-(2,4-difluorophenyl)propan-1-amine is a key intermediate whose biological activity is intrinsically tied to its specific three-dimensional arrangement. This guide provides a comprehensive comparison of this target compound with structurally similar molecules, leveraging a suite of standard spectroscopic techniques. We will delve into the nuances of Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to establish clear, data-supported methods for unambiguous identification.

The causality behind our experimental choices is rooted in the need for orthogonal, corroborating data. While NMR provides unparalleled detail on the carbon-hydrogen framework and the electronic environment of fluorine, IR spectroscopy offers a rapid and definitive confirmation of key functional groups. Mass spectrometry, in turn, verifies the molecular weight and provides predictable fragmentation patterns that act as a final structural fingerprint.

Comparative Spectroscopic Analysis

To highlight the unique spectral features of our target compound, (R)-1-(2,4-difluorophenyl)propan-1-amine (1) , we will compare it against two logical alternatives:

  • Compound 2: 1-(2,5-difluorophenyl)propan-1-amine, a regioisomer.

  • Compound 3: (R)-1-(2,4-difluorophenyl)ethan-1-amine, an analog with a shorter alkyl chain.[1]

This comparison demonstrates how subtle changes in molecular structure—the position of a fluorine atom or the length of an alkyl chain—manifest as distinct and measurable differences in the acquired spectra.

dot graph TD { subgraph "Structural Comparison" A["(R)-1-(2,4-difluorophenyl)propan-1-amine (Target)"] -- "Regioisomer" --> B["1-(2,5-difluorophenyl)propan-1-amine"]; A -- "Alkyl Chain Analog" --> C["(R)-1-(2,4-difluorophenyl)ethan-1-amine"]; end style A fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style B fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style C fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF } caption: "Structural relationships between the target compound and its comparators."

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. For these compounds, a combination of ¹H, ¹³C, and ¹⁹F NMR is necessary for complete characterization.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. The benzylic proton (the CH attached to both the aromatic ring and the nitrogen atom) is the most diagnostic signal.

  • For Compound 1: This proton will appear as a complex multiplet. It is coupled to the two protons on the adjacent methylene (-CH₂-) group and to the fluorine atoms on the aromatic ring. This results in a triplet of doublet of doublets, a highly characteristic pattern. The aromatic region will also be complex due to H-H and H-F couplings.

  • For Compound 2: The change in fluorine substitution from 2,4- to 2,5- alters the electronic environment and coupling pathways for the aromatic protons.[2] This leads to a distinctly different splitting pattern in the aromatic region (typically 6.8-7.5 ppm) compared to Compound 1.

  • For Compound 3: The benzylic proton will be a quartet (due to coupling with the -CH₃ group) further split by the aromatic fluorines. The absence of the methylene signal and the presence of a methyl doublet instead of a triplet are key differentiators.

¹³C NMR Spectroscopy: Carbon NMR is particularly sensitive to the electronic effects of fluorine substitution. The carbons directly bonded to fluorine (C-F) exhibit large one-bond coupling constants (¹J_CF).

  • For Compound 1: Two aromatic carbons will show large C-F couplings, appearing as doublets. The benzylic carbon will be in the 50-60 ppm range.

  • For Compound 2: The chemical shifts of the fluorinated carbons will differ from Compound 1 due to the change in their relative positions. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ carbons, confirming the propyl versus ethyl side chain.[3]

¹⁹F NMR Spectroscopy: As ¹⁹F has a spin of 1/2 and 100% natural abundance, ¹⁹F NMR is a highly sensitive and informative technique.[4] The chemical shifts and F-F coupling constants are exquisitely sensitive to the substitution pattern on the aromatic ring.[5][6]

  • For Compound 1 (2,4-difluoro): Two distinct fluorine signals will be observed. These signals will be split into doublets due to coupling to each other (ortho or meta F-F coupling) and will show further fine structure from coupling to nearby protons.[7]

  • For Compound 2 (2,5-difluoro): Again, two signals are expected, but their chemical shifts and the magnitude of the F-F coupling constant (meta coupling) will be different from the para coupling observed in the 2,4-isomer.[8]

Chiral Analysis: Standard NMR in an achiral solvent will not distinguish between (R) and (S) enantiomers. To confirm enantiomeric purity, a chiral solvating agent (CSA) like (R)-BINOL can be added to the NMR sample.[9][10] The CSA forms transient diastereomeric complexes with each enantiomer, which have slightly different chemical shifts, allowing for their differentiation and quantification.[11][12]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For primary amines like these, several characteristic absorptions are expected.[13]

  • N-H Stretch: Primary amines exhibit two characteristic stretching bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching modes.[13][14] The presence of this doublet is a clear indication of the -NH₂ group.

  • N-H Bend: A bending vibration for the primary amine typically appears in the 1580-1650 cm⁻¹ range.[15]

  • C-F Stretch: Strong absorptions in the 1100-1300 cm⁻¹ region are characteristic of the C-F bonds on the aromatic ring.

  • Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹ are indicative of the aromatic C-H bonds.

While the IR spectra of all three compounds will be broadly similar due to the presence of the same core functional groups, subtle shifts in the "fingerprint region" (below 1500 cm⁻¹) can be used for differentiation, especially when comparing with a reference spectrum.[16]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its structure through fragmentation analysis.

  • Molecular Ion (M⁺): The "nitrogen rule" states that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight.[13] All three compounds will exhibit an odd m/z value for their molecular ion peak.

    • Compound 1 & 2 (C₉H₁₁F₂N): MW = 171.19

    • Compound 3 (C₈H₉F₂N): MW = 157.16[1]

  • Fragmentation: A characteristic fragmentation pathway for benzylamines is the α-cleavage, where the bond between the benzylic carbon and the adjacent carbon in the alkyl chain is broken.[17] This results in a resonance-stabilized iminium cation.

    • For Compounds 1 & 2: α-cleavage would result in the loss of an ethyl radical (•CH₂CH₃), leading to a prominent fragment ion at m/z 142.

    • For Compound 3: α-cleavage results in the loss of a methyl radical (•CH₃), giving a base peak at m/z 142.

    • Another common fragmentation for benzylamines is the loss of the amino group and part of the side chain, leading to a tropylium-like ion. For the difluorophenyl compounds, a fragment corresponding to the difluorotropylium ion at m/z 127 or a difluorobenzyl cation at m/z 127 is expected.[18]

Data Summary Table

Spectroscopic Feature(R)-1-(2,4-difluorophenyl)propan-1-amine (1)1-(2,5-difluorophenyl)propan-1-amine (2)(R)-1-(2,4-difluorophenyl)ethan-1-amine (3)
¹H NMR: Benzylic H Triplet of doublets of doubletsTriplet of doublets of doubletsQuartet of doublets of doublets
¹H NMR: Alkyl Chain Methylene multiplet, Methyl tripletMethylene multiplet, Methyl tripletMethyl doublet
¹⁹F NMR Two distinct signals, characteristic shifts & J_FFTwo distinct signals, different shifts & J_FFTwo distinct signals, similar to (1)
IR: N-H Stretch (cm⁻¹) ~3300-3500 (doublet)~3300-3500 (doublet)~3300-3500 (doublet)
MS: Molecular Ion (m/z) 171171157
MS: Major Fragment (m/z) 142 (loss of •C₂H₅)142 (loss of •C₂H₅)142 (loss of •CH₃)

Experimental Protocols

Adherence to standardized protocols is critical for reproducibility and data integrity.

Protocol 1: NMR Sample Preparation and Acquisition

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"]; A [label="1. Dissolve 5-10 mg of amine\nin ~0.7 mL of deuterated\nsolvent (e.g., CDCl₃)."]; B [label="2. Add TMS as an internal\nstandard (0 ppm)."]; C [label="3. Transfer solution to a\nclean, dry 5 mm NMR tube."]; D [label="4. Place tube in spinner and\nadjust depth using a gauge."]; E [label="5. Insert sample into the\nNMR spectrometer."]; F [label="6. Acquire ¹H, ¹³C, and ¹⁹F\nspectra using standard pulse\nprograms."]; A -> B -> C -> D -> E -> F; } caption: "Workflow for preparing and acquiring NMR spectra."

  • Sample Preparation: Dissolve approximately 5-10 mg of the amine sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a small vial. Add a small amount of tetramethylsilane (TMS) to serve as an internal standard for ¹H and ¹³C NMR (δ = 0.0 ppm).

  • Transfer: Transfer the solution to a 5 mm NMR tube, ensuring the sample height is adequate for the instrument (typically ~4-5 cm).[19]

  • Instrumentation: Insert the sample into the NMR spectrometer.[20][21]

  • Acquisition: Acquire the spectra on a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.[22] Standard acquisition parameters for ¹H, ¹³C, and ¹⁹F should be used, ensuring a sufficient number of scans for a good signal-to-noise ratio.[23]

  • Processing: Process the data using appropriate software, applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.

Protocol 2: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place one to two drops of the neat liquid amine sample directly onto the center of the ATR crystal.

  • Acquisition: Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft laboratory wipe.

Protocol 3: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or a Gas Chromatography (GC) inlet if sample purity is a concern.

  • Ionization: Ionize the sample using a standard electron energy of 70 eV.

  • Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-250).

  • Data Interpretation: Analyze the resulting mass spectrum, identifying the molecular ion peak and the major fragment ions. Compare the fragmentation pattern to theoretical predictions.

By systematically applying these spectroscopic methods and carefully analyzing the resulting data, researchers can confidently and accurately determine the structure and purity of (R)-1-(2,4-difluorophenyl)propan-1-amine, distinguishing it from its isomers and analogs.

References

  • Bruker. (n.d.). Standard NMR Pulse Programs. Bruker Corporation. [Link]

  • Chem LibreTexts. (2023). DEPT. [Link]

  • Chem LibreTexts. (2023). Infrared Spectroscopy of Amines. [Link]

  • Chem LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Evans, D. F. (1960). The relative signs of fluorine N.M.R. spin coupling constants in aromatic compounds. Molecular Physics, 3(5), 423-426. [Link]

  • Go Up. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]

  • Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University. [Link]

  • OpenStax. (2023). Spectroscopy of Amines. [Link]

  • ResearchGate. (n.d.). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. [Link]

  • ResearchGate. (n.d.). Fragmentation Mechanisms of Protonated Benzylamines. [Link]

  • RSC Publishing. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. [Link]

  • University of Illinois. (n.d.). Standard Operating Procedure for NMR Data Acquisition. [Link]

  • Wikipedia. (n.d.). Chiral derivatizing agent. [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Synthetic Methods for Chiral Amines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Importance of Chiral Amines

Chiral amines are fundamental building blocks in the chemical sciences, forming the backbone of a vast array of pharmaceuticals, agrochemicals, and natural products.[1][2][3] Approximately 40-45% of small molecule drugs contain at least one chiral amine motif, making their efficient and selective synthesis a critical endeavor for the pharmaceutical industry.[1][2] The specific three-dimensional arrangement (chirality) of these molecules is often directly linked to their biological activity and safety profile. Consequently, the development of robust, scalable, and sustainable methods for producing single-enantiomer amines is a paramount objective in modern organic synthesis.[4]

This guide provides a comparative analysis of established and emerging synthetic methods for chiral amine production. We will move beyond a simple catalog of reactions to dissect the underlying principles, benchmark performance with experimental data, and offer practical insights to help researchers select the optimal strategy for their specific synthetic challenges.

Pillar 1: Classical and Well-Established Methodologies

For decades, the synthesis of chiral amines relied on a few core strategies. While often effective, they possess inherent limitations that have driven the innovation of new methods.

Kinetic Resolution: A Race Against Racemization

Kinetic resolution separates a racemic mixture by exploiting the differential reaction rates of two enantiomers with a chiral catalyst or reagent.[5] This results in one enantiomer being consumed faster, leaving the other, less reactive enantiomer enriched.

  • Mechanism: A chiral agent (often an enzyme like lipase or a chiral acylating agent) selectively reacts with one enantiomer of the racemic amine, converting it into a new compound (e.g., an amide) that can be separated from the unreacted amine.

  • Strengths: Conceptually simple and can provide high enantiomeric excess (% ee) for the remaining amine.

  • Limitations: The maximum theoretical yield for the desired enantiomer is capped at 50%.[6] This inherent inefficiency is a significant drawback for large-scale synthesis.

  • Modern Advancements: To overcome the 50% yield barrier, Dynamic Kinetic Resolution (DKR) has been developed. DKR combines the enzymatic resolution step with a catalyst (e.g., a palladium nanocatalyst) that continuously racemizes the unreacted enantiomer.[7][8] This allows for the theoretical conversion of 100% of the starting material into a single enantiomeric product.[8]

Chiral Pool Synthesis: Nature's Starting Blocks

This approach utilizes naturally occurring chiral molecules, such as amino acids or terpenes, as starting materials. The inherent chirality of these molecules is carried through a synthetic sequence to produce the target chiral amine.

  • Mechanism: The synthesis is designed to preserve or modify the existing stereocenter from the natural product.

  • Strengths: Provides excellent enantiopurity if the synthetic route is well-designed.

  • Limitations: The diversity of available chiral starting materials is limited, restricting the structural variety of the final products. The synthetic routes can also be lengthy and require multiple steps.

Pillar 2: The Gold Standard - Transition-Metal Catalyzed Asymmetric Synthesis

The advent of transition-metal catalysis revolutionized chiral amine synthesis, offering highly efficient and atom-economical routes. These methods are now widely considered the industry benchmark.

Asymmetric Hydrogenation of Imines and Enamines

Asymmetric hydrogenation is arguably the most powerful and widely used strategy for producing chiral amines.[1][9][10] It involves the direct addition of hydrogen across a C=N double bond (imine) or a C=C double bond adjacent to a nitrogen atom (enamine), guided by a chiral transition-metal catalyst.[2][9]

  • Mechanism: A prochiral imine or enamine coordinates to a chiral metal complex (typically based on Iridium, Rhodium, or Ruthenium).[1][2] The chiral ligands on the metal create a spatially defined environment, forcing the hydrogen to add to one face of the double bond preferentially, thus generating one enantiomer in excess.[10]

  • Strengths:

    • High Atom Economy: The only byproduct is typically trace catalyst residue, making it a "green" method.[1][2]

    • Excellent Enantioselectivity: Many catalytic systems achieve >99% ee.[2]

    • Scalability: This method has been successfully implemented on a multi-ton scale for industrial production, such as in the synthesis of the herbicide (S)-metolachlor.[2]

  • Causality in Catalyst Choice:

    • Iridium catalysts are often preferred for the direct hydrogenation of imines due to their high activity and functional group tolerance.[1][2]

    • Rhodium catalysts have shown exceptional performance in specific applications, such as the manufacturing-scale synthesis of the diabetes drug Sitagliptin.[2]

    • Ruthenium catalysts are highly effective for the hydrogenation of enamines and certain N-heteroaromatic compounds.[2]

Asymmetric Reductive Amination (ARA)

Asymmetric Reductive Amination is a one-pot procedure that converts a ketone or aldehyde directly into a chiral amine.[11][12] This process combines the formation of an imine/enamine intermediate with its subsequent asymmetric reduction.[12]

  • Mechanism: A ketone condenses with an amine source (like ammonia or a primary amine) to form an imine in situ. A chiral transition-metal catalyst then reduces this imine with high enantioselectivity.[11][12]

  • Strengths: Operationally simple, using readily available starting materials (ketones).[11][12] It avoids the need to isolate potentially unstable imine intermediates.

  • Challenges: The conditions must be carefully controlled to balance imine formation and reduction, while avoiding side reactions like the reduction of the starting ketone.

Pillar 3: The New Wave - Emerging Synthetic Strategies

Recent innovations are pushing the boundaries of chiral amine synthesis, offering milder conditions, novel reactivity, and enhanced sustainability.

Biocatalysis: Harnessing Nature's Machinery

Enzymes are highly selective catalysts that operate under mild, aqueous conditions.[6] Their use in synthesizing chiral amines has become a cornerstone of green chemistry.[13]

  • Key Enzymes & Mechanisms:

    • Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a prochiral ketone, producing a chiral amine with excellent enantioselectivity.[13][14][15] The reaction is often driven to completion by removing the ketone byproduct.[14]

    • Monoamine Oxidases (MAOs): MAOs are used in deracemization processes. They selectively oxidize one amine enantiomer to an imine, which can then be reduced back to the racemic amine by a non-selective reducing agent or, more elegantly, reduced asymmetrically.[16][17]

  • Strengths:

    • Exceptional Selectivity: Enzymes often provide >99.9% ee.

    • Sustainable: Reactions are run in water at ambient temperature and pressure.[6]

    • Engineered Versatility: Modern protein engineering techniques have expanded the substrate scope and stability of these enzymes, making them viable for industrial processes.[6][18]

  • Limitations: Enzyme stability can be an issue, and finding an enzyme that accepts a specific, complex substrate may require significant screening or engineering efforts. Immobilization of enzymes on solid supports is a key strategy to improve their stability and reusability.[6]

Photoredox Catalysis: A Light-Driven Revolution

Visible-light photoredox catalysis uses light energy to generate highly reactive radical intermediates under exceptionally mild conditions.[19] When combined with a chiral co-catalyst, this approach can achieve high enantioselectivity.

  • Mechanism: A photosensitizer absorbs visible light and enters an excited state. This excited catalyst can then engage in a single-electron transfer (SET) with a substrate to form a radical.[19] In a novel approach, a photoredox cycle can be combined with an enzymatic cycle. For example, a photosensitizer reduces an imine to a racemic amine, while an enzyme like MAO-N selectively oxidizes one enantiomer back to the imine, gradually enriching the desired amine enantiomer.[16][20]

  • Strengths:

    • Mild Conditions: Reactions are often run at room temperature.

    • Novel Reactivity: Enables transformations that are difficult to achieve with traditional thermal methods.

  • Current Status: While incredibly promising, enantioselective photoredox catalysis is a newer field. Achieving consistently high enantioselectivity across a broad range of substrates remains an active area of research.[19]

Quantitative Benchmarking: A Head-to-Head Comparison

The choice of synthetic method depends on a multi-faceted evaluation of performance metrics. The following table summarizes typical performance data for the discussed methodologies.

MethodTypical YieldTypical Enantioselectivity (% ee)Atom EconomyScalabilityKey StrengthsKey Weaknesses
Kinetic Resolution <50%90 - >99%LowModerateHigh ee for unreacted starting materialInherently low yield (max 50%)
Dynamic Kinetic Resolution 85 - 99%[8]97 - >99%[8]ModerateModerateHigh yield and high eeRequires compatible resolution and racemization catalysts
Asymmetric Hydrogenation >95%[1]95 - >99%[2]Very HighExcellentHighly efficient, scalable, high eeRequires high-pressure H₂, expensive metal catalysts
Asymmetric Reductive Amination 80 - 95%90 - >99%HighGoodOne-pot, uses simple starting materialsCan have competing side reactions
Biocatalysis (Transaminase) >90%[13]>99%[13]HighGoodExtremely high ee, green conditionsSubstrate scope can be limited, enzyme cost/stability
Photoredox/Enzyme Deracemization >90%90 - 98%HighLab-ScaleVery mild conditions, novel reactivityNewer field, general applicability still developing

Visualizing the Workflows

The operational complexity and efficiency of these methods can be visualized through workflow diagrams.

G cluster_0 A) Kinetic Resolution (Max 50% Yield) cluster_1 B) Asymmetric Hydrogenation (High Yield) racemic_amine Racemic Amine (R/S) chiral_reagent Chiral Reagent/Enzyme racemic_amine->chiral_reagent separation Separation chiral_reagent->separation Selective Acylation of S acylated_S (S)-Acylated Amine unreacted_R Enriched (R)-Amine separation->acylated_S separation->unreacted_R ketone Prochiral Ketone/Imine h2_catalyst H₂ + Chiral Catalyst ketone->h2_catalyst chiral_amine Single Enantiomer Amine (>95% Yield) h2_catalyst->chiral_amine Direct Asymmetric Reduction

Caption: Comparison of (A) Kinetic Resolution with its inherent 50% yield limit versus (B) Direct Asymmetric Hydrogenation.

G cluster_0 C) Biocatalytic Asymmetric Synthesis (Transaminase) cluster_1 D) Dynamic Kinetic Resolution (DKR) ketone_bio Prochiral Ketone transaminase Transaminase (TA) + Amine Donor ketone_bio->transaminase chiral_amine_bio Single Enantiomer Amine transaminase->chiral_amine_bio Asymmetric Amination byproduct Ketone Byproduct transaminase->byproduct racemic_amine_dkr Racemic Amine (R/S) enzyme_dkr Enzyme (e.g., Lipase) racemic_amine_dkr->enzyme_dkr Resolves R racemization_cat Racemization Catalyst (e.g., Pd) racemic_amine_dkr->racemization_cat Racemizes S to R/S acylated_R (R)-Acylated Amine (>95% Yield) enzyme_dkr->acylated_R

Caption: Workflows for (C) Biocatalysis and (D) advanced Dynamic Kinetic Resolution, which overcomes yield limitations.

Experimental Protocols: A Practical Guide

To provide a tangible sense of these methodologies, we outline two representative experimental protocols.

Protocol 1: Asymmetric Reductive Amination of a Ketone

(This protocol is a generalized representation based on literature procedures for iridium-catalyzed reactions.)

Objective: Synthesize (R)-N-(1-phenylethyl)aniline from acetophenone and aniline.

Materials:

  • [Ir(COD)Cl]₂ (Iridium catalyst precursor)

  • (R)-xyl-P-Phos (Chiral Ligand)

  • Acetophenone (Substrate)

  • Aniline (Amine source)

  • Iodine (I₂) (Additive)

  • Toluene (Anhydrous solvent)

  • Hydrogen gas (H₂)

Procedure:

  • Catalyst Preparation (In Glovebox): To a vial, add [Ir(COD)Cl]₂ (0.005 mmol, 1.0 mol%) and (R)-xyl-P-Phos (0.011 mmol, 2.2 mol%). Add anhydrous toluene (1.0 mL) and stir for 30 minutes at room temperature to form the active catalyst.

  • Reaction Setup: To a separate oven-dried Schlenk tube, add acetophenone (0.5 mmol, 1.0 equiv.), aniline (0.6 mmol, 1.2 equiv.), and iodine (0.01 mmol, 2.0 mol%).

  • Initiation: Transfer the prepared catalyst solution to the Schlenk tube via syringe.

  • Hydrogenation: Purge the tube with H₂ gas three times, then pressurize the vessel to 50 bar H₂.

  • Reaction: Place the reaction vessel in a pre-heated oil bath at 60°C and stir for 24 hours.

  • Workup: After cooling to room temperature, carefully vent the H₂ pressure. Concentrate the reaction mixture under reduced pressure. The crude product is then purified by column chromatography on silica gel.

  • Analysis: The yield is determined by weighing the purified product. The enantiomeric excess (% ee) is determined by chiral High-Performance Liquid Chromatography (HPLC).

Causality: The choice of an Iridium/phosphine ligand system is based on its proven high activity and enantioselectivity for the reductive amination of aryl ketones.[1] Iodine is often added as an activator, which can facilitate the reaction by promoting imine formation and preventing catalyst deactivation.

Protocol 2: Biocatalytic Transamination of a Ketone

(This protocol is a generalized representation based on literature procedures using transaminases.)

Objective: Synthesize (S)-1-phenylethylamine from acetophenone.

Materials:

  • Transaminase (e.g., ATA-117 or an engineered variant)

  • Pyridoxal 5'-phosphate (PLP) (Cofactor)

  • Acetophenone (Substrate)

  • Isopropylamine (IPM) (Amine donor)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.5)

  • Toluene or DMSO (Co-solvent, optional)

Procedure:

  • Enzyme Solution Preparation: In a temperature-controlled vessel, dissolve the transaminase enzyme and PLP (1 mM) in the potassium phosphate buffer.

  • Reaction Setup: To this solution, add isopropylamine (typically at a high concentration, e.g., 1.0 M) which serves as both the amine donor and can help adjust the pH.

  • Substrate Addition: Add the acetophenone substrate (e.g., 50 mM). If the substrate has poor water solubility, a co-solvent like DMSO (e.g., 10% v/v) can be added.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30°C) for 24-48 hours. The reaction progress can be monitored by HPLC or GC.

  • Workup: After the reaction is complete, adjust the pH to >10 with NaOH to ensure the product is in its free base form. Extract the product with an organic solvent (e.g., methyl-tert-butyl ether). Dry the organic layers and concentrate to yield the chiral amine.

  • Analysis: Determine the yield and enantiomeric excess (% ee) by chiral GC or HPLC.

Causality: Transaminases require the PLP cofactor for their catalytic activity. Isopropylamine is a common, inexpensive amine donor; its deamination product is acetone, which is volatile and helps drive the reaction equilibrium towards the product amine.[13] The buffered aqueous system mimics the enzyme's natural environment, ensuring its stability and activity.

Conclusion and Future Outlook

The synthesis of chiral amines has evolved from classical, often inefficient methods to highly sophisticated catalytic strategies.

  • Established Benchmark: Transition-metal-catalyzed asymmetric hydrogenation and reductive amination remain the gold standard for many industrial applications due to their high efficiency, scalability, and broad substrate scope.[1][2]

  • Rising Contenders: Biocatalysis is rapidly becoming a preferred method, especially in the pharmaceutical industry, due to its unparalleled selectivity and adherence to green chemistry principles.[6][13] The continuous development of engineered enzymes will further expand its reach.

  • The Horizon: Emerging technologies like photoredox catalysis are opening doors to new types of transformations under exceptionally mild conditions.[16][19] The future likely lies in the synergy of these approaches, such as chemoenzymatic cascades that combine the best of both worlds to create even more efficient and sustainable synthetic routes.[13]

For researchers and drug development professionals, the choice of method will always depend on the specific target molecule, required scale, cost considerations, and sustainability goals. A thorough understanding of the principles and performance metrics outlined in this guide will empower scientists to make informed decisions and accelerate the development of next-generation medicines and materials.

References

  • Saavedra, J., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. [Link]

  • Saavedra, J., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. National Institutes of Health. [Link]

  • Ghanem, A. & Aboul-Enein, H. Y. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. National Institutes of Health. [Link]

  • Nugent, T. C. (Ed.). (2010). Chiral Amine Synthesis: Methods, Developments and Applications. ResearchGate. [Link]

  • Mathew, S., et al. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ACS Catalysis. [Link]

  • Contreras-Correa, C., et al. (2022). Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. ResearchGate. [Link]

  • Wang, D., et al. (2021). Recent advances on transition-metal-catalysed asymmetric reductive amination. Organic Chemistry Frontiers. [Link]

  • Pamies, O., et al. (2007). Dynamic Kinetic Resolution of Amines Involving Biocatalysis and in Situ Free Radical Mediated Racemization. Organic Letters. [Link]

  • Guo, X., et al. (2018). Enantioselective synthesis of amines by combining photoredox and enzymatic catalysis in a cyclic reaction network. Chemical Science. [Link]

  • Nugent, T. C. & El-Shazly, M. (2008). Chiral Amine Synthesis - Strategies, Examples, and Limitations. ResearchGate. [Link]

  • Various Authors. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. IntechOpen. [Link]

  • Wang, D., et al. (2021). Recent Progress in Transition-Metal-Catalyzed Asymmetric Reductive Amination. ACS Catalysis. [Link]

  • Ghislieri, D. & Turner, N. J. (2014). Biocatalytic approaches to the synthesis of chiral amines. Topics in Current Chemistry. [Link]

  • Dunsmore, C. J., et al. (2006). A chemo-enzymatic dynamic kinetic resolution of primary amines. Journal of the American Chemical Society. [Link]

  • Carr, D., et al. (2018). Monoamine Oxidase: Tunable Activity for Amine Resolution and Functionalization. ACS Catalysis. [Link]

  • Various Authors. (2022). A REVIEW ON RECENT ADVANCES IN ASYMMETRIC SYNTHESIS AND ITS APPLICATIONS. ResearchGate. [Link]

  • Various Authors. Kinetic resolution. Wikipedia. [Link]

  • Wu, S., et al. (2017). Transaminase biocatalysis: optimization and application. Green Chemistry. [Link]

  • Kim, M.-J., et al. (2007). Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization. Organic Chemistry Portal. [Link]

  • Guo, X., et al. (2018). Enantioselective synthesis of amines by combining photoredox and enzymatic catalysis in a cyclic reaction network. ResearchGate. [Link]

  • Strieth-Kalthoff, F., et al. (2020). Recent developments in enantioselective photocatalysis. Beilstein Journal of Organic Chemistry. [Link]

  • Various Authors. Asymmetric hydrogenation. Wikipedia. [Link]

  • Koszelewski, D., et al. (2010). ω-Transaminases for the synthesis of non-racemic α-chiral amines. Trends in Biotechnology. [Link]

Sources

A Senior Application Scientist’s Guide to Catalyst Efficacy in Asymmetric Amination

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Chiral Purity

In the landscape of modern drug discovery and fine chemical synthesis, the synthesis of enantiomerically pure chiral amines stands as a cornerstone. These molecules are critical building blocks for a vast array of pharmaceuticals, with an estimated 40-45% of small-molecule drugs containing a chiral amine fragment.[1] The specific stereochemistry of an amine can dictate its pharmacological activity, making the precise control of chirality not just an academic challenge, but a therapeutic necessity. Asymmetric amination, the process of introducing an amine group to a prochiral substrate to form a chiral amine, has therefore become a focal point of intensive research. The efficacy of this transformation hinges on the choice of catalyst. This guide provides an in-depth comparison of the primary catalyst classes—transition metal complexes, organocatalysts, and biocatalysts—offering field-proven insights and experimental data to aid researchers in selecting the optimal system for their synthetic challenges.

Defining Efficacy: Key Performance Indicators in Asymmetric Catalysis

Before comparing catalysts, we must establish the metrics by which we measure their success. A catalyst's "efficacy" is a multi-faceted concept encompassing several quantitative and qualitative parameters:

  • Enantioselectivity (ee%): The most critical metric, it measures the degree to which one enantiomer is formed over the other. It is expressed as the percentage excess of the major enantiomer. For pharmaceutical applications, ee values >99% are often required.

  • Yield (%): The chemical yield of the desired chiral amine product. High enantioselectivity is of little practical use if the product cannot be isolated in sufficient quantity.

  • Turnover Number (TON): The total number of moles of substrate that a mole of catalyst can convert before becoming inactivated. It is a measure of catalyst longevity and efficiency (TON = moles of product / moles of catalyst).

  • Turnover Frequency (TOF): The measure of catalyst activity, defined as the turnover number per unit time (TOF = TON / time). A high TOF indicates a faster reaction.

  • Substrate Scope: The range of different substrates (e.g., ketones, alkenes, aldehydes) that the catalyst can effectively aminate with high yield and enantioselectivity. A broad substrate scope enhances the catalyst's utility.

  • Reaction Conditions: The practical aspects of running the reaction, including temperature, pressure, solvent, and sensitivity to air or moisture. Milder and more robust conditions are always preferable.

A Comparative Analysis of Catalyst Classes

The field of asymmetric amination is dominated by three major classes of catalysts, each with a distinct mechanistic philosophy and a unique profile of strengths and weaknesses.

Transition Metal Catalysts: The Powerhouses of Reactivity

Transition metal complexes, particularly those based on iridium, rhodium, palladium, and copper, are renowned for their high activity and broad applicability in asymmetric amination.[1][2][3] They typically operate via mechanisms like asymmetric reductive amination (ARA) of carbonyls or allylic amination of alkenes.[2][4][5]

Mechanism of Action (Reductive Amination): The catalytic cycle for reductive amination generally involves the condensation of a ketone or aldehyde with an amine to form an imine in situ. This imine is then hydrogenated by the chiral metal complex. The chiral ligands coordinated to the metal center create a chiral environment that directs the hydride transfer to one face of the imine, establishing the stereocenter.[6]

G cluster_0 Catalytic Cycle A [L*M-H] Active Catalyst B Imine Coordination A->B Imine C Hydrometallation (Stereo-determining step) B->C D Amine Product Release C->D E H₂ Activation D->E Chiral Amine E->A Ketone Ketone + Amine Ketone->B - H₂O H2 H₂ H2->E

Caption: Generalized workflow for transition metal-catalyzed asymmetric reductive amination.

Strengths:

  • High Activity: Often achieve high conversions with low catalyst loadings (high TON/TOF).

  • Broad Substrate Scope: Effective for a wide variety of ketones, including sterically hindered and functionalized ones.[2][5]

  • Well-Understood Mechanisms: Decades of research provide a solid foundation for reaction optimization.

Weaknesses:

  • Metal Contamination: Trace metal residues in the final product are a major concern for pharmaceutical applications, often requiring costly purification steps.

  • Cost and Availability: Precious metals (Ir, Rh, Pd) and complex chiral ligands can be expensive.

  • Sensitivity: Many catalysts are sensitive to air and moisture, requiring inert atmosphere techniques.

Performance Data:

Catalyst SystemSubstrate TypeAmine SourceYield (%)ee (%)Key ConditionsReference
Ir-XyliphosMethoxyacetone2-Methyl-5-ethyl-aniline>9978H₂, Additives[6]
Ir/(R)-SegPhosCyclic Iminium Salts(Internal)Good-Excellentup to 96H₂[1]
Pd-CatalystAllylic CarbonatesVarious N-nucleophilesHigh>90Room Temp[4]
Cu(MeCN)₄PF₆ / R-(+)-BINAMAlkenesN-arylhydroxylaminesGoodGoodC-H Amination[7]
Organocatalysts: The Metal-Free Alternative

Organocatalysis utilizes small, chiral organic molecules to catalyze transformations, avoiding the use of metals entirely.[8] This approach is highly attractive for pharmaceutical synthesis. Key catalysts include chiral phosphoric acids (CPAs) and proline-derived amines, which activate substrates through mechanisms like enamine or iminium ion formation.[9][10][11]

Mechanism of Action (Brønsted Acid Catalysis): In the reductive amination of ketones, a chiral phosphoric acid can act as a bifunctional catalyst. It protonates the ketone, activating it for condensation with the amine. The resulting iminium ion is then held within the chiral pocket of the conjugate base, which directs the approach of a reducing agent (e.g., a Hantzsch ester) to deliver a hydride stereoselectively.[11][12]

G cluster_0 Catalytic Cycle A Chiral Acid (CPA) B Iminium Ion Formation (Chiral Environment) A->B Ketone + Amine C Stereoselective Hydride Transfer B->C Hantzsch Ester D Product Release C->D D->A Chiral Amine Ketone Substrates Ketone->B Reducer Reducing Agent Reducer->C

Caption: General cycle for chiral phosphoric acid (CPA) catalyzed reductive amination.

Strengths:

  • Metal-Free: Eliminates concerns about metal contamination in the final product.

  • Robustness: Often less sensitive to air and moisture compared to transition metal catalysts.

  • Availability: Many organocatalysts are derived from the natural "chiral pool" and are readily available and less expensive.[8]

Weaknesses:

  • Catalyst Loading: Can require higher catalyst loadings (1-10 mol%) compared to transition metal systems.

  • Substrate Scope: The scope can sometimes be narrower, particularly for less activated substrates.

  • Byproduct Removal: The reducing agents used (e.g., Hantzsch ester) generate byproducts that must be removed.

Performance Data:

Catalyst SystemSubstrate TypeReaction TypeYield (%)ee (%)Key ConditionsReference
Chiral Phosphoric AcidKetonesReductive AminationHighExcellentHantzsch Ester[11]
Proline-derivedAldehydes/Ketonesα-AminationHighHighAzodicarboxylates[9][10]
Cinchona Alkaloidsα,α-disubstituted carbonylsElectrophilic AminationHighGood-ExcellentOperationally simple[13]
Bifunctional Tetraalkylammonium Bromideβ-nitrostyreneAza-Michael Addition~99up to 95Phase-transfer[8]
Biocatalysts: Nature's Approach to Chirality

Biocatalysis leverages enzymes—nature's own catalysts—to perform chemical transformations with unparalleled selectivity.[14][15] For asymmetric amination, transaminases (TAs) and engineered amine dehydrogenases (AmDHs) are the most prominent enzyme classes.[16][17][18]

Mechanism of Action (Transaminase): Transaminases typically use pyridoxal phosphate (PLP) as a cofactor. The reaction proceeds via a "ping-pong" mechanism. First, the PLP cofactor accepts an amino group from an inexpensive amine donor (like isopropylamine), forming a pyridoxamine phosphate (PMP) intermediate and releasing a ketone byproduct (acetone). The prochiral ketone substrate then enters the active site, and the PMP transfers the amino group to it, forming the chiral amine product and regenerating the PLP-enzyme complex.[18]

G cluster_0 Ping-Pong Mechanism A Enzyme-PLP B Enzyme-PMP A->B Amine Donor (e.g., Isopropylamine) Product2 Chiral Amine Product A->Product2 B->A Ketone Substrate Product1 Ketone Byproduct (e.g., Acetone) B->Product1

Caption: Simplified "ping-pong" mechanism for a transaminase-catalyzed reaction.

Strengths:

  • Exceptional Selectivity: Routinely achieve >99% ee, often with perfect regio- and stereoselectivity.[17]

  • Mild Conditions: Reactions are typically run in aqueous buffers at or near room temperature and atmospheric pressure.

  • Environmentally Benign: Enzymes are biodegradable, and reactions are run in water, aligning with green chemistry principles.

Weaknesses:

  • Substrate Scope: Native enzymes can have a very narrow substrate scope, although this is being rapidly expanded through protein engineering.[17]

  • Sensitivity: Enzymes are sensitive to high temperatures, organic solvents, and extreme pH, which can lead to denaturation.

  • Equilibrium Limitations: Transaminase reactions are often equilibrium-limited, requiring strategies (e.g., product removal or use of a large excess of amine donor) to drive the reaction to completion.

Performance Data:

Catalyst SystemSubstrate TypeReaction TypeConversion (%)ee (%)Key ConditionsReference
Engineered Amine Dehydrogenase (AmDH)Structurally Diverse KetonesReductive Aminationup to 99>99 (R)NADH cofactor, NH₃[17]
ω-Transaminase (PjTA-R6)Aliphatic KetonesTransaminationHigh>99Aqueous buffer[16]
Engineered TransaminaseProchiral KetonesTransaminationHigh>99PLP cofactor[18]

Experimental Section: Protocols for Efficacy Evaluation

Scientific integrity demands that claims of efficacy are supported by robust, reproducible data. The following protocols outline the fundamental steps for evaluating and comparing amination catalysts.

General Protocol for a Catalytic Asymmetric Reductive Amination Screen

Causality: This protocol is designed to screen multiple catalysts under identical conditions to ensure a fair comparison. For air-sensitive catalysts (typically transition metals), rigorous inert atmosphere techniques are non-negotiable to prevent catalyst decomposition and ensure reproducibility.

  • Preparation (Inert Atmosphere): To a set of oven-dried reaction vials inside a nitrogen-filled glovebox, add the catalyst (e.g., 0.01 mmol, 1 mol%) and, if applicable, the chiral ligand (e.g., 0.011 mmol, 1.1 mol%).

  • Reagent Addition: Add the ketone substrate (1.0 mmol) and the amine (1.2 mmol, 1.2 equiv) via syringe. Then add the appropriate anhydrous solvent (e.g., 2 mL of toluene or THF).

  • Initiation: If using a gaseous reductant (H₂), seal the vials, remove them from the glovebox, and connect them to a hydrogen manifold, purging several times before pressurizing to the desired pressure (e.g., 10 bar). If using a chemical reductant (e.g., Hantzsch ester, 1.5 mmol), add it at this stage.

  • Reaction: Place the vials in a temperature-controlled shaker or on a magnetic stir plate at the desired temperature (e.g., 40 °C) for the specified time (e.g., 24 hours).

  • Monitoring and Quenching: Periodically take aliquots (via a purged syringe) to monitor conversion by GC or LC-MS. Once complete, cool the reaction to room temperature, carefully vent the pressure (if any), and quench by adding a suitable aqueous solution (e.g., saturated NaHCO₃).

  • Workup: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x10 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Determine the crude yield and purify the product by column chromatography. The conversion and enantiomeric excess should be determined from the crude reaction mixture to get the most accurate measure of catalyst performance.

Protocol for Enantiomeric Excess (ee%) Determination via Chiral HPLC

Causality: The diastereomeric complexes formed between the enantiomeric products and the chiral stationary phase (CSP) have different energies, leading to different retention times. This separation is the gold standard for determining enantiopurity. It is a self-validating system; a clean baseline separation of a racemic standard is required before analyzing the chiral product.

  • Prepare a Racemic Standard: Synthesize a small amount of the target amine product using a non-chiral method to serve as a reference.

  • Column and Mobile Phase Selection: Choose a chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H). Based on the product's structure, select an appropriate mobile phase, typically a mixture of hexane and isopropanol with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

  • Method Development: Inject the racemic standard and optimize the mobile phase composition and flow rate to achieve baseline separation of the two enantiomer peaks (Resolution > 1.5).

  • Sample Analysis: Prepare a dilute solution of the purified product from the asymmetric reaction and a sample from the crude reaction mixture. Inject both onto the HPLC system using the optimized method.

  • Calculation: Integrate the peak areas for the two enantiomers (A₁ and A₂). Calculate the enantiomeric excess using the formula: ee% = |(A₁ - A₂) / (A₁ + A₂)| * 100

Head-to-Head Comparison: A Case Study

To crystallize the comparison, let's consider a common benchmark reaction: the asymmetric amination of acetophenone to produce chiral 1-phenylethanamine, a valuable pharmaceutical intermediate.

MetricTransition Metal CatalystOrganocatalystBiocatalyst (Enzyme)
Example Catalyst Ir-complex with chiral ligandChiral Phosphoric Acid (CPA)Engineered Amine Dehydrogenase (AmDH)
Yield Often >90%Typically 80-95%Often >95% (conversion)
Enantioselectivity 85-98% ee90-99% ee>99.5% ee
Catalyst Loading 0.1 - 1 mol% 1 - 10 mol%Enzyme loading (w/w)
Conditions H₂ pressure, organic solventAmbient pressure, organic solventAqueous buffer, room temp
Key Advantage High speed (TOF)Metal-free, operational simplicityUnmatched selectivity, green
Key Disadvantage Cost, metal contaminationHigher catalyst loadingNarrow initial substrate scope
Reference [1][11][17]

Conclusion and Future Outlook

The choice of catalyst for asymmetric amination is not a one-size-fits-all decision. It is a strategic choice based on the specific requirements of the synthesis.

  • Transition metal catalysts are the workhorses for initial route-scouting and when high throughput is paramount, provided that metal contamination can be managed.

  • Organocatalysts offer a robust, metal-free alternative that is increasingly valuable as projects move closer to GMP manufacturing.

  • Biocatalysts represent the pinnacle of selectivity and sustainability. Once a suitable enzyme is identified or engineered, it often provides the most efficient and greenest path to the desired chiral amine.[15][17]

The future of the field lies in the synergy between these approaches and the integration of new technologies. Emerging areas like photoredox and electrocatalysis are enabling novel C-N bond formations under exceptionally mild conditions.[3][19] Furthermore, multi-catalyst systems, where different catalyst types work in concert, are unlocking synthetic pathways that were previously inaccessible.[3] For the modern researcher, a deep understanding of the capabilities and limitations of each catalytic platform is essential for navigating the complex yet rewarding challenge of synthesizing chiral amines.

References

  • Title: Chiral Aldehyde Catalysis-Enabled Asymmetric α-Functionalization of Activated Primary Amines Source: PubMed URL: [Link]

  • Title: Asymmetric Synthesis of Optically Pure Aliphatic Amines with an Engineered Robust ω-Transaminase Source: MDPI URL: [Link]

  • Title: Catalytic Asymmetric Synthesis of α-Amino Acids Source: ACS Publications (Chemical Reviews) URL: [Link]

  • Title: Recent advances on transition-metal-catalysed asymmetric reductive amination Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

  • Title: Recent advances in catalytic asymmetric synthesis Source: PMC - NIH URL: [Link]

  • Title: Asymmetric reductive amination of ketones Source: Google Patents URL
  • Title: Direct catalytic asymmetric synthesis of α-chiral primary amines Source: ResearchGate URL: [Link]

  • Title: Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis Source: Frontiers URL: [Link]

  • Title: Enantioselective synthesis Source: Wikipedia URL: [Link]

  • Title: Can we measure catalyst efficiency in asymmetric chemical reactions? A theoretical approach Source: Beilstein Journals URL: [Link]

  • Title: Transition-Metal-Catalyzed Asymmetric Reductive Amination and Amidation Cascade Reaction for the Synthesis of Piperazinones Source: PubMed URL: [Link]

  • Title: Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis Source: ACS Publications (Chemical Reviews) URL: [Link]

  • Title: Catalytic Asymmetric Allylic Amination with Isatins, Sulfonamides, Imides, Amines, and N-Heterocycles Source: PubMed URL: [Link]

  • Title: Recent advances in catalytic asymmetric synthesis Source: Frontiers in Chemistry URL: [Link]

  • Title: Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides Source: PMC - NIH URL: [Link]

  • Title: Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation Source: ACS Publications (Chemical Reviews) URL: [Link]

  • Title: Asymmetric Reductive Amination of Structurally Diverse Ketones with an Engineered Amine Dehydrogenase Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

  • Title: Osmium tetroxide Source: Wikipedia URL: [Link]

  • Title: Tailored construction of single-cell catalysts for asymmetric amination... Source: ResearchGate URL: [Link]

  • Title: Asymmetric Dual Enamine Catalysis/Hydrogen Bonding Activation Source: MDPI URL: [Link]

  • Title: Recent Advances on Transition-Metal-Catalysed Asymmetric Reductive Amination Source: Chemistry Europe URL: [Link]

  • Title: Copper-catalyzed asymmetric allylic C–H amination of alkenes using N-arylhydroxylamines Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

  • Title: Recent advances in catalytic asymmetric synthesis Source: OUCI URL: [Link]

  • Title: Chiral Aldehyde Catalysis-Enabled Asymmetric α-Functionalization of Activated Primary Amines Source: ACS Publications (Accounts of Chemical Research) URL: [Link]

  • Title: Peptide-Catalyzed Asymmetric Amination of Sulfenamides Enabled by DFT-Guided Catalyst Optimization Source: Journal of the American Chemical Society URL: [Link]

  • Title: Organocatalytic Asymmetric Electrophilic Amination of Allylic Boronates Source: ACS Publications URL: [Link]

  • Title: Predicting and optimizing asymmetric catalyst performance using the principles of experimental design and steric parameters Source: NIH URL: [Link]

  • Title: Recent Progress in Transition-Metal-Catalyzed Asymmetric Reductive Amination Source: ACS Catalysis URL: [Link]

  • Title: Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists Source: MDPI URL: [Link]

  • Title: Catalytic Asymmetric Hydrogen Atom Transfer: Enantioselective Hydroamination of Alkenes Source: Journal of the American Chemical Society URL: [Link]

  • Title: Asymmetric intermolecular allylic C–H amination of alkenes with aliphatic amines Source: PMC URL: [Link]

  • Title: Enantioselective Amination Source: Buchler GmbH URL: [Link]

  • Title: Dienamine Catalysis: Organocatalytic Asymmetric γ-Amination of α,β-Unsaturated Aldehydes Source: Journal of the American Chemical Society URL: [Link]

  • Title: Transition Metal Catalysis for the Asymmetric Synthesis of 2-Arylethylamines: A Review of the New Millennium Source: MDPI URL: [Link]

  • Title: Enantioselective Synthesis of Alcohols and Amines: The Huang/Chen Synthesis of α-Tocopherol Source: Organic Chemistry Portal URL: [Link]

  • Title: Enantioselective Organocatalytic Reductive Amination Source: ResearchGate URL: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.